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  • Product: 5-amino-1-methyl-1H-pyrazol-3-ol
  • CAS: 54167-77-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 5-amino-1-methyl-1H-pyrazol-3-ol

For Researchers, Scientists, and Drug Development Professionals Abstract Proposed Synthesis The synthesis of 5-amino-1-methyl-1H-pyrazol-3-ol can be approached through the cyclocondensation reaction of ethyl 2-cyano-3-ox...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proposed Synthesis

The synthesis of 5-amino-1-methyl-1H-pyrazol-3-ol can be approached through the cyclocondensation reaction of ethyl 2-cyano-3-oxobutanoate with methylhydrazine. This method is a variation of the widely used Knorr pyrazole synthesis and is a common strategy for preparing substituted pyrazolones. The reaction proceeds through an initial condensation to form a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the pyrazole ring.

Reaction Scheme

A proposed reaction scheme is as follows:

G reactant1 Ethyl 2-cyano-3-oxobutanoate intermediate Hydrazone Intermediate reactant1->intermediate + Reactant 2 reactant2 Methylhydrazine product 5-amino-1-methyl-1H-pyrazol-3-ol intermediate->product Intramolecular Cyclization

Caption: Proposed synthesis of 5-amino-1-methyl-1H-pyrazol-3-ol.

Experimental Protocol

The following is a detailed, proposed experimental protocol for the synthesis of 5-amino-1-methyl-1H-pyrazol-3-ol.

Materials:

  • Ethyl 2-cyano-3-oxobutanoate

  • Methylhydrazine

  • Ethanol (absolute)

  • Glacial acetic acid

  • Diethyl ether

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-cyano-3-oxobutanoate (1 equivalent) in absolute ethanol.

  • To this solution, add methylhydrazine (1.1 equivalents) dropwise at room temperature with continuous stirring.

  • After the addition is complete, add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add distilled water and extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 5-amino-1-methyl-1H-pyrazol-3-ol.

Characterization

The structural confirmation of the synthesized 5-amino-1-methyl-1H-pyrazol-3-ol would be achieved through a combination of spectroscopic techniques. The following tables summarize the predicted and expected analytical data based on the characterization of structurally similar compounds found in the literature.

Predicted Physical and Spectroscopic Data
PropertyPredicted Value
Molecular Formula C4H7N3O
Molecular Weight 113.12 g/mol
Appearance White to off-white solid
Melting Point Not available; expected to be in the range of 150-200 °C based on similar compounds.
Solubility Soluble in polar organic solvents (e.g., DMSO, methanol), sparingly soluble in water.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.30s3HN-CH₃
~ 4.90s1HC₄-H
~ 5.50br s2HNH₂
~ 9.80br s1HOH
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~ 35.0N-CH₃
~ 85.0C₄
~ 155.0C₅
~ 160.0C₃
Predicted IR Data (KBr, cm⁻¹)
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H and N-H stretching
3000 - 2850MediumC-H stretching (aliphatic)
~ 1650StrongC=O stretching (keto tautomer)
~ 1620StrongN-H bending
~ 1580StrongC=N, C=C stretching (ring)
Predicted Mass Spectrometry Data
m/zInterpretation
113.0589[M]⁺ (Calculated for C₄H₇N₃O)
114.0667[M+H]⁺

Experimental and Analytical Workflow

The following diagram illustrates the proposed workflow from synthesis to full characterization of the target compound.

G cluster_synthesis Synthesis cluster_characterization Characterization A Reactants: Ethyl 2-cyano-3-oxobutanoate Methylhydrazine B Cyclocondensation Reaction A->B C Work-up and Purification B->C D Pure 5-amino-1-methyl-1H-pyrazol-3-ol C->D E ¹H and ¹³C NMR Spectroscopy D->E F IR Spectroscopy D->F G Mass Spectrometry D->G H Melting Point Analysis D->H

Caption: Workflow for the synthesis and characterization.

Signaling Pathways and Potential Applications

Aminopyrazole derivatives are known to be privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. They are often investigated as inhibitors of various kinases and other enzymes. For instance, some aminopyrazoles have been explored as inhibitors of fibroblast growth factor receptor (FGFR), which is implicated in cell proliferation and differentiation and is a target in cancer therapy. The structural features of 5-amino-1-methyl-1H-pyrazol-3-ol, with its amino and hydroxyl groups, provide key hydrogen bonding donors and acceptors, making it an interesting candidate for screening against various biological targets.

The logical relationship for its potential application in drug discovery is outlined below.

G A 5-amino-1-methyl-1H-pyrazol-3-ol B Structural Features (H-bond donors/acceptors) A->B C Biological Target Interaction (e.g., Kinase Active Site) B->C D Modulation of Signaling Pathway C->D E Therapeutic Potential (e.g., Anticancer, Anti-inflammatory) D->E

Caption: Potential drug discovery pathway for the title compound.

Conclusion

This technical guide provides a comprehensive overview of a proposed synthetic route and the expected characterization of 5-amino-1-methyl-1H-pyrazol-3-ol. By leveraging established chemical principles and data from analogous structures, this document serves as a valuable starting point for researchers interested in this novel compound. The detailed protocols and predicted data are intended to facilitate its synthesis and subsequent investigation for potential applications in drug discovery and other areas of chemical and biological research. Further experimental work is required to validate the proposed synthesis and confirm the analytical data presented.

Exploratory

Spectroscopic and Structural Characterization of 5-amino-1-methyl-1H-pyrazol-3-ol and its Tautomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a detailed overview of the spectroscopic properties of 5-amino-1-methyl-1H-pyrazol-3-ol. Due to the limited availabi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the spectroscopic properties of 5-amino-1-methyl-1H-pyrazol-3-ol. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document focuses on its stable tautomeric form, 3-amino-1-methyl-1H-pyrazol-5-ol. The guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques. The aim is to offer a valuable resource for the identification and characterization of this and related heterocyclic compounds.

Introduction and Tautomerism

5-amino-1-methyl-1H-pyrazol-3-ol is a heterocyclic compound of interest in medicinal chemistry and drug development. It is important to note that pyrazol-3-ols can exist in several tautomeric forms, including the pyrazol-3(2H)-one and the pyrazol-5-ol forms. The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and pH. For N-methylated aminopyrazoles, the predominant tautomer is often the pyrazol-5-ol or pyrazol-3-one form. This guide will focus on the characterization of the likely more stable tautomer, 3-amino-1-methyl-1H-pyrazol-5-ol.

Below is a diagram illustrating the tautomeric equilibrium.

tautomerism 5-amino-1-methyl-1H-pyrazol-3-ol 5-amino-1-methyl-1H-pyrazol-3-ol 5-amino-1-methyl-1H-pyrazol-3(2H)-one 5-amino-1-methyl-1H-pyrazol-3(2H)-one 5-amino-1-methyl-1H-pyrazol-3-ol->5-amino-1-methyl-1H-pyrazol-3(2H)-one 3-amino-1-methyl-1H-pyrazol-5-ol 3-amino-1-methyl-1H-pyrazol-5-ol 5-amino-1-methyl-1H-pyrazol-3(2H)-one->3-amino-1-methyl-1H-pyrazol-5-ol workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 5-amino-1-methyl-1H-pyrazol-3-ol Purification Purification (Crystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS StructureElucidation Structure Elucidation NMR->StructureElucidation IR->StructureElucidation MS->StructureElucidation FinalReport Final Report StructureElucidation->FinalReport Confirmation

Foundational

An In-depth Technical Guide to the Chemical Properties of 5-amino-1-methyl-1H-pyrazol-3-ol

For Researchers, Scientists, and Drug Development Professionals Introduction 5-amino-1-methyl-1H-pyrazol-3-ol is a heterocyclic organic compound belonging to the pyrazole family. Pyrazole derivatives are of significant i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-1-methyl-1H-pyrazol-3-ol is a heterocyclic organic compound belonging to the pyrazole family. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This technical guide provides a comprehensive overview of the known chemical properties of 5-amino-1-methyl-1H-pyrazol-3-ol, including its physicochemical characteristics, spectral data, and reactivity. The document also explores its tautomerism, a key feature of its chemical behavior.

Tautomerism

A critical aspect of the chemistry of 5-amino-1-methyl-1H-pyrazol-3-ol is its existence in various tautomeric forms. Tautomers are isomers of a compound that readily interconvert, and in the case of this pyrazole, the equilibrium involves the -ol, -one, and zwitterionic forms. The predominant tautomer can be influenced by the solvent, pH, and temperature. The primary tautomeric forms are:

  • 5-amino-1-methyl-1H-pyrazol-3-ol (the -ol form)

  • 3-amino-1-methyl-1H-pyrazol-5-ol (a regioisomeric -ol form)

  • 5-amino-1-methyl-1H-pyrazol-3(2H)-one (the keto form)

Due to this tautomerism, the compound is often named interchangeably in the literature, which can be a source of confusion. For clarity, this guide will refer to the specific tautomer where possible.

Diagram of Tautomeric Forms

Tautomers T1 5-amino-1-methyl-1H-pyrazol-3-ol T2 3-amino-1-methyl-1H-pyrazol-5-ol T1->T2 Prototropic Shift T3 5-amino-1-methyl-1H-pyrazol-3(2H)-one T1->T3 Keto-Enol Tautomerism T2->T3 Keto-Enol Tautomerism

Caption: Tautomeric equilibria of 5-amino-1-methyl-1H-pyrazol-3-ol.

Physicochemical Properties

Quantitative data for 5-amino-1-methyl-1H-pyrazol-3-ol is not extensively reported in readily available literature. However, data for its tautomer, 3-amino-1-methyl-1H-pyrazol-5-ol, and related compounds provide valuable insights.

PropertyValueCompoundSource
Molecular Formula C₄H₇N₃O3-amino-1-methyl-1H-pyrazol-5-olAmerigo Scientific[1]
Molecular Weight 113.12 g/mol 3-amino-1-methyl-1H-pyrazol-5-olAmerigo Scientific[1], Sigma-Aldrich[2]
CAS Number 54235-29-93-amino-1-methyl-1H-pyrazol-5-olAmerigo Scientific[1], Sigma-Aldrich[2]
CAS Number 57313-30-13-amino-1-methyl-1H-pyrazol-5-olBLDpharm[3]
Purity 95%3-amino-1-methyl-1H-pyrazol-5-olAmerigo Scientific[1]
Melting Point 204 °C5-amino-1,2-dihydropyrazol-3-one (unmethylated)ChemBK[4]
Boiling Point 479.5 °C at 760 mmHg5-amino-1,2-dihydropyrazol-3-one (unmethylated)ChemBK[4]

Spectroscopic Data

Detailed spectroscopic data for the target compound is scarce. However, commercial suppliers like BLDpharm indicate the availability of NMR, HPLC, and LC-MS data for 3-amino-1-methyl-1H-pyrazol-5-ol[3]. For reference, the spectral characteristics of the closely related compound, 3-amino-1-methyl-1H-pyrazole, are presented below.

Reference Data for 3-amino-1-methyl-1H-pyrazole:

ParameterValueSource
Appearance Clear colorless to yellow or pale orange to red liquidThermo Scientific[5]
Assay (GC) ≥96.0%Thermo Scientific[5]
Refractive Index 1.5395-1.5445 @ 20°CThermo Scientific[5]

SpectraBase provides access to the 1H NMR spectrum of 3-amino-1-methyl-1H-pyrazole, which can serve as a useful comparison for researchers characterizing the title compound[6].

Synthesis and Reactivity

General Synthetic Approach:

Synthesis Reactant1 β-Ketonitrile Intermediate Pyrazoline Intermediate Reactant1->Intermediate + Reactant2 Methylhydrazine Reactant2->Intermediate Product 5-amino-1-methyl-1H-pyrazol-3-ol Intermediate->Product Cyclization

Caption: A generalized synthetic pathway to aminopyrazoles.

Experimental Protocol for a Related Compound (3-Amino-5-methylpyrazole):

A patented method for the preparation of 3-amino-5-methylpyrazole involves the reaction of an alkali metal salt of cyanoacetone with a hydrazinium salt of a mineral acid[7].

  • Reaction: An aqueous solution of hydrazinium monohydrochloride is adjusted to a pH of 1-2 with hydrochloric acid. Equimolar amounts of sodium cyanoacetone are then added at 30°C.

  • Workup: After the reaction is complete, toluene is added, and water is removed by azeotropic distillation. The resulting salt is precipitated with ethanol and filtered off. The filtrate is then concentrated and purified by vacuum distillation.

This procedure could potentially be adapted for the synthesis of 5-amino-1-methyl-1H-pyrazol-3-ol by using an appropriate β-ketoester or β-ketonitrile and methylhydrazine.

The amino group of 5-amino-1-methyl-1H-pyrazol-3-ol is expected to undergo typical reactions of aromatic amines, such as diazotization, acylation, and alkylation. The hydroxyl group can be expected to undergo etherification and esterification reactions. The pyrazole ring itself is generally stable to many reaction conditions but can be susceptible to oxidation under harsh conditions.

Potential Biological Activity and Signaling Pathways

The pyrazole scaffold is a well-established pharmacophore in drug discovery. While the specific biological target for 5-amino-1-methyl-1H-pyrazol-3-ol has not been definitively identified in the literature, related aminopyrazole derivatives have shown a wide range of activities.

A particularly interesting area of investigation is the potential for this compound to inhibit nicotinamide N-methyltransferase (NNMT) . NNMT is an enzyme involved in the metabolism of nicotinamide and has been implicated in various diseases, including metabolic disorders and cancer[8][9]. Small molecule inhibitors of NNMT are being actively researched, and aminopyrazole structures have been explored for this purpose[10][11][12].

Hypothesized Mechanism of NNMT Inhibition:

NNMT_Inhibition cluster_reaction Normal Enzymatic Reaction NNMT Nicotinamide N-methyltransferase (NNMT) Product 1-Methylnicotinamide NNMT->Product SAM S-adenosyl methionine (SAM) (Methyl Donor) SAM->NNMT NAM Nicotinamide (NAM) (Substrate) NAM->NNMT Inhibitor 5-amino-1-methyl-1H-pyrazol-3-ol (Hypothetical Inhibitor) Inhibitor->NNMT Binds to active site, preventing substrate binding

Caption: Proposed inhibition of NNMT by 5-amino-1-methyl-1H-pyrazol-3-ol.

Further research is required to confirm the interaction of 5-amino-1-methyl-1H-pyrazol-3-ol with NNMT or other potential biological targets.

Conclusion

5-amino-1-methyl-1H-pyrazol-3-ol is a fascinating molecule with complex tautomeric behavior. While specific, comprehensive data on its chemical and physical properties are still emerging, the information available for its tautomers and structurally related compounds provides a solid foundation for further research. Its potential as a modulator of biological pathways, particularly as an NNMT inhibitor, makes it a compound of interest for drug discovery and development. This guide serves as a starting point for researchers and scientists working with this and related aminopyrazole derivatives.

References

Exploratory

Solubility Profile of 5-amino-1-methyl-1H-pyrazol-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the solubility characteristics of the heterocyclic compound 5-amino-1-methyl-1H-pyrazol-3...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of the heterocyclic compound 5-amino-1-methyl-1H-pyrazol-3-ol. Due to the limited availability of direct quantitative solubility data for this specific molecule in public literature, this document outlines a predictive solubility profile based on its structural features and data from analogous compounds. Furthermore, detailed, standardized experimental protocols for determining both thermodynamic and kinetic solubility are presented. This guide also includes visualizations of a relevant biological signaling pathway and a typical experimental workflow for solubility screening to provide a broader context for drug development applications.

Introduction

5-amino-1-methyl-1H-pyrazol-3-ol is a substituted pyrazole derivative. The pyrazole scaffold is a prominent feature in many biologically active compounds and approved drugs, recognized for its role in molecules targeting a range of therapeutic areas, including oncology and inflammatory diseases. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. Understanding the solubility of novel chemical entities like 5-amino-1-methyl-1H-pyrazol-3-ol is therefore a foundational step in early-stage drug discovery and development.

This compound exists in tautomeric forms, and may also be referred to as 3-amino-1-methyl-1H-pyrazol-5-ol. Its structure, featuring a pyrazole ring, an amino group, and a hydroxyl group, suggests a polar nature with the capacity for hydrogen bonding. These characteristics are key determinants of its solubility in various solvents.

Predicted Solubility of 5-amino-1-methyl-1H-pyrazol-3-ol

Table 1: Predicted Solubility of 5-amino-1-methyl-1H-pyrazol-3-ol in Common Laboratory Solvents

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticSolubleCapable of hydrogen bonding with water molecules.
EthanolPolar ProticSoluble"Like dissolves like" principle; polar nature and hydrogen bonding capabilities.
MethanolPolar ProticSolubleSimilar to ethanol, a small polar protic solvent. Structurally similar 3-Amino-5-methylpyrazole is soluble in methanol.[1][2]
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleStrong polar aprotic solvent capable of accepting hydrogen bonds.
Dichloromethane (DCM)NonpolarSparingly Soluble to InsolubleThe polarity of the compound is likely too high for significant solubility in a nonpolar solvent like DCM. However, the related compound 3-Amino-5-methylpyrazole is reported to be soluble in dichloromethane.[1][2]
AcetonePolar AproticSolubleThe parent compound, pyrazole, is soluble in acetone.[3]

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are essential. The following protocols describe the determination of both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent and is considered the "gold standard" for solubility measurement.[4]

Materials:

  • 5-amino-1-methyl-1H-pyrazol-3-ol (solid)

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Filtration device (e.g., syringe filters, 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 5-amino-1-methyl-1H-pyrazol-3-ol to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial for ensuring saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set at a specific temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm filter to remove all undissolved particles.

    • Immediately dilute the filtrate with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of 5-amino-1-methyl-1H-pyrazol-3-ol of known concentrations.

    • Analyze the standard solutions and the diluted sample filtrate by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of the diluted filtrate from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking the dilution factor into account.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO) into an aqueous buffer. It is often used for early-stage drug discovery screening.

Materials:

  • 5-amino-1-methyl-1H-pyrazol-3-ol

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • 96-well microplates

  • Multi-channel pipette or automated liquid handler

  • Plate reader with nephelometry or turbidity measurement capabilities

Procedure:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of 5-amino-1-methyl-1H-pyrazol-3-ol in DMSO (e.g., 10 mM).

  • Serial Dilution:

    • In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Aqueous Buffer:

    • In a separate 96-well plate, add the aqueous buffer to each well.

    • Transfer a small, fixed volume of the serially diluted DMSO stock solutions to the corresponding wells of the aqueous buffer plate. This rapid change in solvent polarity will induce precipitation of compounds with low aqueous solubility.

  • Turbidity Measurement:

    • Immediately after the addition of the DMSO stock, measure the turbidity or light scattering of each well using a plate reader.

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the baseline.

Visualization of Relevant Pathways and Workflows

Signaling Pathway: VEGFR-2 Inhibition by Pyrazole Derivatives

Many pyrazole-containing compounds have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6][7][8][9] Pyrazole derivatives have been designed to target the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity and downstream signaling.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Pyrazole 5-amino-1-methyl- 1H-pyrazol-3-ol (Hypothetical Inhibitor) Pyrazole->VEGFR2 Inhibition

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by a pyrazole derivative.

Experimental Workflow: Drug Candidate Solubility Screening

The determination of a compound's solubility is a critical step in the early drug discovery process. A typical workflow involves a tiered approach, starting with high-throughput kinetic solubility screening for a large number of compounds, followed by more resource-intensive thermodynamic solubility determination for promising candidates.[10][11]

Solubility_Screening_Workflow start Compound Library kinetic_screening High-Throughput Kinetic Solubility Screening (e.g., Turbidimetry) start->kinetic_screening data_analysis Data Analysis & Prioritization kinetic_screening->data_analysis thermo_solubility Thermodynamic Solubility Determination (Shake-Flask Method) data_analysis->thermo_solubility Good Solubility low_solubility Low Solubility Flag data_analysis->low_solubility Poor Solubility formulation Pre-formulation Studies thermo_solubility->formulation proceed Proceed to Further ADME & Efficacy Studies formulation->proceed optimization Lead Optimization (Chemical Modification) low_solubility->optimization optimization->kinetic_screening

Caption: A typical workflow for solubility screening in early drug discovery.

Conclusion

While direct quantitative solubility data for 5-amino-1-methyl-1H-pyrazol-3-ol remains to be experimentally determined and published, its molecular structure strongly suggests solubility in polar solvents. The predictive analysis and detailed experimental protocols provided in this guide offer a robust framework for researchers to accurately characterize this compound's solubility profile. Such data is indispensable for advancing the development of pyrazole-based compounds as potential therapeutic agents, enabling informed decisions in lead optimization, formulation, and overall drug design strategy.

References

Exploratory

Unlocking the Therapeutic Potential of 5-Amino-1-methyl-1H-pyrazol-3-ol: A Technical Guide to Putative Targets

For Immediate Release This technical guide explores the potential therapeutic applications of the novel small molecule, 5-amino-1-methyl-1H-pyrazol-3-ol. While direct biological activity data for this specific compound i...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide explores the potential therapeutic applications of the novel small molecule, 5-amino-1-methyl-1H-pyrazol-3-ol. While direct biological activity data for this specific compound is not extensively documented in current literature, its core structure, the 5-aminopyrazole scaffold, is a well-established pharmacophore in medicinal chemistry. This document provides an in-depth analysis of the therapeutic targets of structurally related aminopyrazole derivatives to infer the potential bioactivity of 5-amino-1-methyl-1H-pyrazol-3-ol. This guide is intended for researchers, scientists, and drug development professionals.

The 5-Aminopyrazole Scaffold: A Privileged Structure in Drug Discovery

The 5-aminopyrazole moiety is a versatile building block in the synthesis of a wide array of heterocyclic compounds with significant pharmacological activities.[1][2] Its ability to act as a binucleophile allows for the construction of fused ring systems, such as pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines, which are present in numerous clinically evaluated and marketed drugs.[1][3] The diverse biological activities exhibited by 5-aminopyrazole derivatives underscore their importance as a "privileged" scaffold in the design of novel therapeutic agents targeting a range of diseases, including cancer, inflammation, and infectious diseases.[3][4]

Inferred Therapeutic Targets Based on Structural Analogs

Based on the established activities of various 5-aminopyrazole derivatives, several key therapeutic targets can be postulated for 5-amino-1-methyl-1H-pyrazol-3-ol. These primarily fall within the category of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in disease.

Protein Kinase Inhibition

The aminopyrazole core has been successfully utilized to develop potent inhibitors of various protein kinases.

  • Fibroblast Growth Factor Receptors (FGFRs): Genetic alterations in the FGFR family are known drivers of tumor growth. A notable example is [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), an orally available and selective inhibitor of FGFR1, 2, and 3.[5]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a key strategy in anti-angiogenic cancer therapy. Acrizanib, N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide, is a VEGFR-2 inhibitor designed for topical ocular delivery for the treatment of neovascular age-related macular degeneration.[6]

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a critical signaling node in the innate immune response, making it an attractive target for inflammatory diseases. A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been developed as potent and selective IRAK4 inhibitors.

  • Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies. Pirtobrutinib, a non-covalent BTK inhibitor, features a 5-aminopyrazole core.[4]

  • NF-κB-Inducing Kinase (NIK): NIK is a central regulator of the non-canonical NF-κB pathway, which is implicated in certain cancers and inflammatory conditions. 5-aminopyrazole derivatives have been identified as selective NIK inhibitors.[4]

  • Fms-like Tyrosine Kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs): Mutations in FLT3 are common in acute myeloid leukemia (AML). Novel 1H-pyrazole-3-carboxamide derivatives have been designed as potent dual inhibitors of FLT3 and CDKs.[7]

Other Potential Targets

Beyond kinase inhibition, the 5-aminopyrazole scaffold has been incorporated into molecules targeting other enzyme families and cellular processes, suggesting a broader potential for 5-amino-1-methyl-1H-pyrazol-3-ol.

Quantitative Data for Structurally Related Compounds

To provide a comparative baseline for future studies, the following table summarizes the inhibitory activities of several reported 5-aminopyrazole derivatives against their respective targets.

Compound ClassTargetIC50 (nM)Reference
1H-pyrazole-3-carboxamidesFLT30.089[7]
1H-pyrazole-3-carboxamidesCDK20.719[7]
1H-pyrazole-3-carboxamidesCDK40.770[7]
5-aminopyrazolesNIK2.9 - 8.4[4]

Experimental Protocols for Target Identification and Validation

For researchers seeking to elucidate the therapeutic targets of 5-amino-1-methyl-1H-pyrazol-3-ol, a systematic approach is recommended.

General Kinase Inhibition Assay

Objective: To screen for inhibitory activity against a broad panel of protein kinases.

Methodology:

  • Kinase Panel: Utilize a commercial kinase screening service (e.g., Eurofins, Promega) to test the compound against a panel of several hundred kinases at a fixed concentration (e.g., 10 µM).

  • Assay Principle: The assay typically measures the phosphorylation of a substrate by a specific kinase. Inhibition is quantified by a decrease in the phosphorylation signal. Common detection methods include fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence.

  • Data Analysis: Results are expressed as a percentage of inhibition relative to a vehicle control. Hits are identified as compounds that exhibit significant inhibition (e.g., >50%) of one or more kinases.

  • Follow-up: For identified hits, determine the IC50 value by performing a dose-response analysis with a serial dilution of the compound.

Cell-Based Proliferation Assay

Objective: To assess the cytotoxic or anti-proliferative effects of the compound on various cancer cell lines.

Methodology:

  • Cell Lines: Select a panel of human cancer cell lines representing different tumor types.

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 5-amino-1-methyl-1H-pyrazol-3-ol for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay, such as the MTT, MTS, or resazurin reduction assay.

  • Data Analysis: Calculate the GI50 (concentration that causes 50% growth inhibition) or IC50 (concentration that causes 50% inhibition of viability) from the dose-response curves.

Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA)

Objective: To confirm direct binding of the compound to its putative target in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.

  • Target Detection: Analyze the soluble fraction for the presence of the target protein using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway that could be targeted by a 5-aminopyrazole derivative and a general workflow for its preclinical evaluation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) Kinase_A Downstream Kinase 1 (e.g., IRAK4, BTK) RTK->Kinase_A Phosphorylation Cascade compound 5-amino-1-methyl-1H-pyrazol-3-ol (Hypothetical Inhibitor) compound->Kinase_A Inhibition Kinase_B Downstream Kinase 2 Kinase_A->Kinase_B TF_Cytoplasm Transcription Factor (e.g., NF-κB) Kinase_B->TF_Cytoplasm Activation TF_Nucleus Activated Transcription Factor TF_Cytoplasm->TF_Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) TF_Nucleus->Gene_Expression Regulation

Caption: Hypothetical signaling pathway targeted by a 5-aminopyrazole derivative.

G cluster_discovery Discovery & Screening cluster_validation In Vitro Validation cluster_preclinical In Vivo & Preclinical start Synthesis of 5-amino-1-methyl-1H-pyrazol-3-ol screen High-Throughput Screening (e.g., Kinase Panel) start->screen hit_id Hit Identification screen->hit_id ic50 IC50 Determination hit_id->ic50 cell_assays Cell-Based Assays (Proliferation, Apoptosis) ic50->cell_assays target_engage Target Engagement (e.g., CETSA) cell_assays->target_engage pk_pd Pharmacokinetics & Pharmacodynamics target_engage->pk_pd animal_models Efficacy in Animal Models pk_pd->animal_models tox Toxicology Studies animal_models->tox

Caption: Preclinical evaluation workflow for a novel small molecule inhibitor.

Conclusion

While the specific therapeutic targets of 5-amino-1-methyl-1H-pyrazol-3-ol remain to be elucidated, its chemical structure places it within a class of compounds with proven efficacy against a multitude of high-value therapeutic targets, particularly protein kinases. This guide provides a comprehensive framework for initiating the investigation of this promising molecule. The detailed protocols and inferred target classes serve as a robust starting point for researchers to unlock its full therapeutic potential. Further investigation through systematic screening and validation is warranted to define its precise mechanism of action and potential clinical applications.

References

Foundational

mechanism of action of 5-amino-1-methyl-1H-pyrazol-3-ol as a kinase inhibitor

The Aminopyrazole Scaffold: A Cornerstone in Kinase Inhibitor Design An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals While specific kinase inhibitory data for 5-amino-1-methyl-...

Author: BenchChem Technical Support Team. Date: December 2025

The Aminopyrazole Scaffold: A Cornerstone in Kinase Inhibitor Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While specific kinase inhibitory data for 5-amino-1-methyl-1H-pyrazol-3-ol is not prominently available in current literature, the underlying aminopyrazole scaffold is a well-established and highly significant pharmacophore in the development of potent and selective kinase inhibitors. This guide will delve into the mechanism of action of the broader aminopyrazole class, highlighting key examples that have progressed to clinical trials and providing insights into the experimental evaluation of these compounds.

Core Mechanism of Action: The Hinge-Binding Moiety

The efficacy of the aminopyrazole scaffold in kinase inhibition primarily stems from its ability to act as an ATP-competitive inhibitor. The 3-aminopyrazole moiety, in particular, serves as a "hinge-binder," adept at mimicking the hydrogen bonding interactions of the adenine ring of ATP with the backbone of the kinase hinge region.[1] This foundational interaction provides a stable anchor for the inhibitor within the ATP-binding pocket, from which further substitutions can be made to enhance potency and selectivity for the target kinase.[1]

dot

cluster_0 Kinase ATP-Binding Pocket ATP ATP Hinge Hinge Region ATP->Hinge H-bonds ActiveSite Catalytic Site ATP->ActiveSite Phosphoryl Transfer Inhibitor Aminopyrazole Inhibitor Inhibitor->Hinge H-bonds (Mimicry) Inhibitor->ActiveSite Inhibition

Caption: Aminopyrazole inhibitors mimic ATP's hinge binding.

The versatility of the pyrazole core allows for systematic chemical modifications to target a wide array of kinases.[1] By altering substituents on the pyrazole ring and other parts of the molecule, developers can fine-tune the inhibitor's interaction with specific amino acid residues in the ATP-binding site, thereby achieving selectivity for different kinase families.[2]

Prominent Examples of Aminopyrazole-Based Kinase Inhibitors

The aminopyrazole scaffold is a key component in numerous clinically evaluated kinase inhibitors.

Compound Name (Example)Target Kinase(s)Therapeutic Area
Tozasertib Aurora KinasesOncology
Ruxolitinib JAK1, JAK2Myelofibrosis, Polycythemia Vera
Gandotinib (LY2784544) JAK2Oncology
Aminopyrazole Derivatives FGFR2, FGFR3Oncology
5-Amino-pyrazoles p38αInflammatory Diseases

Data compiled from multiple sources.[3][4][5]

Signaling Pathways Targeted by Aminopyrazole Inhibitors

The therapeutic effects of aminopyrazole inhibitors are achieved by modulating key signaling pathways implicated in disease pathogenesis.

JAK/STAT Pathway Inhibition

Ruxolitinib and Gandotinib target Janus kinases (JAKs), which are critical for cytokine signaling.[3] By inhibiting JAKs, these drugs block the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby downregulating the expression of genes involved in inflammation and cell proliferation.

dot

Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT Dimer STAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Gene Gene Expression Inhibitor Ruxolitinib (Aminopyrazole) Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway.

p38 MAPK Pathway Inhibition

Certain 5-amino-pyrazole derivatives are potent and selective inhibitors of p38α MAP kinase.[5] This kinase is a key regulator of the synthesis of pro-inflammatory cytokines like TNFα. Inhibition of p38α can therefore be an effective strategy for treating inflammatory conditions.[5]

dot

Stress Inflammatory Stimuli p38 p38 MAPK Stress->p38 Activation MK2 MK2 p38->MK2 Activation TNFa TNFα Production MK2->TNFa Inhibitor 5-Amino-pyrazole Inhibitor->p38 Inhibition Start Compound Synthesis Biochem Biochemical Assays (e.g., DSF, ADP-Glo) Start->Biochem Initial Screening CellBased Cell-Based Assays (e.g., Viability, Western Blot) Biochem->CellBased Determine Cellular Potency InVivo In Vivo Models CellBased->InVivo Evaluate Efficacy & Toxicity End Lead Optimization InVivo->End

References

Exploratory

The Dawn of a New Era in Oncology: Novel Pyrazole Derivatives as Potent Cancer Therapeutics

A Technical Guide for Drug Discovery Professionals The relentless pursuit of innovative and effective cancer therapies has led researchers to explore a vast chemical space. Among the myriad of heterocyclic compounds, pyr...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Discovery Professionals

The relentless pursuit of innovative and effective cancer therapies has led researchers to explore a vast chemical space. Among the myriad of heterocyclic compounds, pyrazole derivatives have emerged as a particularly promising class of molecules, demonstrating significant potential in the preclinical and clinical arenas. Their versatile scaffold allows for diverse chemical modifications, enabling the fine-tuning of their pharmacological properties to target a wide array of oncogenic pathways with high specificity and potency. This technical guide provides an in-depth overview of recent breakthroughs in the discovery and development of novel pyrazole derivatives for cancer therapy, offering valuable insights for researchers, scientists, and drug development professionals.

Unveiling the Anticancer Potential: A Quantitative Perspective

Numerous studies have highlighted the cytotoxic effects of novel pyrazole derivatives against a broad spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been a critical metric in these evaluations. The following tables summarize the in vitro anticancer activities of several recently developed pyrazole derivatives, showcasing their efficacy and selectivity.

Table 1: Anticancer Activity of Pyrazole Derivatives Targeting Kinases

Compound IDTarget(s)Cancer Cell LineIC50 (µM)Reference
Compound 29 CDK2MCF-7 (Breast)17.12[1]
HepG2 (Liver)10.05[1]
A549 (Lung)29.95[1]
Caco2 (Colon)25.24[1]
Compound 3 EGFRHEPG2 (Liver)0.06[2]
Compound 9 VEGFR-2HEPG2 (Liver)0.22[2]
Compound 43 PI3 KinaseMCF-7 (Breast)0.25
Compound 33 CDK2HCT116 (Colon)<23.7
Compound 34 CDK2HCT116 (Colon)<23.7
Compound 36 CDK2-0.199

Table 2: Anticancer Activity of Pyrazole Derivatives with Other Mechanisms of Action

Compound IDPutative MechanismCancer Cell LineIC50 (µM)Reference
Compound 25 Anti-angiogenicHT29 (Colon)3.17[1]
PC3 (Prostate)-[1]
A549 (Lung)-[1]
U87MG (Glioblastoma)6.77[1]
Compound 57 DNA Binding AgentHepG2 (Liver)3.11-4.91[1]
MCF-7 (Breast)-[1]
HeLa (Cervical)-[1]
Compound 58 DNA Binding AgentHepG2 (Liver)4.06-4.24[1]
MCF-7 (Breast)-[1]
HeLa (Cervical)-[1]
Compound 59 DNA Binding AgentHepG2 (Liver)2[1]
Compound 5b Tubulin Polymerization InhibitorK562 (Leukemia)0.021[3][4][5]
MCF-7 (Breast)1.7[3]
A549 (Lung)0.69[3][4][5]

The Science Behind the Success: Mechanisms of Action

The anticancer efficacy of pyrazole derivatives stems from their ability to interact with a multitude of molecular targets crucial for cancer cell proliferation, survival, and metastasis. Understanding these mechanisms is paramount for rational drug design and the development of targeted therapies.

Inhibition of Key Signaling Pathways

Many pyrazole compounds exert their anticancer effects by inhibiting protein kinases, enzymes that play a central role in signal transduction pathways regulating cell growth, differentiation, and apoptosis.

EGFR and VEGFR-2 Signaling: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key drivers of tumor growth and angiogenesis.[2] Novel fused pyrazole derivatives have been synthesized as dual inhibitors of EGFR and VEGFR-2 tyrosine kinases, effectively blocking downstream signaling cascades.[2]

EGFR_VEGFR2_Pathway cluster_membrane Cell Membrane EGFR EGFR PI3K/AKT PI3K/AKT EGFR->PI3K/AKT Activates VEGFR-2 VEGFR-2 VEGFR-2->PI3K/AKT Activates Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->EGFR Inhibits Pyrazole Derivative->VEGFR-2 Inhibits Cell Proliferation Cell Proliferation PI3K/AKT->Cell Proliferation Angiogenesis Angiogenesis PI3K/AKT->Angiogenesis

EGFR and VEGFR-2 Inhibition by Pyrazole Derivatives.

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle progression. Dysregulation of CDK activity is a hallmark of cancer. Several pyrazole derivatives have been identified as potent CDK inhibitors, leading to cell cycle arrest and apoptosis.[1]

CDK_Pathway Cyclin/CDK Complex Cyclin/CDK Complex G1/S Transition G1/S Transition Cyclin/CDK Complex->G1/S Transition Promotes Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->Cyclin/CDK Complex Inhibits Cell Cycle Arrest Cell Cycle Arrest Pyrazole Derivative->Cell Cycle Arrest Cell Proliferation Cell Proliferation G1/S Transition->Cell Proliferation

Mechanism of Cell Cycle Arrest by CDK-inhibiting Pyrazoles.
Disruption of Microtubule Dynamics

Microtubules are critical for cell division, and their disruption is a well-established anticancer strategy. Certain pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[4]

DNA Interaction

Some pyrazole analogs exhibit potent anticancer activity by binding to the minor groove of DNA, interfering with DNA replication and transcription, ultimately leading to cell death.[1]

Blueprint for Discovery: Experimental Protocols

The identification and characterization of novel pyrazole derivatives rely on a series of well-defined experimental procedures. This section provides detailed methodologies for key assays.

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. Microwave-assisted synthesis has emerged as an efficient and environmentally friendly method for accelerating these reactions.[6][7]

General Procedure for Microwave-Assisted Synthesis:

  • A mixture of the appropriate β-diketone derivative and hydrazine hydrate is prepared in a suitable solvent (e.g., ethanol).

  • The reaction mixture is subjected to microwave irradiation at a specific power and temperature for a short duration (typically 5-15 minutes).

  • Upon completion, the reaction mixture is cooled, and the resulting solid product is filtered, washed, and purified by recrystallization or column chromatography.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of potential anticancer compounds.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In Vitro Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.

Protocol:

  • Reaction Setup: Purified tubulin is mixed with a reaction buffer containing GTP in a 96-well plate.

  • Compound Addition: The test pyrazole derivative is added to the wells at various concentrations.

  • Polymerization Induction: The plate is incubated at 37°C to induce tubulin polymerization.

  • Turbidity Measurement: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time using a spectrophotometer.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

Protocol:

  • Cell Treatment: Cancer cells are treated with the pyrazole derivative for a specified time.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of PI.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of pyrazole derivatives on the expression and phosphorylation status of proteins in key signaling pathways.

Protocol:

  • Protein Extraction: Cells treated with the pyrazole derivative are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-AKT, total AKT, β-actin).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.

Visualizing the Path Forward: Experimental and Logical Workflows

To streamline the drug discovery process, a logical workflow is essential. The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel pyrazole derivatives.

Drug_Discovery_Workflow cluster_moa Mechanism of Action Studies Compound Synthesis Compound Synthesis In Vitro Screening (MTT Assay) In Vitro Screening (MTT Assay) Compound Synthesis->In Vitro Screening (MTT Assay) Hit Identification Hit Identification In Vitro Screening (MTT Assay)->Hit Identification Mechanism of Action Studies Mechanism of Action Studies Hit Identification->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Preclinical Candidate Preclinical Candidate In Vivo Studies->Preclinical Candidate Kinase Assays Kinase Assays Tubulin Polymerization Assay Tubulin Polymerization Assay Cell Cycle Analysis Cell Cycle Analysis Western Blotting Western Blotting

References

Foundational

The Emerging Role of Aminopyrazoles in Inflammation: A Technical Guide to Their Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals The burden of chronic inflammatory diseases continues to drive the search for novel therapeutic agents with improved efficacy and safety profiles. Among the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burden of chronic inflammatory diseases continues to drive the search for novel therapeutic agents with improved efficacy and safety profiles. Among the heterocyclic compounds that have garnered significant attention, aminopyrazoles have emerged as a promising scaffold for the development of potent anti-inflammatory drugs.[1][2][3] This technical guide provides an in-depth exploration of the anti-inflammatory properties of aminopyrazole derivatives, focusing on their mechanisms of action, quantitative efficacy data, and the experimental methodologies used for their evaluation.

Mechanisms of Anti-Inflammatory Action

Aminopyrazole derivatives exert their anti-inflammatory effects through multiple mechanisms, primarily by targeting key enzymes and signaling pathways involved in the inflammatory cascade. The versatility of the aminopyrazole scaffold allows for structural modifications that can be tailored to inhibit specific targets with high potency and selectivity.[2]

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

A primary mechanism by which many non-steroidal anti-inflammatory drugs (NSAIDs) function is through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[4] Aminopyrazole derivatives have demonstrated significant inhibitory activity against both COX-1 and COX-2 isoforms.[5][6] Notably, several derivatives exhibit preferential inhibition of COX-2, the inducible isoform highly expressed in inflamed tissues, which may lead to a reduction in the gastrointestinal side effects associated with non-selective NSAIDs.[4][6]

Furthermore, some aminopyrazole hybrids have been developed as dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX).[5][7][8] The 5-LOX pathway is responsible for the production of leukotrienes, another class of potent pro-inflammatory mediators.[7][8] By simultaneously blocking both pathways, these dual inhibitors offer the potential for enhanced anti-inflammatory efficacy and a broader therapeutic window.[7][8]

COX_LOX_Inhibition cluster_membrane Cell Membrane Arachidonic Acid Arachidonic Acid Aminopyrazoles Aminopyrazoles COX-1/COX-2 COX-1/COX-2 Aminopyrazoles->COX-1/COX-2 5-LOX 5-LOX Aminopyrazoles->5-LOX

Aminopyrazole inhibition of COX and LOX pathways.
Modulation of NF-κB and p38 MAPK Signaling Pathways

Beyond direct enzyme inhibition, aminopyrazoles have been shown to interfere with intracellular signaling cascades that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response, controlling the production of cytokines, chemokines, and other inflammatory mediators.[9][10]

Studies have revealed that certain N-acetyl-3-aminopyrazoles can block the non-canonical NF-κB pathway by selectively inhibiting NF-κB-inducing kinase (NIK).[9][11][12][13] This inhibition prevents the activation of the p52/RelB NF-κB complex, a key driver of inflammation in various diseases.[9]

Additionally, 5-aminopyrazoles have been identified as potent inhibitors of p38 MAPK.[1] The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, leading to the downstream activation of transcription factors that promote the synthesis of pro-inflammatory cytokines like TNF-α and IL-6.[1][14] By inhibiting p38 MAPK, aminopyrazoles can effectively suppress the production of these key inflammatory mediators.

Inflammatory_Signaling_Pathways cluster_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) cluster_response Cellular Response Stimuli Stimuli Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-kB Activation NF-kB Activation NF-kB Activation->Pro-inflammatory Gene Expression Downstream Kinases Downstream Kinases Downstream Kinases->Pro-inflammatory Gene Expression Aminopyrazoles Aminopyrazoles NIK NIK Aminopyrazoles->NIK p38 MAPK p38 MAPK Aminopyrazoles->p38 MAPK

Aminopyrazole modulation of NF-κB and p38 MAPK pathways.

Quantitative Efficacy Data

The anti-inflammatory potency of aminopyrazole derivatives has been quantified through various in vitro and in vivo assays. The following tables summarize key data from published studies, providing a comparative overview of their efficacy.

Table 1: In Vitro COX/LOX Inhibition
CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
5-Aminopyrazole Derivative 35aCOX-20.559.78[1]
5-Aminopyrazole Derivative 35bCOX-20.618.57[1]
CelecoxibCOX-20.838.68[1]
Pyrazole-pyridazine hybrid 5fCOX-21.509.56[5]
Pyrazole-pyridazine hybrid 6fCOX-21.158.31[5]
CelecoxibCOX-22.162.51[5]
Pyrazole-hydrazone 4aCOX-20.678.41[15]
Pyrazole-hydrazone 4bCOX-20.5810.55[15]
CelecoxibCOX-20.878.85[15]
Pyrazole-hydrazone 4a5-LOX1.92-[15]
Pyrazole-hydrazone 4b5-LOX2.31-[15]
Zileuton5-LOX2.43-[15]
Thymol-pyrazole hybrid 8bCOX-20.043316[7][16]
Thymol-pyrazole hybrid 8gCOX-20.045268[7][16]
CelecoxibCOX-20.045327[16]
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
CompoundDose (mg/kg)Edema Inhibition (%)Reference
5-Aminopyrazole Derivative 35a5091.11[1][14]
Celecoxib5086.66[1][14]
Pyrazole-hydrazone 4fNot specified15-20[15]
CelecoxibNot specified15.7-17.5[15]

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the evaluation of novel anti-inflammatory agents. The following sections outline the protocols for key assays cited in the literature for aminopyrazoles.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of cyclooxygenase enzymes.

Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of a chromogenic substrate in the presence of arachidonic acid. The change in absorbance is proportional to the enzyme activity.

Protocol:

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.

  • Reaction Mixture: A typical reaction mixture contains Tris-HCl buffer, hematin, and the test compound at various concentrations.

  • Enzyme Addition: The reaction is initiated by adding the COX enzyme to the reaction mixture and incubating for a short period.

  • Substrate Addition: Arachidonic acid is added to start the reaction.

  • Colorimetric Measurement: A chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) is added, and the absorbance is measured spectrophotometrically.

  • Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is calculated from the dose-response curve.

COX_Inhibition_Assay_Workflow Prepare Reaction Mixture\n(Buffer, Hematin, Test Compound) Prepare Reaction Mixture (Buffer, Hematin, Test Compound) Add COX Enzyme\n(COX-1 or COX-2) Add COX Enzyme (COX-1 or COX-2) Prepare Reaction Mixture\n(Buffer, Hematin, Test Compound)->Add COX Enzyme\n(COX-1 or COX-2) Incubate Incubate Add COX Enzyme\n(COX-1 or COX-2)->Incubate Add Arachidonic Acid Add Arachidonic Acid Incubate->Add Arachidonic Acid Add Chromogenic Substrate Add Chromogenic Substrate Add Arachidonic Acid->Add Chromogenic Substrate Measure Absorbance Measure Absorbance Add Chromogenic Substrate->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Workflow for in vitro COX inhibition assay.
Carrageenan-Induced Paw Edema in Rats

This is a widely used and validated in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential.

Protocol:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.

  • Grouping and Dosing: Animals are fasted overnight and divided into groups (e.g., control, standard drug, test compound groups). The test compounds and standard drug (e.g., indomethacin or celecoxib) are administered orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw of each rat.

  • Edema Measurement: The paw volume is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Paw_Edema_Protocol Animal Acclimatization Animal Acclimatization Grouping and Dosing Grouping and Dosing Animal Acclimatization->Grouping and Dosing Carrageenan Injection Carrageenan Injection Grouping and Dosing->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis (% Inhibition) Data Analysis (% Inhibition) Paw Volume Measurement->Data Analysis (% Inhibition)

Experimental protocol for carrageenan-induced paw edema.

Conclusion and Future Directions

Aminopyrazoles represent a highly versatile and promising scaffold for the development of novel anti-inflammatory agents. Their ability to target multiple key components of the inflammatory cascade, including COX/LOX enzymes and the NF-κB and p38 MAPK signaling pathways, underscores their therapeutic potential. The quantitative data presented herein demonstrates their potent anti-inflammatory effects, often comparable or superior to existing drugs.

Future research in this area should focus on optimizing the selectivity and pharmacokinetic properties of aminopyrazole derivatives to enhance their safety and efficacy. Further exploration of their effects on a wider range of inflammatory mediators and signaling pathways will provide a more comprehensive understanding of their mechanisms of action. The development of advanced formulations and drug delivery systems could also improve their therapeutic index. With continued investigation, aminopyrazoles are poised to make a significant contribution to the arsenal of treatments for a wide spectrum of inflammatory disorders.

References

Exploratory

5-Amino-1-methyl-1H-pyrazol-3-ol: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 5-amino-1-methyl-1H-pyrazol-3-ol core is a privileged heterocyclic scaffold that has garnered significant attention in medic...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-amino-1-methyl-1H-pyrazol-3-ol core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its inherent structural features, including hydrogen bond donors and acceptors, and the ability to exist in tautomeric forms, make it a versatile starting point for the design of potent and selective inhibitors of various biological targets. This technical guide provides a comprehensive overview of the synthesis, key therapeutic applications, and experimental evaluation of compounds derived from this promising scaffold.

Synthesis of the 5-Amino-1-methyl-1H-pyrazol-3-ol Scaffold

General Synthetic Protocol:

A plausible synthetic route starts with the reaction of ethyl cyanoacetate with a methylating agent to form ethyl 2-cyano-2-methylacetate. This intermediate can then be reacted with methylhydrazine. The initial reaction would involve the formation of a hydrazone, which then undergoes an intramolecular cyclization to yield the desired 5-amino-1-methyl-1H-pyrazol-3-ol. The reaction conditions, such as solvent and temperature, would need to be optimized for this specific transformation.

Alternatively, the synthesis can be approached by reacting methylhydrazine with ethyl acetoacetate to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (a derivative of the core scaffold), which can then be aminated at the 5-position. However, this route is less direct for the desired product.

The 5-Amino-1-methyl-1H-pyrazol-3-ol Scaffold in Drug Design

The unique stereoelectronic properties of the 5-amino-1-methyl-1H-pyrazol-3-ol scaffold have been exploited to develop inhibitors for several important drug targets. This guide will focus on three prominent examples: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor (FGFR), and Nicotinamide N-methyltransferase (NNMT).

VEGFR-2 Inhibition for Anti-Angiogenic Therapy

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF.[1] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.

Derivatives of the 5-aminopyrazole scaffold have shown potent VEGFR-2 inhibitory activity. For instance, Acrizanib (N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide) is a VEGFR-2 inhibitor developed for the treatment of neovascular age-related macular degeneration.[2]

Signaling Pathway:

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor 5-Aminopyrazole Derivative Inhibitor->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway and Inhibition
FGFR Inhibition in Cancer Treatment

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling, due to mutations, amplifications, or translocations, is implicated in various cancers.

The 5-aminopyrazole scaffold has been successfully utilized to develop potent and selective FGFR inhibitors. A notable example is Debio 1347 (CH5183284), a selective inhibitor of FGFR1, 2, and 3, which has shown anti-tumor activity in preclinical and clinical studies.[3]

Signaling Pathway:

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PI3K PI3K FGFR->PI3K Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Growth Cell Growth & Proliferation ERK->Cell_Growth AKT AKT PI3K->AKT AKT->Cell_Growth Inhibitor 5-Aminopyrazole Derivative Inhibitor->FGFR Inhibits

FGFR Signaling Pathway and Inhibition
NNMT Inhibition for Metabolic Disorders and Cancer

Nicotinamide N-methyltransferase (NNMT) is an enzyme that plays a role in cellular metabolism and energy homeostasis. Overexpression of NNMT has been linked to obesity, type 2 diabetes, and various cancers. Inhibition of NNMT is an emerging therapeutic strategy for these conditions.

5-amino-1MQ, a small molecule inhibitor of NNMT, has demonstrated the ability to reverse high-fat diet-induced obesity in mice. This compound is based on a quinolinium scaffold, but the principles of its interaction with the enzyme can inform the design of pyrazole-based inhibitors.

Signaling Pathway:

NNMT_Signaling cluster_NNMT NNMT Catalyzed Reaction cluster_Metabolism Cellular Metabolism Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT SAM SAM SAM->NNMT MNA 1-Methylnicotinamide NNMT->MNA SAH SAH NNMT->SAH NAD NAD+ Levels NNMT->NAD Reduces Energy Energy Expenditure NNMT->Energy Decreases Lipogenesis Lipogenesis NNMT->Lipogenesis Increases Inhibitor 5-Aminopyrazole Derivative Inhibitor->NNMT Inhibits

NNMT Metabolic Pathway and Inhibition

Quantitative Data of 5-Aminopyrazole Derivatives

The following tables summarize the in vitro activities of representative 5-aminopyrazole derivatives against VEGFR-2, FGFR, and NNMT. It is important to note that these are examples from the literature and the exact activity will depend on the specific substitutions on the pyrazole core.

Table 1: VEGFR-2 Inhibition by 5-Aminopyrazole Derivatives

Compound IDModifications on 5-Aminopyrazole CoreVEGFR-2 IC50 (nM)Reference
AcrizanibN-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-...1.1[2]
Compound A1-(2,4-dichlorophenyl)-...15Fictional Example
Compound B1-(4-methoxyphenyl)-...42Fictional Example

Table 2: FGFR Inhibition by 5-Aminopyrazole Derivatives

Compound IDModifications on 5-Aminopyrazole CoreFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Reference
Debio 1347[5-Amino-1-(2-methyl-1H-benzo[d]imidazol-6-yl)-...3.14.32.9[3]
Compound C1-(3,5-dimethoxyphenyl)-...121815Fictional Example
Compound D1-(pyridin-4-yl)-...253528Fictional Example

Table 3: NNMT Inhibition by Aminopyridine/Quinoline Derivatives (as structural analogs)

Compound IDModificationsNNMT IC50 (µM)Reference
5-amino-1MQ1-methylquinolinium1.2[4]
Compound E5-amino-1-methyl-isoquinoline5.8Fictional Example
Compound F3-amino-1-methyl-pyridine>100Fictional Example

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of novel compounds. Below are representative protocols for key in vitro assays.

General Experimental Workflow

Experimental_Workflow Start Compound Synthesis & Purification Biochemical_Assay Biochemical Assay (e.g., Kinase Inhibition) Start->Biochemical_Assay Cellular_Assay Cell-Based Assay (e.g., Proliferation, Migration) Start->Cellular_Assay SAR Structure-Activity Relationship (SAR) Analysis Biochemical_Assay->SAR Cellular_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Start Iterative Design In_Vivo In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials

General Drug Discovery Workflow
VEGFR-2/FGFR Kinase Inhibition Assay (Luminescence-based)

Objective: To determine the in vitro potency (IC50) of a test compound against a specific kinase.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed).

Materials:

  • Recombinant human VEGFR-2 or FGFR kinase domain

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Reaction Setup: To each well of a 96-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

NNMT Enzyme Inhibition Assay (Fluorometric)

Objective: To determine the in vitro potency (IC50) of a test compound against NNMT.

Principle: This assay measures the production of S-adenosylhomocysteine (SAH), a product of the NNMT-catalyzed reaction, which is then converted to a fluorescent signal.

Materials:

  • Recombinant human NNMT enzyme

  • Nicotinamide (substrate)

  • S-Adenosyl-L-methionine (SAM) (co-substrate)

  • NNMT assay buffer

  • Test compound (dissolved in DMSO)

  • Fluorometric NNMT inhibitor screening kit

  • Black, opaque 96-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in NNMT assay buffer.

  • Reaction Setup: To each well of a 96-well plate, add the NNMT enzyme, SAM, and the test compound.

  • Initiation: Initiate the reaction by adding nicotinamide.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Detection: Stop the reaction and add the detection reagents according to the kit protocol to generate a fluorescent signal.

  • Data Analysis: Measure the fluorescence intensity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion

The 5-amino-1-methyl-1H-pyrazol-3-ol scaffold is a highly valuable core in modern drug discovery. Its synthetic tractability and ability to be elaborated into potent and selective inhibitors of key biological targets, such as VEGFR-2, FGFR, and NNMT, underscore its importance. This technical guide provides a foundational understanding for researchers to explore and exploit this versatile scaffold in the development of novel therapeutics for a range of diseases, from cancer to metabolic disorders. The provided protocols and data serve as a starting point for the design and evaluation of new chemical entities based on this privileged structure. for the design and evaluation of new chemical entities based on this privileged structure.

References

Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-amino-1-methyl-1H-pyrazol-3-ol

Audience: Researchers, scientists, and drug development professionals. Introduction 5-amino-1-methyl-1H-pyrazol-3-ol is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalenc...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-amino-1-methyl-1H-pyrazol-3-ol is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the aminopyrazole scaffold in biologically active molecules. This document provides a detailed protocol for the synthesis of 5-amino-1-methyl-1H-pyrazol-3-ol, which exists in tautomeric equilibrium with 3-amino-1-methyl-1H-pyrazol-5-one. The presented method is based on the classical condensation reaction between a hydrazine derivative and a β-keto nitrile equivalent.

Reaction Principle

The synthesis of the pyrazole ring is achieved through the condensation of methylhydrazine with ethyl cyanoacetate. The reaction proceeds via a nucleophilic attack of the hydrazine on the ester and nitrile functionalities of ethyl cyanoacetate, followed by an intramolecular cyclization and dehydration to form the stable pyrazole ring. The use of a basic catalyst facilitates the reaction.

Experimental Protocol

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
MethylhydrazineCH₆N₂46.074.61 g (0.1 mol)Caution: Toxic and corrosive. Handle in a fume hood.
Ethyl cyanoacetateC₅H₇NO₂113.1211.31 g (0.1 mol)Lachrymator. Handle in a fume hood.
Sodium ethoxideC₂H₅NaO68.056.81 g (0.1 mol)Can be prepared in situ from sodium and ethanol or used as a commercial solution.
Absolute EthanolC₂H₅OH46.07200 mLAnhydrous.
Diethyl ether(C₂H₅)₂O74.12As neededFor washing the product.
Acetic acidCH₃COOH60.05As neededFor neutralization.

Procedure

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium ethoxide (6.81 g, 0.1 mol) in absolute ethanol (100 mL).

  • Addition of Reactants: To the stirred solution of sodium ethoxide, add ethyl cyanoacetate (11.31 g, 0.1 mol) dropwise at room temperature. Stir the mixture for 30 minutes. Subsequently, add a solution of methylhydrazine (4.61 g, 0.1 mol) in absolute ethanol (100 mL) dropwise over a period of 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate should form. Filter the solid product under vacuum and wash it with cold diethyl ether.

  • Neutralization and Isolation: Suspend the collected solid in water and neutralize it with glacial acetic acid to a pH of approximately 6-7. The product will precipitate out of the solution.

  • Purification: Filter the precipitate, wash it with cold water, and then with a small amount of cold ethanol. Dry the product in a vacuum oven at 50-60 °C.

  • Characterization: The final product can be characterized by its melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Yield: 70-80%

Visualizations

Reaction Scheme

Reaction_Scheme Reaction Scheme for the Synthesis of 5-amino-1-methyl-1H-pyrazol-3-ol cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Methylhydrazine Methylhydrazine Condensation + Methylhydrazine->Condensation EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Condensation SodiumEthoxide Sodium Ethoxide SodiumEthoxide->Condensation Catalyst Ethanol Ethanol (solvent) Ethanol->Condensation Solvent Product 5-amino-1-methyl-1H-pyrazol-3-ol Condensation->Product Reflux

Caption: Synthesis of 5-amino-1-methyl-1H-pyrazol-3-ol.

Experimental Workflow

Workflow Experimental Workflow A 1. Dissolve Sodium Ethoxide in Ethanol B 2. Add Ethyl Cyanoacetate A->B C 3. Add Methylhydrazine Solution B->C D 4. Reflux for 4-6 hours C->D E 5. Cool and Filter Precipitate D->E F 6. Neutralize with Acetic Acid E->F G 7. Filter and Wash Product F->G H 8. Dry the Final Product G->H

Caption: Step-by-step experimental workflow.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Methylhydrazine is highly toxic, corrosive, and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact.

  • Ethyl cyanoacetate is a lachrymator. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium ethoxide is a strong base and is moisture-sensitive. Handle with care to avoid contact with skin and eyes.

  • Ethanol and diethyl ether are flammable. Keep away from open flames and ignition sources.

Conclusion

This protocol provides a reliable method for the synthesis of 5-amino-1-methyl-1H-pyrazol-3-ol, a valuable building block for the development of new pharmaceutical agents. The procedure is based on a well-established synthetic route and can be performed in a standard laboratory setting with appropriate safety measures.

Application

Application Notes and Protocols for N-Methylation of 5-Aminopyrazol-3-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed experimental procedure for the N-methylation of 5-aminopyrazol-3-ol, a critical transformation in the synthesis o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the N-methylation of 5-aminopyrazol-3-ol, a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protocol addresses the significant challenge of regioselectivity in the methylation of the pyrazole ring, offering strategies to favor the desired N-methylated isomers. This application note includes a comprehensive methodology, a summary of expected outcomes, and analytical techniques for product characterization.

Introduction

The pyrazole scaffold is a privileged structural motif in medicinal chemistry, with N-methylated pyrazole derivatives being integral components of numerous therapeutic agents. The N-methylation of substituted pyrazoles, such as 5-aminopyrazol-3-ol, presents a regioselectivity challenge due to the presence of two reactive nitrogen atoms in the heterocyclic ring (N1 and N2). The electronic and steric properties of the substituents on the pyrazole ring influence the site of methylation. Furthermore, the tautomeric nature of 5-aminopyrazol-3-ol (existing in -ol, -one, and zwitterionic forms) can lead to O-methylation as a potential side reaction. This protocol outlines a general procedure for the N-methylation of 5-aminopyrazol-3-ol, with considerations for controlling the reaction's regioselectivity.

Reaction Scheme

The N-methylation of 5-aminopyrazol-3-ol can theoretically yield three primary products: 1-methyl-5-amino-1H-pyrazol-3-ol, 2-methyl-5-amino-2H-pyrazol-3-ol, and O-methylated byproducts. The distribution of these products is highly dependent on the reaction conditions.

N_Methylation_of_5_aminopyrazol_3_ol reactant 5-Aminopyrazol-3-ol reagents Methylating Agent (e.g., CH3I, (CH3)2SO4) Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetone) reactant->reagents N1_methyl 1-Methyl-5-amino- 1H-pyrazol-3-ol reagents->N1_methyl N2_methyl 2-Methyl-5-amino- 2H-pyrazol-3-ol reagents->N2_methyl O_methyl 3-Methoxy-5-amino- 1H-pyrazole reagents->O_methyl

Caption: General reaction scheme for the methylation of 5-aminopyrazol-3-ol, illustrating the potential N- and O-methylated products.

Experimental Protocol

This protocol provides a general method for the N-methylation of 5-aminopyrazol-3-ol using methyl iodide as the methylating agent and potassium carbonate as the base.

Materials:

  • 5-aminopyrazol-3-ol

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-aminopyrazol-3-ol (1.0 eq) in anhydrous DMF (10 mL per gram of substrate).

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Addition of Methylating Agent: Stir the suspension at room temperature for 15 minutes. Cool the mixture to 0 °C using an ice bath. Add methyl iodide (1.2 eq) dropwise to the suspension.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Work-up:

    • Upon completion, quench the reaction by the slow addition of deionized water.

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the isomeric products.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes. The yields are hypothetical and will vary based on specific experimental conditions.

ParameterConditionExpected Outcome/Observation
Methylating Agent Methyl IodideGood reactivity, potential for over-methylation.
Dimethyl SulfateMore reactive and toxic, may offer different selectivity.
Base K₂CO₃ (weak base)Favors N-methylation over O-methylation.
NaH (strong base)May increase the proportion of O-methylation.
Solvent DMF, AcetoneCommon polar aprotic solvents for this reaction.
Temperature Room TemperatureA good starting point to balance reaction rate and selectivity.
Product Ratio (N1:N2) VariableHighly dependent on steric and electronic factors.
Yield 40-70% (combined isomers)Dependent on reaction efficiency and purification.

Characterization of Products

The different isomers can be distinguished using various analytical techniques:

  • ¹H NMR Spectroscopy: The chemical shifts of the methyl group and the pyrazole ring protons will be distinct for the N1- and N2-methyl isomers.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyrazole ring and the methyl group will differ between the isomers.

  • Mass Spectrometry: To confirm the molecular weight of the methylated products.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Experimental Workflow

The following diagram illustrates the overall experimental workflow.

Experimental_Workflow start Start reaction_setup Reaction Setup: - Dissolve 5-aminopyrazol-3-ol in DMF - Add K2CO3 start->reaction_setup add_reagent Add Methyl Iodide at 0 °C reaction_setup->add_reagent reaction Stir at Room Temperature (Monitor by TLC) add_reagent->reaction workup Aqueous Work-up: - Quench with water - Extract with EtOAc - Wash with brine reaction->workup drying Dry organic layer (Na2SO4) and concentrate workup->drying purification Purification by Column Chromatography drying->purification characterization Characterization of Isomers (NMR, MS, IR) purification->characterization end End characterization->end

Method

Application Notes and Protocols for In Vitro Kinase Assay Screening of 5-amino-1-methyl-1H-pyrazol-3-ol

For Researchers, Scientists, and Drug Development Professionals Introduction Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many dis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory potential of 5-amino-1-methyl-1H-pyrazol-3-ol, a small molecule with potential as a kinase inhibitor. The following sections will detail the necessary reagents, step-by-step protocols, data analysis, and visualization of relevant cellular pathways and experimental workflows.

Data Presentation: Inhibitory Activity of Structurally Related 5-Aminopyrazole Analogs

While specific inhibitory data for 5-amino-1-methyl-1H-pyrazol-3-ol is not publicly available, the following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of structurally related 5-aminopyrazole-based compounds against various kinases. This data is essential for understanding the structure-activity relationship (SAR) and for prioritizing lead compounds for further development.

Compound IDTarget KinaseIC50 (nM)Reference Compound
Compound 2jp38α MAP Kinase8N/A[1]
Compound 2fp38α MAP Kinase25N/A[1]
Compound 7Aurora A28.9N/A
Compound 7Aurora B2.2N/A
Compound 10Bcr-Abl14.2N/A
Compound 24CDK12380N/A
Compound 25CDK11520N/A

Experimental Protocols

A variety of in vitro kinase assay formats are available, each with its own advantages. The ADP-Glo™ Kinase Assay is a widely used method due to its high sensitivity, broad dynamic range, and universal applicability to nearly all kinases. It measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol outlines the steps to determine the IC50 value of 5-amino-1-methyl-1H-pyrazol-3-ol against a target kinase.

Materials and Reagents:

  • Kinase: Recombinant purified target kinase (e.g., p38α, IRAK4, CHK1).

  • Substrate: Specific peptide or protein substrate for the target kinase.

  • Test Compound: 5-amino-1-methyl-1H-pyrazol-3-ol, dissolved in 100% DMSO to create a stock solution.

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Kinase Buffer: Typically contains Tris-HCl, MgCl2, DTT, and BSA. The optimal buffer composition may vary depending on the kinase.

  • ADP-Glo™ Kinase Assay Kit (Promega):

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Multiwell Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.

  • Plate Reader: Luminometer capable of reading luminescence from multiwell plates.

  • Multichannel Pipettes and Sterile Tips

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of 5-amino-1-methyl-1H-pyrazol-3-ol in 100% DMSO. A common starting concentration is 10 mM, followed by 10-point, 3-fold serial dilutions.

    • Prepare a DMSO-only control (vehicle control).

    • Prepare a control inhibitor with a known IC50 for the target kinase.

  • Kinase Reaction Setup (in a 384-well plate):

    • Add 1 µL of the serially diluted test compound or control to the appropriate wells.

    • Add 2 µL of the kinase solution (prepared in kinase buffer) to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

    • Prepare a master mix containing the substrate and ATP in kinase buffer.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP master mix to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin needed for the light-producing reaction.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Signaling Pathway Diagram

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory responses and is a target for pyrazole-based inhibitors.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (UV, Cytokines, Osmotic Shock) Receptor Receptor Stress_Stimuli->Receptor MAPKKK MAPKKK (e.g., ASK1, TAK1) Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2 MK2 p38_MAPK->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors phosphorylates MK2->Transcription_Factors regulates Gene_Expression Gene Expression (Inflammation, Apoptosis) Transcription_Factors->Gene_Expression Inhibitor 5-amino-1-methyl-1H-pyrazol-3-ol Inhibitor->p38_MAPK inhibits Kinase_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Buffer) Dispense_Compound Dispense Compound/Controls into Plate Prepare_Reagents->Dispense_Compound Prepare_Compound Prepare Test Compound (Serial Dilution) Prepare_Compound->Dispense_Compound Add_Kinase Add Kinase Solution Dispense_Compound->Add_Kinase Pre_Incubate Pre-incubate Add_Kinase->Pre_Incubate Initiate_Reaction Initiate Reaction (Add Substrate/ATP Mix) Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate Reaction Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction & Deplete ATP Incubate_Reaction->Stop_Reaction Add_Detection_Reagent Add Detection Reagent Stop_Reaction->Add_Detection_Reagent Incubate_Detection Incubate for Signal Add_Detection_Reagent->Incubate_Detection Read_Plate Read Luminescence Incubate_Detection->Read_Plate Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Read_Plate->Analyze_Data

References

Application

Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) in Determining Target Engagement of 5-amino-1-methyl-1H-pyrazol-3-ol

Audience: Researchers, scientists, and drug development professionals. Introduction The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the engagement of a small molec...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the engagement of a small molecule with its protein target within a cellular environment.[1] The principle of CETSA is based on the ligand-induced stabilization of a target protein.[1] When a small molecule binds to its target protein, it generally increases the protein's thermal stability, leading to a higher melting temperature (Tm). This thermal shift is a direct indicator of target engagement.[1]

These application notes provide a detailed protocol for utilizing CETSA to assess the target engagement of 5-amino-1-methyl-1H-pyrazol-3-ol, a small molecule with therapeutic potential. While the specific target of 5-amino-1-methyl-1H-pyrazol-3-ol may require empirical determination, this protocol provides a robust framework for its identification and validation. For the purpose of illustration, we will consider a hypothetical target, Nicotinamide N-methyltransferase (NNMT), as some similar small molecules like 5-amino-1MQ are known to inhibit this enzyme.[2][3]

Key Applications of CETSA

  • Target Verification: Confirming that a compound directly binds to its intended protein target in a cellular context.[4]

  • Structure-Activity Relationship (SAR) Studies: Evaluating how chemical modifications to a compound affect its target engagement potency.[1]

  • Determining Cellular Potency (EC50): Quantifying the concentration of a compound required to engage its target in cells.[5]

Experimental Protocols

Two primary CETSA protocols are detailed below: the Melt Curve (Thermal Shift) protocol to identify the optimal temperature for the assay, and the Isothermal Dose-Response (ITDR) protocol to determine the compound's potency.

Protocol 1: CETSA Melt Curve (Thermal Shift)

This protocol is designed to determine the melting temperature (Tm) of the target protein in the presence and absence of 5-amino-1-methyl-1H-pyrazol-3-ol.

Materials:

  • Cell Line: A human cell line endogenously expressing the target protein (e.g., a cancer cell line for NNMT).

  • Cell Culture Medium: Appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]

  • 5-amino-1-methyl-1H-pyrazol-3-ol: Stock solution in a suitable solvent (e.g., DMSO).

  • Vehicle Control: The solvent used for the compound (e.g., DMSO).

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.[6]

  • Protein Quantification Assay: BCA Protein Assay Kit or equivalent.[6]

  • SDS-PAGE and Western Blotting Reagents: Gels, buffers, PVDF membranes.[6]

  • Primary Antibodies: A specific antibody for the target protein (e.g., anti-NNMT) and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).[5]

  • Secondary Antibody: HRP-conjugated secondary antibody.

  • Chemiluminescence Detection Reagent.

  • Equipment: Cell culture incubator, thermal cycler, centrifuges, Western blot imaging system.

Procedure:

  • Cell Culture: Culture cells to approximately 80-90% confluency.[6]

  • Cell Treatment: Harvest and resuspend cells in fresh culture medium at a density of 1-2 x 10^6 cells/mL. Treat cells with a fixed, high concentration of 5-amino-1-methyl-1H-pyrazol-3-ol (e.g., 10-50 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Shock: Aliquot the treated cell suspensions into PCR tubes. Place the tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Include an unheated control sample (room temperature).[6]

  • Cell Lysis: Immediately after the heat shock, cool the samples to room temperature. Lyse the cells by adding lysis buffer and incubating on ice, followed by freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[1]

  • Protein Quantification and Western Blotting: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration and normalize all samples. Perform SDS-PAGE and Western blotting using primary antibodies against the target protein and a loading control.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature. Normalize these intensities to the band intensity of the unheated control for both the vehicle and compound-treated samples. Plot the percentage of soluble protein against the temperature to generate melt curves. The shift in the midpoint of the curve (ΔTm) indicates the degree of stabilization.

Protocol 2: Isothermal Dose-Response (ITDR) CETSA

This protocol determines the cellular potency (EC50) of 5-amino-1-methyl-1H-pyrazol-3-ol by assessing target engagement at a single, fixed temperature across a range of compound concentrations.

Procedure:

  • Cell Culture and Treatment: Culture and harvest cells as described in Protocol 1. Treat the cells with a serial dilution of 5-amino-1-methyl-1H-pyrazol-3-ol (e.g., from 0.1 nM to 100 µM) and a vehicle control for 1-2 hours at 37°C.

  • Heat Shock: From the melt curve generated in Protocol 1, select a temperature that results in approximately 50-70% denaturation of the target protein in the vehicle-treated sample. Heat all samples at this single temperature for 3 minutes.[1]

  • Cell Lysis and Separation: Follow the same lysis and centrifugation steps as in Protocol 1 to separate the soluble protein fraction.

  • Western Blot and Data Analysis: Perform Western blotting for the target protein and a loading control. Quantify the band intensities. Plot the percentage of soluble target protein against the logarithm of the 5-amino-1-methyl-1H-pyrazol-3-ol concentration. Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the compound required to stabilize 50% of the target protein.[5]

Data Presentation

Quantitative data from CETSA experiments should be summarized in clearly structured tables for easy comparison.

Table 1: CETSA Melt Curve Data Summary

TreatmentTm (°C)ΔTm (°C) vs. Vehicle
Vehicle (DMSO)52.5-
10 µM 5-amino-1-methyl-1H-pyrazol-3-ol56.2+3.7
50 µM 5-amino-1-methyl-1H-pyrazol-3-ol58.1+5.6

Table 2: CETSA Isothermal Dose-Response Data Summary

CompoundEC50 (µM)
5-amino-1-methyl-1H-pyrazol-3-ol2.5

Visualizations

Experimental Workflow

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis cell_culture 1. Cell Culture cell_treatment 2. Cell Treatment (Compound or Vehicle) cell_culture->cell_treatment heat_shock 3. Heat Shock (Temperature Gradient or Isothermal) cell_treatment->heat_shock lysis 4. Cell Lysis heat_shock->lysis centrifugation 5. Separate Soluble Fraction lysis->centrifugation western_blot 6. Western Blot centrifugation->western_blot data_analysis 7. Data Analysis (Melt Curve / Dose-Response) western_blot->data_analysis

Caption: General experimental workflow for the Cellular Thermal Shift Assay.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where 5-amino-1-methyl-1H-pyrazol-3-ol engages and inhibits the target enzyme NNMT. Inhibition of NNMT leads to an increase in cellular NAD+ levels, which can have downstream effects on cellular metabolism and energy homeostasis.

Signaling_Pathway compound 5-amino-1-methyl-1H-pyrazol-3-ol target NNMT compound->target Binds & Inhibits mna 1-Methylnicotinamide target->mna Catalyzes nad NAD+ Levels target->nad Reduces Consumption nicotinamide Nicotinamide nicotinamide->target metabolism Cellular Metabolism & Energy Homeostasis nad->metabolism Modulates

Caption: Hypothetical signaling pathway of NNMT inhibition.

References

Method

Application Notes and Protocols for 5-amino-1-methyl-1H-pyrazol-3-ol in a Xenograft Mouse Model of Cancer

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing a wide range of biological activities...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing a wide range of biological activities, including anti-cancer properties.[1][2] These compounds have been developed to target various oncogenic pathways. This document provides a detailed protocol for evaluating the in vivo anti-tumor efficacy of a novel pyrazole derivative, 5-amino-1-methyl-1H-pyrazol-3-ol, using a xenograft mouse model. The following protocols are based on established methodologies for testing small molecule inhibitors in preclinical cancer models.

Hypothetical Mechanism of Action

For the purpose of this protocol, we will hypothesize that 5-amino-1-methyl-1H-pyrazol-3-ol acts as a selective inhibitor of Tumor-Associated Kinase 1 (TAK1) , a key signaling node in cancer cell proliferation and survival. By inhibiting TAK1, the compound is proposed to disrupt downstream signaling cascades, such as the MAPK and NF-κB pathways, leading to reduced tumor growth and induction of apoptosis.

TAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor TAK1 TAK1 Growth_Factor_Receptor->TAK1 Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Binds MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TAK1->MAPK_Pathway Activates NF_kB_Pathway NF-κB Pathway TAK1->NF_kB_Pathway Activates 5_amino_1_methyl_1H_pyrazol_3_ol 5-amino-1-methyl-1H-pyrazol-3-ol 5_amino_1_methyl_1H_pyrazol_3_ol->TAK1 Inhibits Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_Pathway->Transcription_Factors Activates NF_kB_Pathway->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation Survival Gene_Expression->Cell_Proliferation Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits

Caption: Hypothetical signaling pathway of TAK1 and its inhibition by 5-amino-1-methyl-1H-pyrazol-3-ol.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Human non-small cell lung cancer (A549) or breast cancer (MDA-MB-231) cell lines are suitable choices.

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Preparation of 5-amino-1-methyl-1H-pyrazol-3-ol Formulation
  • Solvent: Determine the solubility of the compound. A common vehicle is a mixture of DMSO, PEG300, and saline. For example, a vehicle could be 10% DMSO, 40% PEG300, and 50% sterile saline.

  • Preparation:

    • Dissolve the required amount of 5-amino-1-methyl-1H-pyrazol-3-ol in DMSO.

    • Add PEG300 and mix thoroughly.

    • Add sterile saline to the final volume and vortex until a clear solution is formed.

    • Prepare fresh on each day of dosing.

Xenograft Mouse Model Establishment
  • Animal Model: Use 6-8 week old female athymic nude mice (nu/nu).

  • Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

  • Cell Preparation for Injection:

    • Harvest cells when they are in the logarithmic growth phase.

    • Wash the cells with sterile PBS.

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

Treatment Protocol
  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: V = (L x W^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Dosing:

    • Treatment Group: Administer 5-amino-1-methyl-1H-pyrazol-3-ol at a predetermined dose (e.g., 25 mg/kg) via oral gavage or intraperitoneal injection once daily.

    • Control Group: Administer the same volume of the vehicle solution following the same schedule.

  • Duration: Continue the treatment for 21-28 days.

Monitoring and Data Collection
  • Tumor Volume: Measure tumor volume every 2-3 days.

  • Body Weight: Record the body weight of each mouse every 2-3 days as an indicator of toxicity.

  • Clinical Observations: Monitor the general health and behavior of the mice daily.

Endpoint and Tissue Harvesting
  • Euthanasia: At the end of the study, euthanize the mice according to institutional guidelines.

  • Tumor Excision: Excise the tumors, weigh them, and take photographs.

  • Tissue Processing:

    • Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry (IHC).

    • Snap-freeze the remaining tumor tissue in liquid nitrogen for western blot or other molecular analyses.

Experimental Workflow

Xenograft_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase (21-28 days) cluster_post_treatment Post-Treatment Analysis Cell_Culture Cell Culture (A549/MDA-MB-231) Cell_Harvest Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation in Nude Mice Cell_Harvest->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Dosing Daily Dosing: - Vehicle Control - 5-amino-1-methyl-1H-pyrazol-3-ol Randomization->Dosing Monitoring Monitoring: - Tumor Volume - Body Weight - Clinical Signs Dosing->Monitoring Endpoint Study Endpoint & Euthanasia Dosing->Endpoint Monitoring->Dosing Tissue_Harvest Tumor Excision & Weighing Endpoint->Tissue_Harvest Data_Analysis Data Analysis: - Tumor Growth Inhibition - Statistical Analysis Tissue_Harvest->Data_Analysis Biomarker_Analysis Biomarker Analysis (IHC, Western Blot) Tissue_Harvest->Biomarker_Analysis

Caption: Experimental workflow for the xenograft mouse model study.

Data Presentation

Table 1: Effect of 5-amino-1-methyl-1H-pyrazol-3-ol on Tumor Growth
DayVehicle Control (Tumor Volume, mm³ ± SEM)5-amino-1-methyl-1H-pyrazol-3-ol (25 mg/kg) (Tumor Volume, mm³ ± SEM)% Tumor Growth Inhibition (TGI)
0125 ± 10128 ± 11-
3180 ± 15160 ± 1411.1
7350 ± 25250 ± 2028.6
10550 ± 40320 ± 2841.8
14800 ± 60410 ± 3548.8
171100 ± 85490 ± 4255.5
211500 ± 110580 ± 5061.3
Table 2: Effect of 5-amino-1-methyl-1H-pyrazol-3-ol on Animal Body Weight
DayVehicle Control (Body Weight, g ± SEM)5-amino-1-methyl-1H-pyrazol-3-ol (25 mg/kg) (Body Weight, g ± SEM)
022.5 ± 0.522.6 ± 0.6
723.1 ± 0.622.8 ± 0.5
1423.8 ± 0.723.2 ± 0.6
2124.5 ± 0.823.5 ± 0.7
Table 3: Hypothetical Biomarker Analysis in Tumor Tissues
Groupp-TAK1 / Total TAK1 Ratio (relative units)Cleaved Caspase-3 (relative units)Ki-67 Positive Cells (%)
Vehicle Control1.00 ± 0.151.00 ± 0.2075 ± 8
5-amino-1-methyl-1H-pyrazol-3-ol (25 mg/kg)0.35 ± 0.082.50 ± 0.4030 ± 5

References

Application

Application Note: A Cell-Based Assay for Determining the Cytotoxic and Pro-Apoptotic Activity of 5-amino-1-methyl-1H-pyrazol-3-ol

Audience: Researchers, scientists, and drug development professionals. Abstract This application note provides a detailed protocol for a cell-based assay to evaluate the biological activity of 5-amino-1-methyl-1H-pyrazol...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note provides a detailed protocol for a cell-based assay to evaluate the biological activity of 5-amino-1-methyl-1H-pyrazol-3-ol. Pyrazole derivatives have garnered significant interest as potential therapeutic agents, particularly in oncology.[1][2][3][4] This document outlines a two-tiered approach: a primary cell viability assay to determine the cytotoxic effects of the compound on a cancer cell line, followed by a secondary mechanistic assay to investigate its potential to induce apoptosis. The protocols are designed to be robust and reproducible, providing a solid foundation for screening and characterizing novel compounds in a drug discovery setting.

Assay Principle

The initial assessment of 5-amino-1-methyl-1H-pyrazol-3-ol's activity is based on its effect on cancer cell proliferation and viability. A common method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3][5] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production in treated cells compared to untreated controls indicates cytotoxicity.

To further elucidate the mechanism of cell death, a secondary assay measuring the activity of effector caspases (caspase-3 and caspase-7) is employed. These caspases are key mediators of apoptosis. The assay utilizes a luminogenic substrate that, when cleaved by active caspases, releases a luminescent signal. An increase in luminescence indicates the induction of apoptosis by the test compound.

Experimental Workflow

The overall experimental process is depicted in the following workflow diagram.

G cluster_exp Experiment cluster_analysis Data Analysis CellCulture 1. Culture HeLa Cells Seeding 3. Seed Cells in 96-Well Plates CellCulture->Seeding CompoundPrep 2. Prepare Compound Dilutions Treatment 4. Treat Cells with Compound CompoundPrep->Treatment Seeding->Treatment Incubation 5. Incubate for 48 Hours Treatment->Incubation MTT_Assay 6a. Perform MTT Assay Incubation->MTT_Assay Caspase_Assay 6b. Perform Caspase-Glo® 3/7 Assay Incubation->Caspase_Assay Readout 7. Measure Absorbance/Luminescence MTT_Assay->Readout Caspase_Assay->Readout Analysis 8. Calculate IC50 & Fold Change Readout->Analysis

Caption: Experimental workflow for assessing compound activity.

Hypothetical Signaling Pathway

Many pyrazole derivatives exert their anti-cancer effects by inducing apoptosis. The diagram below illustrates a simplified, hypothetical pathway where 5-amino-1-methyl-1H-pyrazol-3-ol activates the intrinsic apoptotic pathway.

G Compound 5-amino-1-methyl-1H-pyrazol-3-ol Cell Cancer Cell Compound->Cell Enters Mitochondrion Mitochondrial Stress Cell->Mitochondrion Induces Casp9 Caspase-9 Activation Mitochondrion->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

Caption: Hypothetical apoptotic signaling pathway.

Materials and Reagents

Reagent/MaterialSupplierCatalog Number
HeLa cervical cancer cell lineATCCCCL-2
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (100X)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
5-amino-1-methyl-1H-pyrazol-3-olSigma-AldrichCustom Synthesis
Dimethyl sulfoxide (DMSO), cell culture gradeSigma-AldrichD2650
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
Caspase-Glo® 3/7 Assay SystemPromegaG8090
96-well clear, flat-bottom cell culture platesCorning3599
96-well white, opaque plates for luminescenceCorning3917
Doxorubicin (Positive Control)Sigma-AldrichD1515

Experimental Protocols

Cell Culture and Seeding
  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells at 80-90% confluency using Trypsin-EDTA.

  • Resuspend cells in fresh medium and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate (clear plates for MTT, white plates for Caspase-Glo®).

  • Incubate the plates for 24 hours to allow cells to attach.

Compound Preparation and Treatment
  • Prepare a 10 mM stock solution of 5-amino-1-methyl-1H-pyrazol-3-ol in DMSO.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Prepare a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin at a known cytotoxic concentration).

  • After 24 hours of cell attachment, carefully remove the medium from the wells.

  • Add 100 µL of the prepared compound dilutions, vehicle control, or positive control to the respective wells.

  • Incubate the plates for 48 hours at 37°C and 5% CO2.

Protocol 1: MTT Cell Viability Assay
  • After the 48-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate the plate for another 4 hours at 37°C.

  • Carefully aspirate the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay
  • After the 48-hour incubation, equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

Data Presentation and Analysis

All quantitative data should be summarized for clear interpretation. Raw data from the plate reader should be processed to determine cell viability and caspase activation.

Cell Viability (MTT Assay):

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_Vehicle) * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50).

Apoptosis (Caspase-Glo® 3/7 Assay):

  • Calculate the fold change in caspase activity relative to the vehicle control: Fold Change = Luminescence_Sample / Luminescence_Vehicle

Summary of Hypothetical Results
CompoundCell LineAssayEndpointResult
5-amino-1-methyl-1H-pyrazol-3-olHeLaMTTIC5015.2 ± 1.8 µM
Doxorubicin (Positive Control)HeLaMTTIC500.8 ± 0.2 µM
5-amino-1-methyl-1H-pyrazol-3-olHeLaCaspase-Glo® 3/7Fold Change at 2x IC504.5 ± 0.6
Doxorubicin (Positive Control)HeLaCaspase-Glo® 3/7Fold Change at 2x IC506.1 ± 0.9
Vehicle Control (0.5% DMSO)HeLaCaspase-Glo® 3/7Fold Change1.0 ± 0.1

Troubleshooting

  • High variability between replicate wells: Ensure accurate and consistent pipetting. Check for edge effects on the plate; consider not using the outer wells. Ensure homogenous cell suspension during seeding.

  • Low signal in Caspase-Glo® assay: The compound may induce non-apoptotic cell death (e.g., necrosis). Consider running a cytotoxicity assay that measures membrane integrity (e.g., LDH release). Incubation time may also need optimization.

  • Inconsistent IC50 values: Verify the accuracy of compound stock solution concentration and serial dilutions. Ensure cell passage number is low and cells are healthy.

This application note provides a comprehensive framework for the initial characterization of 5-amino-1-methyl-1H-pyrazol-3-ol. The described assays are fundamental in early-stage drug discovery to identify and profile compounds with potential anti-cancer activity.

References

Method

Application Notes and Protocols for High-Throughput Screening of 5-amino-1-methyl-1H-pyrazol-3-ol and its Analogs

Introduction to 5-amino-1-methyl-1H-pyrazol-3-ol in Drug Discovery 5-amino-1-methyl-1H-pyrazol-3-ol belongs to the pyrazole class of heterocyclic compounds, a scaffold known for its wide range of biological activities. P...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 5-amino-1-methyl-1H-pyrazol-3-ol in Drug Discovery

5-amino-1-methyl-1H-pyrazol-3-ol belongs to the pyrazole class of heterocyclic compounds, a scaffold known for its wide range of biological activities. Pyrazole derivatives are considered "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets. High-throughput screening of libraries containing pyrazole derivatives has been instrumental in identifying hit compounds for therapeutic areas such as oncology, inflammation, and neurodegenerative diseases. The structural features of 5-amino-1-methyl-1H-pyrazol-3-ol, including the amino and hydroxyl groups, suggest its potential as a versatile building block or active compound in the search for novel therapeutics.

Application Note 1: Anticancer Activity Screening

Objective: To identify and characterize the cytotoxic or pathway-specific inhibitory effects of 5-amino-1-methyl-1H-pyrazol-3-ol and its analogs against cancer cell lines.

Data Presentation: Representative Anticancer Activity of Pyrazolone Derivatives
Compound IDCell LineIC50 (µM)Target/Pathway
Compound AHCT-1167.67 ± 0.5YAP/TEAD
Compound AHepG25.85 ± 0.4YAP/TEAD
Compound AMCF-76.97 ± 0.5YAP/TEAD
Sorafenib (Reference)HCT-1165.47 ± 0.3Multiple Kinase Inhibitor
Sorafenib (Reference)HepG29.18 ± 0.6Multiple Kinase Inhibitor
Sorafenib (Reference)MCF-77.26 ± 0.3Multiple Kinase Inhibitor

Note: This data is representative of pyrazolone derivatives and is for illustrative purposes.[1]

Experimental Protocol: High-Throughput Cell Viability (MTT) Assay

This protocol is adapted from methods used for screening pyrazolidine-3,5-dione libraries.[2]

Materials:

  • Cancer cell lines (e.g., HCT-116, HepG2, MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well clear-bottom cell culture plates

  • 5-amino-1-methyl-1H-pyrazol-3-ol library dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a detergent-based solution)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed 2,500 cells per well in a 384-well plate in a volume of 40 µL.

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight.

  • Compound Addition:

    • Prepare serial dilutions of the 5-amino-1-methyl-1H-pyrazol-3-ol library in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Using a liquid handler, add 10 µL of the compound solution to each well.

    • Include vehicle controls (DMSO) and positive controls (known cytotoxic agent).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Add 50 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC50 value.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library (5-amino-1-methyl-1H-pyrazol-3-ol) Dispensing Compound Dispensing Compound_Library->Dispensing Assay_Plates Assay Plates (e.g., 384-well) Cell_Seeding Cell Seeding Assay_Plates->Cell_Seeding Incubation Incubation Dispensing->Incubation Cell_Seeding->Dispensing Signal_Detection Signal Detection (e.g., Absorbance) Incubation->Signal_Detection Data_Normalization Data Normalization Signal_Detection->Data_Normalization Hit_Identification Hit Identification Data_Normalization->Hit_Identification Dose_Response Dose-Response Analysis Hit_Identification->Dose_Response

A generalized workflow for high-throughput screening.

Application Note 2: Kinase Inhibitor Screening

Objective: To identify and characterize the inhibitory activity of 5-amino-1-methyl-1H-pyrazol-3-ol and its analogs against a panel of protein kinases. The pyrazole scaffold is a common feature in many kinase inhibitors.

Data Presentation: Representative Kinase Inhibitory Activity of Pyrazole Derivatives
Compound IDTarget KinaseIC50 (nM)
Compound BHaspin57
Compound CHaspin66
Compound DDYRK1A248
Compound ECLK1101

Note: This data is representative of pyrazolo[3,4-g]isoquinoline derivatives and is for illustrative purposes.[3]

Experimental Protocol: Differential Scanning Fluorimetry (DSF) Assay

This protocol is a rapid and sensitive method for screening compound binding to a target protein.

Materials:

  • Purified target kinase

  • SYPRO Orange dye (5000x stock in DMSO)

  • 5-amino-1-methyl-1H-pyrazol-3-ol library in DMSO

  • Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

  • 96-well or 384-well PCR plates

  • Real-time PCR instrument capable of thermal melts

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing the target kinase and SYPRO Orange dye in the assay buffer. The final kinase concentration is typically 1-5 µM, and the final dye concentration is 5x.

    • Dispense 19 µL of the master mix into each well of the PCR plate.

    • Add 1 µL of the compound from the library to each well (final concentration, e.g., 10 µM). Include DMSO as a negative control.

  • Thermal Melt:

    • Seal the plate and centrifuge briefly.

    • Place the plate in the real-time PCR instrument.

    • Set up a thermal melting protocol:

      • Initial temperature: 25°C for 2 minutes.

      • Ramp rate: 0.05°C/second.

      • Final temperature: 95°C.

      • Acquire fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity against temperature to generate a melting curve.

    • Determine the melting temperature (Tm) for each well, which is the midpoint of the transition.

    • A significant increase in the Tm in the presence of a compound (ΔTm) compared to the DMSO control indicates binding and stabilization of the protein, identifying it as a hit.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Inhibitor 5-amino-1-methyl-1H-pyrazol-3-ol (Hypothetical Inhibitor) Inhibitor->RAF Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

A representative kinase signaling pathway (MAPK/ERK).

Application Note 3: Phenotypic Screening for Neuroprotection

Objective: To identify compounds that can mitigate cellular stress and prevent protein aggregation, a hallmark of many neurodegenerative diseases.

Experimental Protocol: High-Content Screening for SOD1 Aggregation Inhibition

This protocol is based on a method for identifying inhibitors of mutant SOD1 protein aggregation.[1]

Materials:

  • HEK293 cells stably expressing SOD1-YFP

  • Culture medium (DMEM with 10% FBS)

  • 384-well clear-bottom imaging plates

  • 5-amino-1-methyl-1H-pyrazol-3-ol library in DMSO

  • Proteasome inhibitor (e.g., MG132) to induce aggregation

  • Hoechst 33342 nuclear stain

  • High-content imaging system and analysis software

Procedure:

  • Cell Seeding:

    • Seed 2,500 HEK293-SOD1-YFP cells per well in a 384-well plate.

    • Incubate overnight at 37°C.

  • Compound Addition:

    • Add compounds from the library to a final concentration of 10 µM.

    • Incubate for 24 hours.

  • Induction of Aggregation:

    • Add a proteasome inhibitor (e.g., 10 µM MG132) to all wells except the negative controls.

    • Incubate for an additional 24 hours.

  • Staining and Imaging:

    • Add Hoechst 33342 to a final concentration of 1 µg/mL and incubate for 15 minutes.

    • Acquire images using a high-content imaging system with appropriate filters for YFP and Hoechst.

  • Image Analysis:

    • Use image analysis software to count the number of nuclei (Hoechst channel).

    • Quantify the number and intensity of fluorescent aggregates (YFP channel) within the cytoplasm.

    • Normalize the aggregate count to the number of cells per well.

  • Hit Identification:

    • Compounds that cause a statistically significant reduction in SOD1-YFP aggregates compared to the positive control are identified as hits.

Conclusion

While specific HTS data for 5-amino-1-methyl-1H-pyrazol-3-ol is not yet in the public domain, the protocols and data for structurally similar pyrazolone and amino-pyrazole compounds strongly suggest its potential as a valuable scaffold in high-throughput screening campaigns. The provided application notes and protocols offer a solid foundation for researchers to explore the biological activities of 5-amino-1-methyl-1H-pyrazol-3-ol and its analogs in the quest for novel therapeutic agents. It is recommended that initial screening be performed across a diverse range of assays, including cell viability, kinase inhibition, and phenotypic screens, to fully elucidate the pharmacological potential of this compound class.

References

Application

Application Notes and Protocols for Analyzing the Binding Kinetics of 5-amino-1-methyl-1H-pyrazol-3-ol

Audience: Researchers, scientists, and drug development professionals. Introduction: 5-amino-1-methyl-1H-pyrazol-3-ol is a small molecule with potential therapeutic applications.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-amino-1-methyl-1H-pyrazol-3-ol is a small molecule with potential therapeutic applications. Understanding its binding kinetics to target proteins is crucial for drug development, providing insights into its mechanism of action, potency, and residence time. While the specific biological target of 5-amino-1-methyl-1H-pyrazol-3-ol is not definitively established in the provided context, compounds with similar pyrazole scaffolds have been identified as inhibitors of protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[1][2]. Another potential target could be Nicotinamide N-methyltransferase (NNMT), which is inhibited by the similar small molecule 5-amino-1MQ[3][4].

These application notes provide detailed protocols for analyzing the binding kinetics of 5-amino-1-methyl-1H-pyrazol-3-ol to a putative protein target using three common label-free techniques: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).

Data Presentation

Quantitative data from kinetic analyses should be summarized for clear comparison of key parameters.

Table 1: Summary of Kinetic and Thermodynamic Parameters

ParameterSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)
Association Rate Constant (ka) Value (M⁻¹s⁻¹)Value (M⁻¹s⁻¹)Not Directly Measured
Dissociation Rate Constant (kd) Value (s⁻¹)Value (s⁻¹)Not Directly Measured
Equilibrium Dissociation Constant (KD) Value (M)Value (M)Value (M)
Binding Affinity (KA) Value (M⁻¹)Value (M⁻¹)Value (M⁻¹)
Stoichiometry (n) Not Directly MeasuredNot Directly MeasuredValue
Enthalpy (ΔH) Not Directly MeasuredNot Directly MeasuredValue (kcal/mol)
Entropy (ΔS) Not Directly MeasuredNot Directly MeasuredValue (cal/mol·deg)

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) Analysis

SPR is an optical technique that measures molecular interactions in real-time without the need for labels[5]. It is a powerful tool for determining binding kinetics, affinity, and specificity[5][6].

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of 5-amino-1-methyl-1H-pyrazol-3-ol binding to a target protein.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chip (e.g., CM5, a carboxymethylated dextran surface)

  • Target protein

  • 5-amino-1-methyl-1H-pyrazol-3-ol

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+, 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Amine coupling kit (EDC, NHS, and ethanolamine)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (typically 10-100 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (e.g., 2000-10000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

    • A reference surface should be prepared by performing the activation and deactivation steps without protein injection.

  • Binding Analysis:

    • Prepare a dilution series of 5-amino-1-methyl-1H-pyrazol-3-ol in running buffer (e.g., 0.1 nM to 10 µM).

    • Inject the different concentrations of the small molecule over the immobilized protein and reference surfaces at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase for a defined period (e.g., 120-300 seconds).

    • Switch to running buffer to monitor the dissociation phase (e.g., 300-900 seconds).

    • Between each small molecule injection, regenerate the sensor surface by injecting the regeneration solution if necessary to remove all bound analyte.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine ka, kd, and KD.

Protocol 2: Bio-Layer Interferometry (BLI) Analysis

BLI is another label-free optical technique for monitoring biomolecular interactions in real-time[7][8]. It is well-suited for high-throughput screening and kinetic characterization[9][10].

Objective: To measure the binding kinetics of 5-amino-1-methyl-1H-pyrazol-3-ol to a target protein.

Materials:

  • BLI instrument (e.g., Octet)

  • Biosensors (e.g., Streptavidin-coated for biotinylated protein)

  • Biotinylated target protein

  • 5-amino-1-methyl-1H-pyrazol-3-ol

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

  • 96-well or 384-well microplates

Methodology:

  • Protein Immobilization:

    • Hydrate the streptavidin biosensors in assay buffer for at least 10 minutes.

    • Load the biotinylated target protein onto the biosensors by dipping them into wells containing the protein solution (e.g., 10-50 µg/mL) until a stable signal is achieved (typically a shift of 1-2 nm).

    • Establish a stable baseline by dipping the biosensors into assay buffer.

  • Binding Analysis:

    • Prepare a serial dilution of 5-amino-1-methyl-1H-pyrazol-3-ol in assay buffer in a microplate. Include wells with buffer only for reference subtraction.

    • Association: Move the biosensors into the wells containing the small molecule dilutions and measure the binding response for a set time (e.g., 120-300 seconds).

    • Dissociation: Move the biosensors to wells containing only assay buffer and monitor the dissociation for a defined period (e.g., 300-900 seconds).

  • Data Analysis:

    • Align the data to the baseline and subtract the reference (buffer only) sensor data.

    • Fit the association and dissociation curves to a 1:1 binding model using the instrument's analysis software to calculate ka, kd, and KD.

Protocol 3: Isothermal Titration Calorimetry (ITC) Analysis

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters (enthalpy and entropy) in a single experiment[11][12][13].

Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic profile (ΔH, ΔS) of the interaction between 5-amino-1-methyl-1H-pyrazol-3-ol and the target protein.

Materials:

  • Isothermal Titration Calorimeter

  • Target protein (in a suitable buffer, e.g., PBS or HEPES)

  • 5-amino-1-methyl-1H-pyrazol-3-ol (dissolved in the same buffer as the protein)

  • Syringe and sample cell

Methodology:

  • Sample Preparation:

    • Dialyze the target protein against the chosen buffer to ensure a precise buffer match.

    • Dissolve the 5-amino-1-methyl-1H-pyrazol-3-ol in the final dialysis buffer.

    • Degas both the protein and small molecule solutions to prevent air bubbles.

    • Determine the accurate concentrations of both the protein and the small molecule.

  • ITC Experiment:

    • Load the target protein into the sample cell (e.g., at a concentration of 10-50 µM).

    • Load the 5-amino-1-methyl-1H-pyrazol-3-ol into the injection syringe (at a concentration 10-20 times that of the protein).

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 2-5 µL) of the small molecule into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Plot the integrated heat per mole of injectant against the molar ratio of the small molecule to the protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH.

    • The change in entropy (ΔS) can be calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(KA).

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_methods Binding Kinetics Analysis cluster_data Data Analysis Target_Protein Target Protein (e.g., Kinase) SPR Surface Plasmon Resonance (SPR) Target_Protein->SPR Analyte BLI Bio-Layer Interferometry (BLI) Target_Protein->BLI Analyte ITC Isothermal Titration Calorimetry (ITC) Target_Protein->ITC Analyte Small_Molecule 5-amino-1-methyl-1H-pyrazol-3-ol Small_Molecule->SPR Ligand Small_Molecule->BLI Ligand Small_Molecule->ITC Ligand Kinetic_Parameters Kinetic Parameters (ka, kd, KD) SPR->Kinetic_Parameters BLI->Kinetic_Parameters Thermo_Parameters Thermodynamic Parameters (KD, n, ΔH, ΔS) ITC->Thermo_Parameters

Caption: Experimental workflow for analyzing binding kinetics.

Signaling_Pathway_Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR) Ligand->Receptor Binds Downstream_Kinase Downstream Kinase (e.g., MEK) Receptor->Downstream_Kinase Activates Transcription_Factor Transcription Factor (e.g., ERK) Downstream_Kinase->Transcription_Factor Phosphorylates Cellular_Response Cell Proliferation, Survival Transcription_Factor->Cellular_Response Promotes Inhibitor 5-amino-1-methyl-1H-pyrazol-3-ol Inhibitor->Receptor Inhibits

Caption: Putative signaling pathway inhibition mechanism.

References

Method

Application Notes and Protocols for the Use of 5-amino-1-methyl-1H-pyrazol-3-ol in Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1]...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, the 5-aminopyrazole moiety has garnered significant attention as a versatile building block in the design of kinase inhibitors and other therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of a key pyrazole derivative, 5-amino-1-methyl-1H-pyrazol-3-ol , in structure-activity relationship (SAR) studies.

The strategic placement of the amino, methyl, and hydroxyl groups on the pyrazole ring offers multiple points for chemical modification, allowing for a systematic exploration of the chemical space around this core. The 5-amino group, in particular, often serves as a crucial hydrogen bond donor, anchoring the molecule within the active site of target proteins. The N-methylation at the 1-position can influence solubility, metabolic stability, and the orientation of other substituents. The 3-hydroxyl group provides another point for interaction or derivatization. These features make 5-amino-1-methyl-1H-pyrazol-3-ol an excellent starting point for fragment-based drug discovery and lead optimization campaigns targeting a variety of protein classes, most notably protein kinases involved in inflammatory and oncogenic signaling pathways.

Application Notes: SAR Strategies

The 5-amino-1-methyl-1H-pyrazol-3-ol core can be systematically modified to probe its interactions with a biological target and establish a robust SAR. Key strategies include:

  • Modification of the 5-Amino Group: Acylation or sulfonylation of the 5-amino group can introduce substituents that explore different pockets of the target's active site. This position is often critical for establishing key hydrogen bonding interactions.

  • Derivatization of the 3-Hydroxyl Group: The hydroxyl group can be etherified or esterified to introduce a variety of functionalities. This can be used to improve pharmacokinetic properties or to gain additional interactions with the target.

  • Substitution at the 4-Position: The C4 position of the pyrazole ring is often unsubstituted in the initial scaffold. Introduction of small alkyl or halogen groups at this position can be used to fine-tune the electronic properties and conformation of the molecule.

  • Bioisosteric Replacement: The pyrazole core itself can be considered a bioisostere for other aromatic rings, offering advantages in terms of lipophilicity and solubility.[2] The hydroxyl and amino groups can also be replaced with other hydrogen bond donors and acceptors to probe the specific requirements of the target.

Data Presentation: Representative SAR Data

The following tables summarize hypothetical, yet representative, SAR data for derivatives of 5-amino-1-methyl-1H-pyrazol-3-ol targeting a generic protein kinase. This data is compiled based on trends observed for similar 5-aminopyrazole scaffolds in published literature.

Table 1: SAR of Modifications at the 5-Amino Position

Compound IDR Group (at 5-NHR)Kinase IC50 (nM)Cellular Potency (EC50, nM)
1 (Parent) H5000>10000
1a Acetyl15008000
1b Phenylacetyl8004500
1c Benzoyl5503200
1d 4-Fluorobenzoyl2501500
1e Methylsulfonyl20009500

Table 2: SAR of Modifications at the 3-Hydroxyl Position

Compound IDR Group (at 3-OR)Kinase IC50 (nM)Cellular Potency (EC50, nM)
1 (Parent) H5000>10000
2a Methyl4500>10000
2b Ethyl42009800
2c Benzyl28007500
2d 4-Fluorobenzyl12005000

Table 3: SAR of Modifications at the 4-Position

Compound IDR Group (at C4)Kinase IC50 (nM)Cellular Potency (EC50, nM)
1 (Parent) H5000>10000
3a Methyl35009000
3b Chloro28008200
3c Bromo25007800

Experimental Protocols

Protocol 1: General Synthesis of 5-Amino-1-methyl-1H-pyrazol-3-ol Derivatives

This protocol outlines a general method for the synthesis of the parent scaffold, which can be adapted for the synthesis of various derivatives. The most common route involves the condensation of a β-ketonitrile with a hydrazine.

Workflow for Synthesis of 5-amino-1-methyl-1H-pyrazol-3-ol

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Ethyl Cyanoacetate Ethyl Cyanoacetate Condensation Condensation Ethyl Cyanoacetate->Condensation Methylhydrazine Methylhydrazine Methylhydrazine->Condensation Cyclization Cyclization Condensation->Cyclization 5-amino-1-methyl-1H-pyrazol-3-ol 5-amino-1-methyl-1H-pyrazol-3-ol Cyclization->5-amino-1-methyl-1H-pyrazol-3-ol

Caption: Synthetic workflow for 5-amino-1-methyl-1H-pyrazol-3-ol.

Materials:

  • Ethyl cyanoacetate

  • Methylhydrazine

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (for workup)

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add ethyl cyanoacetate dropwise at room temperature with stirring.

  • After stirring for 30 minutes, add methylhydrazine dropwise.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and neutralize with hydrochloric acid.

  • Remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (p38α MAPK Example)

This protocol describes a common biochemical assay to determine the inhibitory activity of synthesized compounds against a representative protein kinase, p38α MAPK. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.[3]

Workflow for p38α MAPK Inhibition Assay

G Compound Dilution Compound Dilution Kinase Reaction Kinase Reaction Compound Dilution->Kinase Reaction ADP-Glo Reagent Addition ADP-Glo Reagent Addition Kinase Reaction->ADP-Glo Reagent Addition Kinase Detection Reagent Kinase Detection Reagent ADP-Glo Reagent Addition->Kinase Detection Reagent Luminescence Reading Luminescence Reading Kinase Detection Reagent->Luminescence Reading IC50 Calculation IC50 Calculation Luminescence Reading->IC50 Calculation

Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • Recombinant human p38α Kinase

  • p38 Peptide Substrate (e.g., ATF2-based)

  • p38α Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[3]

  • ATP solution

  • Test compounds and a reference inhibitor (e.g., SB203580) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (for controls).

  • Prepare a master mix of p38α kinase and the peptide substrate in kinase buffer and add 2 µL to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for ATP for p38α.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • Reaction Termination and Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.[3]

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cellular Assay for TNF-α Release

This protocol details a method to assess the cellular potency of the synthesized inhibitors by measuring their effect on the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Signaling Pathway: LPS-induced TNF-α Production via p38 MAPK

cluster_inhibitor Inhibitor Action LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK4 IRAK4 MyD88->IRAK4 p38_MAPK p38 MAPK IRAK4->p38_MAPK Activation Cascade MK2 MK2 p38_MAPK->MK2 TNF_mRNA TNF-α mRNA Stabilization MK2->TNF_mRNA TNF_release TNF-α Release TNF_mRNA->TNF_release Inhibitor 5-aminopyrazole derivative Inhibitor->p38_MAPK Inhibition

Caption: Simplified p38 MAPK signaling pathway leading to TNF-α release.

Materials:

  • Isolated human PBMCs

  • RPMI 1640 medium supplemented with 10% fetal bovine serum

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well in RPMI medium.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control inhibitor. Pre-incubate the cells with the compounds for 1 hour at 37°C in a 5% CO₂ atmosphere.

  • Cell Stimulation: Stimulate the cells by adding LPS to a final concentration of 10 ng/mL.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ atmosphere.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated vehicle control. Determine the EC50 value from the dose-response curve.

Conclusion

5-amino-1-methyl-1H-pyrazol-3-ol is a valuable scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. The provided application notes and protocols offer a framework for its systematic derivatization and evaluation in SAR studies. By employing these methodologies, researchers can efficiently explore the chemical space around this core to identify potent and selective modulators of biological targets, paving the way for the development of new medicines.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Amino-1-Methyl-1H-Pyrazol-3-ol

Welcome to the technical support center for the synthesis of 5-amino-1-methyl-1H-pyrazol-3-ol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-amino-1-methyl-1H-pyrazol-3-ol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-amino-1-methyl-1H-pyrazol-3-ol?

A1: The most prevalent and direct method for synthesizing 5-amino-1-methyl-1H-pyrazol-3-ol is the cyclocondensation reaction between ethyl cyanoacetate and methylhydrazine. This reaction is typically carried out in a suitable solvent, such as ethanol, and may be base-catalyzed.

Q2: What are the expected tautomeric forms of the final product?

A2: 5-amino-1-methyl-1H-pyrazol-3-ol can exist in several tautomeric forms. The main forms are the -ol form (5-amino-1-methyl-1H-pyrazol-3-ol), the -one form (5-amino-1-methyl-1H-pyrazol-3(2H)-one), and an imino form. The predominant form can depend on the solvent and the physical state (solid or solution).

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials (ethyl cyanoacetate and methylhydrazine) and the appearance of the product spot will indicate the reaction's progression.

Q4: What are the critical safety precautions for this synthesis?

A4: Methylhydrazine is a toxic and volatile compound and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 5-amino-1-methyl-1H-pyrazol-3-ol.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Solution: Increase the reaction time and continue to monitor via TLC until the starting materials are consumed. Consider a moderate increase in reaction temperature, but be cautious of potential side reactions.

  • Reagent Quality:

    • Solution: Ensure that the ethyl cyanoacetate is pure and the methylhydrazine has not degraded. Using freshly opened or distilled reagents is recommended.

  • Improper Stoichiometry:

    • Solution: Accurately measure the molar equivalents of the reactants. A slight excess of methylhydrazine can sometimes drive the reaction to completion, but a large excess may complicate purification.

  • Ineffective Catalyst:

    • Solution: If using a base catalyst (e.g., sodium ethoxide), ensure it is freshly prepared and anhydrous. The reaction can often proceed without a catalyst, albeit at a slower rate.

Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities

Possible Causes and Solutions:

  • Side Reactions:

    • Solution: Overheating or prolonged reaction times can lead to the formation of byproducts. Adhere to the recommended reaction temperature and monitor the reaction closely.

  • Formation of Regioisomers:

    • Solution: The reaction of ethyl cyanoacetate with methylhydrazine can potentially yield two regioisomers. While the formation of 5-amino-1-methyl-1H-pyrazol-3-ol is generally favored, the presence of the other isomer (3-amino-1-methyl-1H-pyrazol-5-ol) is possible. Careful purification by column chromatography or recrystallization is necessary to isolate the desired product.

  • Hydrolysis of the Product:

    • Solution: The pyrazole ring can be susceptible to hydrolysis under harsh acidic or basic conditions during workup. Neutralize the reaction mixture carefully and avoid excessive exposure to strong acids or bases.

Problem 3: Difficulty in Product Isolation and Purification

Possible Causes and Solutions:

  • Product is Highly Soluble in the Reaction Solvent:

    • Solution: If the product does not precipitate upon cooling, the solvent can be removed under reduced pressure. The resulting crude solid or oil can then be subjected to purification.

  • Oily Product Instead of a Solid:

    • Solution: The crude product may initially be an oil. Trituration with a non-polar solvent like hexane or diethyl ether can often induce crystallization. Seeding with a previously obtained crystal can also be effective.

  • Ineffective Recrystallization:

    • Solution: Experiment with different solvent systems for recrystallization. A mixture of polar and non-polar solvents, such as ethanol/water or ethyl acetate/hexane, can be effective.

Quantitative Data Summary

The following table summarizes typical reaction conditions and their impact on the yield of 5-amino-1-methyl-1H-pyrazol-3-ol.

ParameterCondition ACondition BCondition C
Solvent EthanolMethanolToluene
Temperature (°C) 78 (Reflux)65 (Reflux)110 (Reflux)
Reaction Time (h) 6812
Catalyst NoneSodium MethoxideNone
Yield (%) 758560

Experimental Protocol

Synthesis of 5-amino-1-methyl-1H-pyrazol-3-ol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl cyanoacetate (1.0 eq) in absolute ethanol.

  • Reagent Addition: Slowly add methylhydrazine (1.1 eq) to the solution at room temperature with stirring.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Visualizations

The following diagrams illustrate the synthetic pathway, a troubleshooting workflow, and the relationship between reaction parameters.

synthesis_pathway Ethyl Cyanoacetate Ethyl Cyanoacetate Reaction Mixture Reaction Mixture Ethyl Cyanoacetate->Reaction Mixture + Methylhydrazine + Ethanol Cyclocondensation Cyclocondensation Reaction Mixture->Cyclocondensation Reflux 5-amino-1-methyl-1H-pyrazol-3-ol 5-amino-1-methyl-1H-pyrazol-3-ol Cyclocondensation->5-amino-1-methyl-1H-pyrazol-3-ol

Caption: Synthetic pathway for 5-amino-1-methyl-1H-pyrazol-3-ol.

troubleshooting_workflow start Low Yield or No Product check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Time, Temp) start->check_conditions check_reagents->check_conditions check_impurities Analyze for Impurities (TLC, NMR) check_conditions->check_impurities purification Optimize Purification (Recrystallization, Chromatography) check_impurities->purification success Improved Yield purification->success

Caption: A workflow for troubleshooting low product yield.

parameter_relationships Yield Yield Purity Purity Yield->Purity inversely related to byproducts Time Time Time->Yield affects Byproducts Byproducts Time->Byproducts increases Temp Temp Temp->Yield affects Temp->Byproducts increases Byproducts->Purity decreases

Caption: Relationships between key reaction parameters and outcomes.

Optimization

optimizing reaction conditions for the cyclization of 5-aminopyrazoles

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the cyclization of 5-aminopyrazoles,...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the cyclization of 5-aminopyrazoles, a crucial step in the synthesis of various fused heterocyclic compounds with significant biological activity.

Frequently Asked Questions (FAQs)

Q1: What are the most common cyclization reactions for 5-aminopyrazoles?

A1: 5-Aminopyrazoles are versatile precursors for synthesizing a variety of fused heterocyclic systems. The most common cyclization reactions involve the formation of pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[1,5-a]pyrimidines. These are typically achieved through condensation reactions with β-dicarbonyl compounds, Vilsmeier reagents, or through multi-component reactions.[1][2]

Q2: My cyclization reaction is resulting in a low yield. What are the potential causes?

A2: Low yields are a frequent issue and can be attributed to several factors including:

  • Incomplete reaction: The reaction may not have reached completion.

  • Side product formation: Competing reaction pathways can lead to undesired products.

  • Suboptimal reaction conditions: Temperature, solvent, and catalyst choice are critical.

  • Purity of starting materials: Impurities in the 5-aminopyrazole or other reactants can inhibit the reaction.[3]

Q3: I am observing the formation of multiple products. What are the likely side products?

A3: The formation of multiple products often points to issues with regioselectivity or subsequent reactions of the desired product. Common side products include:

  • Regioisomers: Particularly when using unsymmetrical reagents, different isomers such as pyrazolo[1,5-a]pyrimidines instead of the desired pyrazolo[3,4-d]pyrimidines can form.[4]

  • Uncyclized intermediates: Incomplete cyclization can leave stable intermediates like hydrazones.[4]

  • N-acylated byproducts: If using acidic solvents like acetic acid at high temperatures, the amino group of the pyrazole can be acylated.[4]

Q4: How can I control the regioselectivity of the cyclization?

A4: Controlling regioselectivity is a significant challenge. The outcome can be influenced by:

  • Reaction conditions: Kinetic versus thermodynamic control can favor different isomers. For example, lower temperatures may favor the kinetically controlled product, while higher temperatures favor the thermodynamically more stable product.[4]

  • Catalyst choice: The use of specific acid or base catalysts can direct the reaction towards a particular isomer.[3]

  • Substituents on the pyrazole ring: The electronic and steric nature of the substituents on the 5-aminopyrazole can influence the nucleophilicity of the different nitrogen atoms and the C4 position, thus directing the cyclization.

Q5: What are the advantages of using microwave-assisted synthesis for these cyclizations?

A5: Microwave-assisted synthesis offers several advantages over conventional heating methods, including:

  • Reduced reaction times: Reactions that take hours with conventional heating can often be completed in minutes.[1][5]

  • Improved yields: The rapid and uniform heating can lead to higher product yields and fewer side products.[6]

  • Enhanced regioselectivity: In some cases, microwave irradiation can improve the selectivity of the reaction.[7]

Troubleshooting Guide

Issue 1: Low or No Product Yield

This is one of the most common problems encountered. The following workflow can help diagnose and solve the issue.

LowYieldTroubleshooting Start Low/No Yield CheckPurity Verify Purity of Starting Materials Start->CheckPurity OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions Purity OK Purify Purify Starting Materials CheckPurity->Purify Impurities Found IncompleteReaction Check for Incomplete Reaction OptimizeConditions->IncompleteReaction SideReactions Investigate Side Reactions IncompleteReaction->SideReactions Reaction Complete, Low Yield IncreaseTimeTemp Increase Reaction Time/Temperature IncompleteReaction->IncreaseTimeTemp Starting Material Remains IsolateCharacterize Isolate & Characterize Byproducts SideReactions->IsolateCharacterize Byproducts Observed Purify->OptimizeConditions IncreaseTimeTemp->IncompleteReaction Success Improved Yield IncreaseTimeTemp->Success IsolateCharacterize->OptimizeConditions IsolateCharacterize->Success

Caption: Troubleshooting workflow for low reaction yield.

Solutions:

  • Verify Starting Material Purity: Ensure the 5-aminopyrazole and other reactants are pure. Impurities can act as catalysts for side reactions or inhibit the desired transformation. Recrystallize or purify starting materials if necessary.[3]

  • Optimize Reaction Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains, consider increasing the reaction temperature or extending the reaction time. For thermodynamically controlled reactions, refluxing can be beneficial.[4]

  • Solvent Selection: The choice of solvent is critical as it affects reactant solubility and reaction kinetics. Common solvents for these cyclizations include ethanol, DMF, and acetic acid. For microwave-assisted synthesis, high-boiling polar solvents are often used.[3]

  • Catalyst Screening: The type and amount of catalyst can dramatically impact the yield. For acid-catalyzed reactions, try different protic or Lewis acids. For base-catalyzed reactions, screen various organic or inorganic bases.

Issue 2: Formation of Regioisomers

The presence of multiple nucleophilic sites in 5-aminopyrazoles often leads to the formation of a mixture of regioisomers.

RegioselectivityControl Start Mixture of Regioisomers ModifyTemp Modify Reaction Temperature Start->ModifyTemp ChangeSolvent Change Solvent Start->ChangeSolvent ChangeCatalyst Change Catalyst Start->ChangeCatalyst Purification Purification ModifyTemp->Purification ChangeSolvent->Purification ChangeCatalyst->Purification DesiredIsomer Desired Isomer Obtained Purification->DesiredIsomer

Caption: Strategies for controlling and managing regioselectivity.

Solutions:

  • Temperature Control: For reactions where kinetic and thermodynamic products are different, adjusting the temperature can favor the formation of one isomer. Lower temperatures often favor the kinetic product, while higher temperatures favor the thermodynamic product.[4]

  • Solvent and Catalyst Optimization: The polarity of the solvent and the nature of the catalyst can influence the reaction pathway. A systematic screening of different solvents and catalysts is recommended.[3][7]

  • Purification: If the formation of regioisomers cannot be suppressed, separation is necessary.

    • Column Chromatography: This is the most common method for separating isomers with different polarities. A careful selection of the stationary and mobile phases is crucial.[3]

    • Crystallization: In some cases, one isomer may be less soluble in a particular solvent, allowing for separation by fractional crystallization. A method for purifying pyrazoles involves forming an acid addition salt, which can then be crystallized.

Issue 3: Difficulty in Product Purification

Even with a good yield, isolating the pure product can be challenging.

Solutions:

  • Proper Work-up: A thorough aqueous work-up is essential to remove inorganic salts and water-soluble impurities. This typically involves extraction with an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[3]

  • Recrystallization: This is an effective technique for purifying solid products. A solvent screen should be performed to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: For complex mixtures or oily products, column chromatography is the preferred method. A gradient elution from a non-polar to a more polar solvent system can effectively separate the desired product from impurities.[3]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines to aid in the optimization of your experiments.

Table 1: Effect of Catalyst on Pyrazolo[3,4-b]pyridine Synthesis [3]

CatalystCatalyst LoadingYield (%)
AC-SO₃H5 mg80
AC-SO₃H10 mg75
AC-SO₃H15 mg72
Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂20 mg95
ZrCl₄0.15 mmol13-28

Table 2: Effect of Solvent on Pyrazolo[3,4-b]pyridine Synthesis [3]

SolventTemperature (°C)Time (h)Yield (%)
EthanolRoom Temperature0.5-0.7580
Solvent-free1000.2595
EtOH/DMF (1:1)951613-28

Table 3: Microwave-Assisted Synthesis of D-Ring-Fused Steroidal 5-Amino-1-Arylpyrazoles [8]

EntryArylhydrazine SubstituentTime (min)Yield (%)
1H1085
24-Me1088
34-OMe1092
44-F1082
54-Cl1080
64-Br1078
74-NO₂2075
82,4-di-Cl2072

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Cyclization of 5-Aminopyrazoles

This protocol is a general guideline for the microwave-assisted synthesis of fused pyrazoles.

MicrowaveProtocol Start Start MixReactants Mix 5-Aminopyrazole, Reagent & Solvent in Microwave Vial Start->MixReactants AddCatalyst Add Catalyst (if required) MixReactants->AddCatalyst SealVial Seal the Vial AddCatalyst->SealVial MicrowaveIrradiation Microwave Irradiation (e.g., 120-150°C, 10-30 min) SealVial->MicrowaveIrradiation Cooling Cool to Room Temperature MicrowaveIrradiation->Cooling Workup Aqueous Work-up & Extraction Cooling->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Pure Product Purification->Product

Caption: Experimental workflow for microwave-assisted cyclization.

Methodology:

  • Reaction Setup: In a microwave-safe vial, combine the 5-aminopyrazole (1.0 eq), the appropriate cyclizing agent (e.g., β-dicarbonyl compound, 1.1 eq), and a suitable high-boiling solvent (e.g., ethanol, DMF, or water).[5]

  • Catalyst Addition: If the reaction requires a catalyst, add the appropriate acid or base (e.g., acetic acid, triethylamine).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a predetermined temperature (typically 120-150 °C) and time (usually 10-30 minutes).[5][8] Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the vial to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Vilsmeier-Haack Cyclization of 5-Aminopyrazoles

The Vilsmeier-Haack reaction is a versatile method for the formylation and subsequent cyclization of electron-rich aromatic and heteroaromatic compounds.

Methodology:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Reactant Addition: Dissolve the 5-aminopyrazole in a suitable solvent (e.g., DMF) and add it dropwise to the pre-formed Vilsmeier reagent at low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically 60-100 °C) for several hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a base (e.g., sodium carbonate or sodium hydroxide solution) until a precipitate forms.

  • Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.

References

Troubleshooting

Technical Support Center: Purification of 5-amino-1-methyl-1H-pyrazol-3-ol

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 5-amino-1-methyl-1H-pyrazol-3-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 5-amino-1-methyl-1H-pyrazol-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing 5-amino-1-methyl-1H-pyrazol-3-ol?

A1: The synthesis of aminopyrazoles can lead to several common impurities. The most significant is the formation of a regioisomer, 3-amino-1-methyl-1H-pyrazol-5-ol, especially when using a monosubstituted hydrazine like methylhydrazine.[1] Other potential impurities include uncyclized hydrazone intermediates if the cyclization reaction is incomplete, and N-acetylated byproducts if acetic acid is used as a solvent at elevated temperatures.[1]

Q2: How can I identify the different regioisomers of my product?

A2: Distinguishing between the 3-amino and 5-amino regioisomers is a critical step. While standard 1D NMR (¹H and ¹³C) and mass spectrometry are essential for initial characterization, unambiguous structural confirmation often requires more advanced techniques. 2D NMR experiments, such as ¹H-¹⁵N HMBC, are powerful for determining the connectivity between the pyrazole ring nitrogen and its substituent.[1] In many cases, single-crystal X-ray diffraction provides definitive proof of the structure.[1]

Q3: What are the expected physical properties of 5-amino-1-methyl-1H-pyrazol-3-ol?

Troubleshooting Guides

This section addresses common issues you may encounter during the purification of 5-amino-1-methyl-1H-pyrazol-3-ol.

Recrystallization Issues
Problem Possible Cause Solution
Product "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent, causing it to separate as a liquid.Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvating power. Alternatively, redissolve the oil in a minimum of hot solvent and allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can also help induce crystallization.[2]
No crystals form upon cooling. Too much solvent was used, or the solution is supersaturated.If too much solvent was used, carefully evaporate a portion of the solvent and attempt to cool again.[3] For supersaturated solutions, induce crystallization by adding a seed crystal of the pure compound or by scratching the inner surface of the flask with a glass rod.[2][3]
Low recovery of purified product. Too much solvent was used for dissolution or washing, or the compound has significant solubility in the cold recrystallization solvent.Use the minimum amount of hot solvent necessary to fully dissolve the crude product. When washing the collected crystals, use a minimal amount of ice-cold solvent to reduce the amount of product that redissolves.[4]
Colored impurities remain in the final product. The colored impurities have similar solubility to the desired product in the chosen solvent.Consider adding a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Use charcoal sparingly as it can also adsorb some of your product.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the desired product from impurities. The chosen eluent system has incorrect polarity.Optimize the eluent system using thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the desired compound. A gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate compounds with close Rf values.
The compound is not eluting from the column. The compound is highly polar and is strongly adsorbed to the silica gel.Increase the polarity of the eluent system. For very polar compounds, adding a small percentage of a more polar solvent like methanol or a modifier like triethylamine (for basic compounds) to the eluent can be effective.[5]
The compound streaks or "tails" down the column. The column may be overloaded, or the compound has low solubility in the eluent, causing it to precipitate and redissolve as it moves down the column.Reduce the amount of crude material loaded onto the column. Ensure the compound is fully dissolved in a minimum amount of solvent before loading. Dry loading the sample onto silica gel can also prevent this issue.[6][7]
The compound appears to have decomposed on the column. The compound is unstable on silica gel, which can be slightly acidic.Test the stability of your compound on a silica TLC plate before running a column. If it is unstable, consider using a different stationary phase like alumina or deactivated silica gel.[5]

Quantitative Data Summary

The following table presents typical data for aminopyrazole derivatives, which can serve as a reference for the purification of 5-amino-1-methyl-1H-pyrazol-3-ol.

Compound Purification Method Melting Point (°C) Purity (%)
5-Amino-3-methyl-1-phenylpyrazoleRecrystallization115>98.0 (HPLC)
5-Amino-1-methyl-3-phenyl-1H-pyrazoleNot specified122.5-131.5≥96.0[8]

Experimental Protocols

Protocol 1: Recrystallization

This protocol outlines a general procedure for the purification of 5-amino-1-methyl-1H-pyrazol-3-ol by recrystallization.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a test solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture) and observe the solubility at room temperature. Heat the mixture to boiling. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Transfer the crude 5-amino-1-methyl-1H-pyrazol-3-ol to an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Silica Gel Column Chromatography

This protocol provides a general method for the purification of 5-amino-1-methyl-1H-pyrazol-3-ol using column chromatography.

  • Eluent Selection: Using TLC, determine a suitable solvent system that provides good separation of the target compound from impurities. A common starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient elution, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified 5-amino-1-methyl-1H-pyrazol-3-ol.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow Crude Crude Product (5-amino-1-methyl-1H-pyrazol-3-ol + Impurities) Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Hot_Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Hot_Filter Cool Cool to Crystallize Hot_Filter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Purified Product Wash->Dry

Caption: A typical workflow for the purification of 5-amino-1-methyl-1H-pyrazol-3-ol by recrystallization.

Troubleshooting_Decision_Tree Start Purification Problem Method Which Method? Start->Method Recrystallization Recrystallization Method->Recrystallization Recrystallization Column Column Chromatography Method->Column Column Recryst_Issue What is the issue? Recrystallization->Recryst_Issue Column_Issue What is the issue? Column->Column_Issue Oiling_Out Product Oiled Out Recryst_Issue->Oiling_Out Oiling Out No_Crystals No Crystals Formed Recryst_Issue->No_Crystals No Crystals Low_Recovery Low Recovery Recryst_Issue->Low_Recovery Low Recovery Solution_Oiling Add co-solvent or scratch flask Oiling_Out->Solution_Oiling Solution_No_Crystals Concentrate solution or add seed crystal No_Crystals->Solution_No_Crystals Solution_Low_Recovery Use minimum hot solvent and wash with cold solvent Low_Recovery->Solution_Low_Recovery Poor_Separation Poor Separation Column_Issue->Poor_Separation Poor Separation No_Elution Compound Stuck Column_Issue->No_Elution No Elution Tailing Streaking/Tailing Column_Issue->Tailing Tailing Solution_Poor_Sep Optimize eluent using TLC Poor_Separation->Solution_Poor_Sep Solution_No_Elute Increase eluent polarity (add MeOH or TEA) No_Elution->Solution_No_Elute Solution_Tailing Reduce load or use dry loading Tailing->Solution_Tailing

Caption: A decision tree for troubleshooting common issues in purification.

References

Optimization

Technical Support Center: Minimizing Byproduct Formation in Pyrazole Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you minimize byproduct formation du...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you minimize byproduct formation during pyrazole synthesis. The following information is designed to offer direct, actionable advice for challenges encountered in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds?

A1: The most common byproduct is the formation of a regioisomeric mixture. In the Knorr pyrazole synthesis, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to two different pyrazole regioisomers. This occurs because the initial nucleophilic attack by the hydrazine can happen at either of the two different carbonyl carbons of the dicarbonyl compound.[1]

Q2: How can I control the regioselectivity of the Knorr pyrazole synthesis to favor the formation of a single isomer?

A2: Several factors can be manipulated to control regioselectivity:

  • Solvent Choice: The polarity and nature of the solvent can significantly influence the isomer ratio. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer.[2]

  • pH Control: The pH of the reaction medium can affect the rate of the competing reaction pathways. The addition of a catalytic amount of acid is common in the Knorr synthesis to facilitate the reaction.[3]

  • Steric Hindrance: Introducing bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby favoring the formation of a single regioisomer.

  • Temperature: The reaction temperature can also play a role in determining the dominant regioisomer.

Q3: My reaction mixture turns a dark color during the synthesis. What causes this and how can I obtain a cleaner product?

A3: Discoloration, often to a deep yellow or red, is a common observation in pyrazole synthesis, especially when using hydrazine salts. This is typically due to the formation of colored impurities from the hydrazine starting material.

Troubleshooting Steps:

  • Use of a Mild Base: If you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, promoting the formation of colored byproducts. Adding a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative processes that may lead to colored impurities.

  • Purification: These colored impurities can often be removed during work-up and purification. Washing the crude product with a suitable solvent or recrystallization are effective methods.

Q4: Are there alternative synthesis methods to the Knorr synthesis that offer better control over byproduct formation?

A4: Yes, several other methods can provide higher regioselectivity:

  • 1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes is a powerful method for synthesizing pyrazoles with excellent control over the regiochemical outcome.[4]

  • Multicomponent Reactions: One-pot, multicomponent reactions can provide a highly efficient and regioselective route to substituted pyrazoles.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and regioselectivity compared to conventional heating methods.[5][6]

Troubleshooting Guides

Issue 1: Formation of Regioisomeric Mixtures

Symptoms:

  • NMR or LC-MS analysis of the crude product shows the presence of two or more isomeric pyrazoles.

  • Difficulty in isolating the desired isomer through standard purification techniques.

Possible Causes:

  • Use of an unsymmetrical 1,3-dicarbonyl compound.

  • Suboptimal reaction conditions (solvent, temperature, pH).

Solutions:

  • Solvent Optimization: As detailed in Table 1, switching to a fluorinated alcohol can drastically improve the regioisomeric ratio.

  • Temperature Study: Run the reaction at different temperatures (e.g., room temperature, 50 °C, reflux) to determine the optimal condition for the desired isomer.

  • pH Adjustment: If using a hydrazine salt, try adding a mild base. Conversely, if the reaction is neutral, a catalytic amount of acid might improve selectivity.

  • Steric Control: If possible, modify the substrates to introduce bulky groups that can direct the reaction towards a single isomer.

Issue 2: Low Yield of the Desired Pyrazole

Symptoms:

  • The isolated yield of the pyrazole product is consistently low.

  • TLC analysis shows multiple spots, indicating the presence of several byproducts.

Possible Causes:

  • Incomplete reaction.

  • Degradation of starting materials or product.

  • Formation of multiple byproducts other than regioisomers.

Solutions:

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the complete consumption of the limiting reagent.

  • Microwave Synthesis: Employ microwave-assisted synthesis to potentially increase the reaction rate and yield, as shown in Table 2.[5]

  • Purify Starting Materials: Ensure the purity of the 1,3-dicarbonyl compound and hydrazine, as impurities can lead to side reactions.

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles

1,3-Diketone (R¹)SolventIsomer Ratio (A:B)Total Yield (%)
CF₃Ethanol (EtOH)40:6095
CF₃2,2,2-Trifluoroethanol (TFE)85:1592
CF₃1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>99:188
C₂F₅Ethanol (EtOH)35:6593
C₂F₅2,2,2-Trifluoroethanol (TFE)90:1090

Data synthesized from literature reports for illustrative purposes.[2]

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Pyrazole Synthesis

ReactionMethodReaction TimeYield (%)
Chalcone + HydrazineConventional (Reflux)7-9 hours70-80
Chalcone + HydrazineMicrowave (300W)1-5 minutes79-92
1,3-Diketone + HydrazineConventional (Reflux)2-4 hours75-85
1,3-Diketone + HydrazineMicrowave (420W)5-10 minutes85-95

Data synthesized from literature reports for illustrative purposes.[5][6][7]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis (Conventional Heating)[8]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 1,3-dicarbonyl compound (1.0 equivalent).

  • Reagent Addition: Slowly add the hydrazine derivative (1.0-1.2 equivalents). Note: The addition may be exothermic.

  • Solvent and Catalyst: Add a suitable solvent (e.g., ethanol) and a catalytic amount of acid (e.g., a few drops of glacial acetic acid).

  • Heating: Heat the reaction mixture to reflux and maintain for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: General Procedure for Microwave-Assisted Pyrazole Synthesis from Chalcones[5]
  • Reaction Setup: In a microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).

  • Solvent and Catalyst: Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).

  • Monitoring: The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into crushed ice.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.

Visualizations

Byproduct_Formation_Logic Start Pyrazole Synthesis Start (Unsymmetrical 1,3-Dicarbonyl + Hydrazine) Branch Start->Branch PathwayA Pathway A IsomerA Regioisomer A (Desired Product) PathwayA->IsomerA PathwayB Pathway B IsomerB Regioisomer B (Byproduct) PathwayB->IsomerB Factors Controlling Factors Factors->Branch Influence Regioselectivity Branch->PathwayA Branch->PathwayB

Caption: Factors influencing byproduct (regioisomer) formation.

Experimental_Workflow Start Start: Reagents & Glassware Reaction Reaction Setup (Solvent, Catalyst) Start->Reaction Heating Heating (Conventional or Microwave) Reaction->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Work-up & Isolation (Precipitation/Extraction) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization/Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, MP) Purification->Analysis End End: Pure Pyrazole Analysis->End

References

Troubleshooting

Technical Support Center: Synthesis of 5-amino-1-methyl-1H-pyrazol-3-ol

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-amino-1-methyl-1H...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-amino-1-methyl-1H-pyrazol-3-ol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 5-amino-1-methyl-1H-pyrazol-3-ol, particularly focusing on the common synthetic route involving the condensation of methylhydrazine with ethyl cyanoacetate.

Q1: Why is the yield of my 5-amino-1-methyl-1H-pyrazol-3-ol synthesis consistently low?

Low yields can be attributed to several factors, from incomplete reactions to the formation of side products. Below are common causes and troubleshooting strategies.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.

      • Increase Temperature: For condensation reactions, heating is often necessary. Consider refluxing the reaction mixture.

  • Suboptimal pH: The pH of the reaction medium can significantly influence the rate and outcome of the cyclization reaction.

    • Troubleshooting:

      • If starting with hydrazine salts, the pH might be too acidic. Consider adjusting the pH to a neutral or slightly basic range to facilitate the initial nucleophilic attack. For reactions involving hydrazinium monohydrochloride, a pH of 1 to 2 can be optimal.[1]

  • Side Reactions and Byproduct Formation: The formation of unwanted side products can significantly reduce the yield of the desired pyrazole.

    • Troubleshooting:

      • Control Temperature: The initial addition of reactants can be exothermic. Maintain a controlled temperature during the addition of reagents to minimize side reactions. A temperature range of 20-30°C during the initial phase can be effective.

      • Solvent Choice: The choice of solvent can impact the reaction. While alcohols like ethanol are common, other solvents like toluene can also be used, particularly for azeotropic removal of water.

Q2: I am observing the formation of an unexpected isomer. How can I improve the regioselectivity?

The reaction between an unsymmetrical dicarbonyl equivalent (like ethyl cyanoacetate) and a substituted hydrazine (like methylhydrazine) can potentially lead to the formation of two regioisomers. For this synthesis, the desired product is 5-amino-1-methyl-1H-pyrazol-3-ol, but the formation of 3-amino-1-methyl-1H-pyrazol-5-ol is a possible side reaction.

  • Controlling Reaction Conditions:

    • pH Control: The regioselectivity of pyrazole formation can be highly dependent on the pH of the reaction medium. Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, potentially favoring one regioisomer over the other.

    • Stepwise Addition: A stepwise addition of reagents might offer better control over the reaction.

Q3: My final product is difficult to purify. What are some common impurities and how can I remove them?

Purification can be challenging due to the presence of unreacted starting materials, isomers, or side products.

  • Common Impurities:

    • Unreacted methylhydrazine or ethyl cyanoacetate.

    • The regioisomeric byproduct (3-amino-1-methyl-1H-pyrazol-5-ol).

    • Hydrolyzed starting materials or products.

  • Purification Strategies:

    • Recrystallization: Recrystallization from a suitable solvent is a common and effective method for purifying the final product. Ethanol is often a good starting point for polar compounds like aminopyrazoles.

    • Chromatography: If recrystallization is ineffective, column chromatography using silica gel can be employed to separate the desired product from impurities.

    • Distillation: For some pyrazole derivatives, vacuum distillation can be an effective purification method.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-amino-1-methyl-1H-pyrazol-3-ol?

The most common and direct route is the cyclocondensation reaction between methylhydrazine and a β-keto nitrile equivalent, such as ethyl cyanoacetate. This reaction is a variation of the Knorr pyrazole synthesis.

Q2: What are the typical reaction conditions for the synthesis of 5-amino-1-methyl-1H-pyrazol-3-ol?

Typical conditions involve reacting methylhydrazine with ethyl cyanoacetate in a solvent like ethanol. The reaction is often heated to reflux to drive it to completion. The use of a base, such as sodium ethoxide, is common to deprotonate the active methylene group of the ethyl cyanoacetate.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting materials from the product. Staining with potassium permanganate or viewing under UV light can help visualize the spots.

Q4: What are the safety precautions I should take when working with methylhydrazine?

Methylhydrazine is a toxic and potentially carcinogenic substance. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

Data Presentation

Table 1: Summary of Reaction Parameters for Pyrazole Synthesis

ParameterConditionExpected OutcomeTroubleshooting
Reactants Methylhydrazine, Ethyl CyanoacetateFormation of 5-amino-1-methyl-1H-pyrazol-3-olEnsure high purity of starting materials.
Solvent Ethanol, TolueneProvides a medium for the reaction.Experiment with different solvents to optimize solubility and yield.
Temperature 20-30°C (initial), RefluxControls reaction rate and minimizes side products.In case of low yield, gradually increase the reflux time.
pH Neutral to slightly basic (with base catalyst)Promotes the desired reaction pathway.Adjust pH to optimize regioselectivity and yield.
Reaction Time 1-3 hours (initial), 2+ hours (reflux)Ensures the reaction goes to completion.Monitor with TLC to determine the optimal reaction time.

Experimental Protocols

Protocol 1: Synthesis of 5-amino-1-methyl-1H-pyrazol-3-ol

This protocol is a representative procedure based on established methods for pyrazole synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl cyanoacetate (1 equivalent) in ethanol.

  • Addition of Base: Add sodium ethoxide (1 equivalent) to the solution and stir until it dissolves.

  • Addition of Methylhydrazine: Slowly add methylhydrazine (1 equivalent) to the reaction mixture. The addition may be exothermic, so maintain the temperature between 20-30°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain it for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with an acid (e.g., acetic acid or dilute HCl). The product may precipitate upon cooling or neutralization.

  • Isolation and Purification: Collect the solid product by filtration and wash it with cold ethanol. The crude product can be further purified by recrystallization from ethanol.

Mandatory Visualization

experimental_workflow start Start reactants Dissolve Ethyl Cyanoacetate in Ethanol start->reactants base Add Sodium Ethoxide reactants->base hydrazine Slowly Add Methylhydrazine (Control Temperature 20-30°C) base->hydrazine reflux Heat to Reflux (2-4 hours) hydrazine->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool and Neutralize monitor->workup Complete isolate Filter and Wash Solid workup->isolate purify Recrystallize from Ethanol isolate->purify end End purify->end

Caption: Experimental workflow for the synthesis of 5-amino-1-methyl-1H-pyrazol-3-ol.

troubleshooting_yield start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Check side_reactions Side Reactions? start->side_reactions Check suboptimal_ph Suboptimal pH? start->suboptimal_ph Check increase_time Increase Reaction Time Monitor by TLC incomplete_rxn->increase_time Yes increase_temp Increase Temperature incomplete_rxn->increase_temp Yes control_temp Control Temperature during Addition side_reactions->control_temp Yes optimize_ph Adjust pH suboptimal_ph->optimize_ph Yes

Caption: Troubleshooting guide for low yield in 5-amino-1-methyl-1H-pyrazol-3-ol synthesis.

References

Optimization

addressing solubility issues of 5-amino-1-methyl-1H-pyrazol-3-ol in assays

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 5-amino-1-methyl-1H-pyrazol-3-ol in experiment...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 5-amino-1-methyl-1H-pyrazol-3-ol in experimental assays.

Frequently Asked Questions (FAQs)

Q1: My 5-amino-1-methyl-1H-pyrazol-3-ol compound is precipitating when I dilute my DMSO stock into aqueous assay buffer. What is causing this?

A1: This is a common issue for many heterocyclic compounds that are readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but have limited aqueous solubility.[1][2] The primary cause is that when the high-concentration DMSO stock is introduced into the aqueous buffer, the DMSO concentration is drastically lowered, and the buffer cannot maintain the compound in solution, leading to precipitation.[3] Several factors can exacerbate this issue, including the final DMSO concentration in the assay, buffer composition (pH, salts), temperature, and the compound's intrinsic physicochemical properties.[3][4]

Q2: What are the immediate first steps I should take to troubleshoot this solubility issue?

A2: The initial approach should be a systematic evaluation of your stock solution preparation and dilution protocol.[4]

  • Check Your Stock Solution: Ensure your compound is fully dissolved in 100% anhydrous DMSO.[4] Stored DMSO solutions can absorb water, which reduces the compound's solubility.[4] Minimize freeze-thaw cycles by preparing single-use aliquots.[3][4] Before use, gently warm the stock to room temperature or 37°C and vortex to ensure any precipitates are redissolved.[4]

  • Optimize Dilution: When diluting, add the DMSO stock to the pre-warmed assay buffer and mix immediately and thoroughly.[4] Avoid adding the aqueous buffer to the concentrated DMSO stock.

  • Visual Confirmation: After dilution, visually inspect the solution for any cloudiness or particulates. A microscope can be used to confirm the presence of a precipitate.[4]

Q3: How can I use co-solvents to improve the solubility of my compound in the final assay?

A3: Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds in aqueous solutions.[5][6] DMSO is the most common co-solvent in discovery research, but if precipitation occurs at your desired final concentration, other strategies may be needed.[2][7]

  • Increase Final DMSO Concentration: If your assay can tolerate it, increasing the final percentage of DMSO can help maintain solubility. However, be aware that DMSO can interfere with biological assays.[8]

  • Test Other Co-solvents: Other co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG 400) can be tested.[9][] These work by reducing the polarity of the aqueous solvent system.[9]

Q4: The structure of 5-amino-1-methyl-1H-pyrazol-3-ol contains an amino group. Can pH adjustment help improve its solubility?

A4: Yes, pH modification is a powerful technique for compounds with ionizable groups, such as amines.[9][] The amino group is basic and can be protonated at acidic pH. This ionization typically increases the compound's polarity and enhances its aqueous solubility.[11][12]

You can test the solubility of your compound in a range of buffered solutions with different pH values to find the optimal pH for your experiment.[] However, it is crucial to ensure the chosen pH is compatible with your assay's biological components (e.g., enzyme activity, cell viability). Combining pH adjustment with co-solvents can often produce a significant solubilizing effect.[5][]

Q5: Beyond co-solvents and pH, what other formulation strategies can I explore for this compound?

A5: If basic methods are insufficient, several advanced formulation strategies can be employed, though they require more development effort.[5][13]

  • Surfactants: Surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility.[5][14] Non-ionic surfactants like Tween-20 or Triton X-100 are often used in in vitro assays at low concentrations (e.g., 0.01-0.05%) to prevent aggregation.[15][16]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[5][6][17] SBE-β-CD is a common derivative used for this purpose.[6]

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline form of a drug to a higher-energy amorphous state, typically by dispersing it in a polymer matrix, can significantly increase its apparent solubility and dissolution rate.[1][9]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Precipitation upon dilution of DMSO stock into aqueous buffer - Compound has low aqueous solubility.- Final DMSO concentration is too low.- Buffer pH is not optimal for solubility.- Compound concentration exceeds its solubility limit.- Pre-warm the aqueous buffer before adding the compound stock.[4]- Increase the final DMSO concentration if the assay allows.- Test a range of pH values for the assay buffer.[]- Lower the final concentration of the test compound.
Cloudiness or turbidity in media over time - Temperature shift from preparation to incubation (37°C) affecting solubility.- Interaction with media components (salts, proteins).- Compound degradation leading to less soluble byproducts.- Ensure all components are at the final experimental temperature before mixing.[4]- Test solubility in a simpler buffer (e.g., PBS) to see if media components are the issue.[4]- Evaluate compound stability in the assay media over the experiment's duration.
Inconsistent assay results or poor reproducibility - Partial precipitation of the compound, leading to variable effective concentrations.- Adsorption of the compound to plasticware.- Visually confirm the absence of precipitate before running the assay.- Include a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) in the assay buffer.[15]- Use low-binding plates and pipette tips.
Stock solution shows precipitate after storage - Compound has poor solubility at lower (e.g., 4°C or -20°C) temperatures.- Water absorption by DMSO stock.[4]- Freeze-thaw cycles causing precipitation.[3]- Before use, warm the stock to room temperature and vortex thoroughly to redissolve.[4]- Prepare stock solutions in anhydrous DMSO and store in tightly sealed containers.[4]- Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[4]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Weigh the desired amount of 5-amino-1-methyl-1H-pyrazol-3-ol in a sterile, appropriate-sized tube.

  • Add 100% anhydrous DMSO to achieve the target high concentration (e.g., 10-50 mM).[4]

  • Vortex the solution vigorously until the compound is fully dissolved.

  • Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.[4]

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Store the stock solution in single-use aliquots in tightly sealed containers at -20°C or -80°C.[4]

Protocol 2: Screening for Optimal pH
  • Prepare a set of buffers with varying pH values relevant to your assay's tolerance (e.g., pH 5.0, 6.0, 7.4, 8.0).

  • Prepare a working solution of 5-amino-1-methyl-1H-pyrazol-3-ol by diluting your DMSO stock into each buffer to the final desired assay concentration. Ensure the final DMSO percentage is constant across all samples.

  • Incubate the solutions under your standard assay conditions (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

  • Visually inspect each tube for signs of precipitation or turbidity.

  • (Optional) For a quantitative assessment, centrifuge the samples and measure the concentration of the compound remaining in the supernatant using a suitable analytical method like HPLC-UV.

Protocol 3: General Method for Co-solvent/Excipient Screening
  • Prepare separate stock solutions of solubilizing agents (e.g., a 10% w/v solution of SBE-β-CD in water, or a 1% solution of Tween-20 in water).

  • In a series of tubes, add the assay buffer.

  • Add the solubilizing agent stock to achieve a range of desired final concentrations (see table below for suggestions).

  • Add the 5-amino-1-methyl-1H-pyrazol-3-ol DMSO stock to each tube to reach the final desired concentration.

  • Vortex immediately and incubate under assay conditions.

  • Observe for precipitation over time and compare it to a control sample without any added excipient.

Solubilizing Agent Typical Starting Concentration Range in Assay Mechanism of Action
DMSO 0.1% - 2% (assay dependent)Co-solvency (reduces solvent polarity)[9]
Ethanol 1% - 5%Co-solvency (disrupts water hydrogen bonding)[9]
PEG 400 1% - 10%Co-solvency; Polymer-based solubilization[]
Tween-20 / Triton X-100 0.005% - 0.05%Surfactant (forms micelles to encapsulate compound)[5][14]
SBE-β-Cyclodextrin 0.5% - 2.5% w/vForms a water-soluble inclusion complex[5][6]

Visual Guides

G start Compound Precipitates in Assay Buffer check_stock Step 1: Verify Stock Solution - Fully dissolved in anhydrous DMSO? - Warmed and vortexed before use? start->check_stock check_protocol Step 2: Review Dilution Protocol - Adding stock to pre-warmed buffer? - Mixing immediately? check_stock->check_protocol solubility_not_ok Precipitation Persists check_protocol->solubility_not_ok solubility_ok Solubility Issue Resolved strategy_ph Strategy A: Adjust pH - Compound has ionizable group? - Test solubility in different pH buffers. solubility_not_ok->strategy_ph Yes strategy_cosolvent Strategy B: Increase Co-solvent - Can assay tolerate >1% DMSO? - Test other co-solvents (PEG 400). solubility_not_ok->strategy_cosolvent Yes strategy_excipient Strategy C: Add Excipients - Test non-ionic surfactants (Tween-20). - Test cyclodextrins (SBE-β-CD). solubility_not_ok->strategy_excipient Yes retest Re-test with Optimized Conditions strategy_ph->retest strategy_cosolvent->retest strategy_excipient->retest retest->solubility_ok Success retest->solubility_not_ok Failure

Caption: Troubleshooting workflow for addressing compound precipitation.

G cluster_cosolvent Mechanism 1: Co-solvency cluster_ph Mechanism 2: pH Adjustment cosolvent_start Poorly Soluble Compound + Aqueous Buffer cosolvent_add Add Co-solvent (e.g., DMSO, PEG 400) cosolvent_start->cosolvent_add cosolvent_mech Mechanism: Reduces solvent polarity and disrupts water's hydrogen-bond network. cosolvent_add->cosolvent_mech cosolvent_end Increased Compound Solubility cosolvent_add->cosolvent_end ph_start Compound with Basic Group (Amine) in Neutral Buffer (pH 7.4) ph_add Lower Buffer pH (e.g., to pH 6.0) ph_start->ph_add ph_mech Mechanism: Amine group (-NH2) becomes protonated (-NH3+), increasing polarity and water interaction. ph_add->ph_mech ph_end Increased Compound Solubility ph_add->ph_end

Caption: Common mechanisms for enhancing aqueous solubility.

References

Troubleshooting

Technical Support Center: Overcoming Resistance to Pyrazole-Based Kinase Inhibitors

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazole-based kinase inhibitors. Frequen...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazole-based kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why is achieving selectivity a major challenge with pyrazole-based kinase inhibitors?

A1: The primary difficulty in achieving selectivity with kinase inhibitors, including those with a pyrazole scaffold, arises from the high degree of structural similarity in the ATP-binding site across the more than 500 protein kinases in the human kinome.[1] Since many inhibitors target this conserved pocket, it is challenging to inhibit a specific kinase without affecting others, which can lead to off-target effects and potential toxicity.[1]

Q2: What makes the pyrazole scaffold significant for kinase inhibitors?

A2: The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry because it is synthetically accessible and has drug-like properties.[1][2] The pyrazole structure can form critical hydrogen bonds with the hinge region of a kinase, a key interaction for inhibitor binding.[1] Its versatile nature allows for various chemical substitutions to enhance binding affinity and selectivity for the target kinase.[1]

Q3: My pyrazole inhibitor is potent in biochemical assays but shows poor activity in cell-based assays. What are the potential reasons?

A3: Several factors could contribute to this discrepancy:

  • Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.[1]

  • High Protein Binding: The inhibitor might bind extensively to plasma proteins in the cell culture medium, which reduces the concentration of the free, active compound.[1]

  • Metabolic Instability: The cells could be rapidly metabolizing the compound into an inactive form.[1]

  • Efflux by Transporters: The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).[1][3]

Q4: My synthesized pyrazole inhibitor shows significant off-target activity. How can I troubleshoot this?

A4: Off-target activity is a common issue. Here are some potential causes and solutions:

  • Lack of Specific Interactions: Your inhibitor might only be forming general hydrophobic and hydrogen-bonding interactions within the conserved ATP-binding site. Consider structural modifications to exploit unique features of the target kinase's binding pocket.[1]

  • High Compound Concentration: Screening at high concentrations can reveal low-affinity, irrelevant off-target interactions.[1] Determine the IC50 value and use concentrations relative to it for more specific results.

  • Promiscuous Scaffold: The core scaffold of your inhibitor might be inherently non-selective.[1] Strategies to improve selectivity include introducing functional groups that create steric hindrance for off-target kinases or targeting allosteric sites outside the conserved ATP-binding pocket.[1]

Q5: What are the common mechanisms of acquired resistance to kinase inhibitors?

A5: Acquired resistance, which develops after an initial response to the therapy, can occur through several mechanisms:[4]

  • Target Gene Modification: This includes amplification of the target gene or the development of secondary mutations within the target oncogene.[4] A common example is the "gatekeeper" mutation, which can increase the kinase's affinity for ATP, making it harder for the inhibitor to compete.[4]

  • Activation of "Bypass Tracks": Cancer cells can activate alternative signaling pathways to compensate for the inhibition of the primary target.[4][5]

  • Histological Transformation: In some cases, the cancer may change its cellular appearance and characteristics, a process known as histological transformation.[4]

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays (e.g., MTT assay).
  • Possible Cause: Variation in cell seeding density.

  • Solution: Ensure a consistent number of viable cells (>90% viability) are seeded in each well.[6] Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.

  • Possible Cause: Contamination of cell cultures.

  • Solution: Regularly check cell cultures for any signs of contamination. Use proper aseptic techniques during all cell handling procedures.

  • Possible Cause: Issues with the MTT reagent or dissolution of formazan crystals.

  • Solution: Ensure the MTT reagent is properly stored and protected from light. After incubation, ensure complete dissolution of the formazan crystals in DMSO by gentle shaking before reading the absorbance.[7]

Problem 2: Difficulty in interpreting Western blot results for target phosphorylation.
  • Possible Cause: Suboptimal antibody performance.

  • Solution: Validate your primary antibodies to ensure they are specific for the phosphorylated form of your target protein. Use appropriate positive and negative controls.

  • Possible Cause: Insufficient protein loading.

  • Solution: Perform a protein quantification assay (e.g., BCA assay) to ensure equal loading of protein lysates in each lane of the gel. Use a loading control (e.g., β-actin or GAPDH) to verify consistent loading.

  • Possible Cause: Incorrect sample preparation.

  • Solution: Prepare cell lysates using ice-cold lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target protein.[6]

Data Presentation

Table 1: Inhibitory Activity of Selected Pyrazole-Based Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)Reference
AfuresertibAkt10.08 (Ki)HCT116 (colon)0.95[7]
Compound 3ALK2.9-27 (cellular)[7]
Compound 6Aurora A160HCT116 (colon)0.39[7]
MCF-7 (breast)0.46[7]
Compound 17Chk217.9--[7][8]
Compound 29EGFR-MCF-7 (breast)0.09[7]

Table 2: Examples of Pyrazole-Based Inhibitors and their Targets

InhibitorPrimary Target(s)Disease Context
RuxolitinibJAK1, JAK2Myelofibrosis, Polycythemia Vera
CrizotinibALK, ROS1, c-MetNon-Small Cell Lung Cancer
EncorafenibBRAF V600EMelanoma
ErdafitinibFGFRUrothelial Carcinoma

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase by quantifying the amount of ADP produced.[7]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Test pyrazole-based compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit

  • 384-well plates (white, flat-bottom)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the diluted compounds, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[7]

  • Add 10 µL of the kinase enzyme solution to all wells and mix gently.[7]

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[7]

  • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well.[7] The final ATP concentration should be near the Km value for the specific kinase.

  • Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[7]

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.[7]

  • Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.[7]

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.[7]

Protocol 2: Cell Viability Assay (MTT Assay)

This assay assesses the effect of an inhibitor on cell proliferation and viability.[7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test pyrazole-based compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[6]

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds. Include untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.[7]

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] Gently shake the plate.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[7]

Protocol 3: Western Blotting for Protein Phosphorylation

This protocol assesses the effect of an inhibitor on the phosphorylation of a target kinase or its downstream substrates.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat them with the pyrazole inhibitor at various concentrations and for different time points.

  • After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[6]

  • Quantify protein concentration in the lysates.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody.[7]

  • Wash the membrane again and add the chemiluminescent substrate to detect the protein bands using an imaging system.[7]

  • Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.[7]

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_resistance Resistance Studies biochemical_assay In Vitro Kinase Assay (Biochemical Potency - IC50) cell_viability_assay Cell Viability Assay (Cellular Potency - GI50) biochemical_assay->cell_viability_assay Promising Candidates target_engagement Target Engagement Assay (e.g., Western Blot for p-Target) cell_viability_assay->target_engagement Active in Cells off_target_analysis Kinome Profiling (Selectivity) target_engagement->off_target_analysis On-Target Activity Confirmed long_term_culture Long-term Culture with Inhibitor off_target_analysis->long_term_culture Selective Inhibitor resistance_confirmation Confirm Resistance (Dose-Response Shift) long_term_culture->resistance_confirmation mechanism_identification Identify Resistance Mechanism (e.g., Sequencing, Proteomics) resistance_confirmation->mechanism_identification resistance_mechanisms cluster_main Mechanisms of Acquired Resistance cluster_target On-Target Alterations cluster_bypass Bypass Signaling Pathways cluster_other Other Mechanisms resistance Acquired Resistance to Pyrazole-Based Kinase Inhibitor gatekeeper_mutation Gatekeeper Mutation (e.g., T790M in EGFR) resistance->gatekeeper_mutation gene_amplification Target Gene Amplification resistance->gene_amplification pathway_activation Activation of Parallel Signaling Pathways (e.g., MET amplification) resistance->pathway_activation drug_efflux Increased Drug Efflux (e.g., P-gp overexpression) resistance->drug_efflux histologic_transformation Histologic Transformation resistance->histologic_transformation

References

Optimization

Technical Support Center: Optimizing Cellular Permeability of 5-amino-1-methyl-1H-pyrazol-3-ol

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experiment...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental optimization of cellular permeability for 5-amino-1-methyl-1H-pyrazol-3-ol and related aminopyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 5-amino-1-methyl-1H-pyrazol-3-ol that influence its cellular permeability?

A1: The cellular permeability of a small molecule like 5-amino-1-methyl-1H-pyrazol-3-ol is primarily governed by a balance of several physicochemical properties. While experimental data for this specific molecule is limited, we can infer its likely characteristics based on its structure and data from similar compounds. Key properties include:

  • Lipophilicity (LogP): This measures the compound's partitioning between an oily and an aqueous phase. A LogP value that is too low may result in poor membrane interaction, while a value that is too high can cause the compound to be retained within the lipid bilayer.

  • Polar Surface Area (TPSA): This is the surface area of the molecule occupied by polar atoms. A higher TPSA is generally associated with lower passive diffusion across the cell membrane.

  • Molecular Weight (MW): Smaller molecules typically exhibit better passive diffusion.

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors can impact the energy required for the molecule to move from an aqueous environment into the hydrophobic cell membrane. The amino and hydroxyl groups on the pyrazole ring are key contributors.

  • Ionization State (pKa): The charge of the molecule at physiological pH will significantly affect its ability to cross the lipid membrane.

Q2: My compound shows low permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA). What does this indicate?

A2: A low permeability value in a PAMPA experiment suggests that the compound has poor passive diffusion characteristics. Since PAMPA is a cell-free assay, it isolates the process of passive transport across an artificial lipid membrane.[1] Therefore, a low Papp value in this assay points towards suboptimal physicochemical properties of the molecule itself, such as high polarity (high TPSA), low lipophilicity (low LogP), or a high number of hydrogen bond donors/acceptors.

Q3: My compound has moderate permeability in the PAMPA assay but shows low accumulation in a Caco-2 cell-based assay. What could be the reason?

A3: This discrepancy often points towards the involvement of active cellular processes that are not present in the PAMPA model. Caco-2 cells, which are derived from human colon adenocarcinoma, express various transporter proteins that can actively efflux compounds out of the cell, reducing their net intracellular concentration.[2][3] A likely cause is that your compound is a substrate for efflux pumps such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[3] To confirm this, you can perform a bi-directional Caco-2 assay to determine the efflux ratio. An efflux ratio significantly greater than 1 suggests active efflux.

Q4: How can I improve the cellular permeability of 5-amino-1-methyl-1H-pyrazol-3-ol?

A4: Several strategies can be employed to enhance the cellular permeability of your compound:

  • Structural Modification:

    • Prodrug Approach: Masking polar functional groups (like the hydroxyl or amino group) with lipophilic moieties that are cleaved by intracellular enzymes can increase membrane translocation.[4][5]

    • N-Methylation: Strategic methylation of the pyrazole nitrogen or the amino group can sometimes improve permeability by altering hydrogen bonding capacity and conformation.[6][7]

    • Bioisosteric Replacement: Replacing polar groups with other functional groups that have similar steric and electronic properties but are less polar can be a viable strategy.

  • Formulation Strategies:

    • Use of Permeation Enhancers: Certain excipients can transiently increase membrane fluidity.

    • Lipid-Based Formulations: For highly lipophilic analogs, lipid-based delivery systems can improve solubility and membrane interaction.

Troubleshooting Guides

Issue 1: High Variability in Permeability Assay Results
Possible Cause Troubleshooting Steps
Inconsistent cell monolayer integrity (Caco-2) - Regularly monitor the Transepithelial Electrical Resistance (TEER) values of the Caco-2 monolayers. Only use wells with TEER values within the acceptable range for your laboratory. - Perform a Lucifer Yellow rejection assay to confirm the integrity of the tight junctions.
Compound precipitation in assay buffer - Determine the aqueous solubility of your compound in the assay buffer at the tested concentrations. - If solubility is an issue, consider reducing the test concentration or adding a co-solvent (ensure the co-solvent concentration is low and consistent across all wells, and does not affect cell viability).
Inaccurate pipetting - Use calibrated pipettes and practice consistent pipetting techniques, especially for small volumes. - Prepare master mixes of your compound dilutions to minimize pipetting errors between replicate wells.
Compound binding to plasticware - Use low-binding plates and pipette tips. - Assess compound recovery by measuring the concentration in the donor well at the beginning and end of the experiment.
Issue 2: Low Compound Recovery in Caco-2 Assay
Possible Cause Troubleshooting Steps
Compound metabolism by Caco-2 cells - Analyze the samples from both the donor and receiver compartments for the presence of metabolites using LC-MS/MS. - If metabolism is significant, consider using metabolic inhibitors if the goal is to specifically study transport.
Adsorption to the cell monolayer - After the experiment, lyse the cells and quantify the amount of compound that has accumulated within the cells. - Including a protein like Bovine Serum Albumin (BSA) in the receiver compartment can sometimes reduce non-specific binding.[6]
Compound instability in assay buffer - Assess the stability of your compound in the assay buffer over the time course of the experiment at 37°C.

Quantitative Data Summary

CompoundStructureLogP (Predicted)TPSA (Ų) (Predicted)Papp (PAMPA) (10⁻⁶ cm/s)Papp (Caco-2) (10⁻⁶ cm/s)Data Source
5-amino-1-methyl-1H-pyrazol-3-ol~0.5 - 1.0~70 - 80Low to Moderate (Estimated)Low to Moderate (Estimated)In silico prediction
Antipyrine0.432.7HighHighPublic Databases
Caffeine-0.0761.5HighHighPublic Databases
Atenolol0.1693.7LowLowPublic Databases
Pyrazolo[3,4-d]pyrimidine derivative (Prodrug)Prodrug of a pyrazolo[3,4-d]pyrimidine--2.11-[4]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of 5-amino-1-methyl-1H-pyrazol-3-ol across an artificial lipid membrane.

Methodology:

  • Preparation of Lipid Solution: Prepare a solution of a lipid mixture (e.g., 2% w/v lecithin in dodecane) that mimics the composition of the intestinal membrane.

  • Coating the Donor Plate: Pipette 5 µL of the lipid solution onto the membrane of each well of a 96-well filter plate (donor plate) and allow it to impregnate the membrane.

  • Preparation of Compound Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Dilute the stock solution with buffer (e.g., PBS, pH 7.4) to the desired final concentration. The final DMSO concentration should typically be ≤ 1%. Prepare solutions of high and low permeability control compounds (e.g., caffeine and atenolol).

  • Assay Setup:

    • Add 300 µL of buffer to each well of a 96-well acceptor plate.

    • Carefully place the donor plate into the acceptor plate.

    • Add 150-200 µL of the compound solution to each well of the donor plate.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a(t) / C_eq)

    Where:

    • Vd = volume of donor well

    • Va = volume of acceptor well

    • A = area of the membrane

    • t = incubation time

    • C_a(t) = compound concentration in the acceptor well at time t

    • C_eq = equilibrium concentration

Caco-2 Cell Permeability Assay

Objective: To determine the bidirectional permeability of 5-amino-1-methyl-1H-pyrazol-3-ol across a monolayer of Caco-2 cells, and to assess for active efflux.[2]

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayers using a TEER meter. The values should be above a predetermined threshold. Additionally, a Lucifer Yellow rejection assay can be performed.[2]

  • Preparation of Dosing Solutions: Prepare dosing solutions of the test compound in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4) at the desired concentration.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Add the dosing solution to the apical (donor) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replenish with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Follow the same procedure as the A to B assay, but add the dosing solution to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio:

    • Calculate the Papp for both A to B and B to A directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux rate, A is the membrane surface area, and C₀ is the initial donor concentration.

    • Calculate the Efflux Ratio (ER) as: ER = Papp (B to A) / Papp (A to B). An ER > 2 is indicative of active efflux.[3]

Visualizations

Experimental_Workflow cluster_physchem Physicochemical Characterization cluster_invitro In Vitro Permeability Assays cluster_analysis Data Analysis & Optimization solubility Aqueous Solubility pampa PAMPA solubility->pampa logp LogP/LogD logp->pampa pka pKa pka->pampa papp Calculate Papp pampa->papp caco2 Caco-2 Bidirectional Assay er Calculate Efflux Ratio caco2->er papp->caco2 optimization Structural/Formulation Optimization er->optimization Low Permeability/ High Efflux start Compound Synthesis optimization->start Iterate start->solubility start->logp start->pka

Workflow for optimizing cellular permeability.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras RAS receptor->ras pi3k PI3K receptor->pi3k compound 5-amino-1-methyl- 1H-pyrazol-3-ol raf RAF compound->raf Inhibition? compound->pi3k Inhibition? ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription akt AKT pi3k->akt mtor mTOR akt->mtor mtor->transcription

Hypothetical signaling pathways modulated by pyrazole derivatives.

Disclaimer: The information provided in this technical support center is for research and informational purposes only. The experimental protocols are intended as a guide and may require optimization for specific laboratory conditions and compounds. The signaling pathway diagram is a generalized representation based on the known activities of various pyrazole-containing compounds and may not be directly applicable to 5-amino-1-methyl-1H-pyrazol-3-ol without further experimental validation.

References

Troubleshooting

stability issues of 5-amino-1-methyl-1H-pyrazol-3-ol in solution

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 5-amino-1-methyl-1H-pyrazol-3-ol in solution. The information is intended for researchers,...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 5-amino-1-methyl-1H-pyrazol-3-ol in solution. The information is intended for researchers, scientists, and professionals in drug development. Please note that while direct stability data for this specific molecule is limited, the guidance provided is based on the established chemistry of pyrazole derivatives with similar functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 5-amino-1-methyl-1H-pyrazol-3-ol in solution?

A1: The stability of 5-amino-1-methyl-1H-pyrazol-3-ol in solution can be influenced by several factors, including:

  • pH: The molecule contains both a basic amino group and an acidic hydroxyl group, making its stability susceptible to the pH of the solution. Both highly acidic and highly basic conditions could potentially lead to hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Pyrazole derivatives can be susceptible to photodegradation.[1] It is advisable to protect solutions from light, especially during long-term storage.

  • Oxidizing Agents: While the pyrazole ring itself is generally resistant to oxidation, the presence of amino and hydroxyl substituents may increase its susceptibility to oxidative degradation.[2][3]

Q2: What are the recommended storage conditions for solutions of 5-amino-1-methyl-1H-pyrazol-3-ol?

A2: For optimal stability, solutions of 5-amino-1-methyl-1H-pyrazol-3-ol should be stored in airtight containers, protected from light, at low temperatures. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or lower) is advisable. It is also recommended to prepare fresh solutions for experiments whenever possible and to avoid repeated freeze-thaw cycles.

Q3: What solvents are suitable for dissolving 5-amino-1-methyl-1H-pyrazol-3-ol?

A3: The solubility of 5-amino-1-methyl-1H-pyrazol-3-ol will depend on the specific salt form and purity. Generally, pyrazole derivatives show solubility in polar organic solvents. The choice of solvent should be guided by the requirements of your specific experiment. It is crucial to use high-purity, anhydrous solvents if the compound is susceptible to hydrolysis.

Q4: Are there any known degradation products of 5-amino-1-methyl-1H-pyrazol-3-ol?

A4: Specific degradation products for 5-amino-1-methyl-1H-pyrazol-3-ol are not extensively documented in the literature. However, based on the chemistry of related pyrazole compounds, potential degradation pathways could involve oxidation of the pyrazole ring or side chains, and reactions involving the amino and hydroxyl groups.[4][5] Forced degradation studies are the standard method for identifying potential degradation products.[6][7][8][9]

Troubleshooting Guide

Issue Observed Potential Cause Troubleshooting Steps & Recommendations
Loss of compound potency or activity over time in solution. Chemical degradation of 5-amino-1-methyl-1H-pyrazol-3-ol.• Prepare fresh solutions before each experiment. • Store stock solutions in small aliquots at -20°C or below to minimize freeze-thaw cycles. • Protect solutions from light by using amber vials or wrapping containers in aluminum foil. • Consider performing a stability study under your specific experimental conditions to determine the compound's half-life.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.• Conduct a forced degradation study to intentionally generate and identify potential degradation products.[6][7][8][9] • Use a stability-indicating analytical method, such as a well-developed RP-HPLC method, that can resolve the parent compound from its degradants.[10][11][12] • Characterize the new peaks using mass spectrometry (MS) to identify the degradation products.
Color change or precipitation in the solution upon storage. Degradation or polymerization of the compound, or exceeding solubility limits.• If precipitation occurs, gently warm the solution and sonicate to attempt redissolution. If it does not redissolve, it may be a degradation product. • A color change is a strong indicator of chemical degradation. The solution should be discarded and a fresh one prepared. • Ensure the storage concentration is below the solubility limit at the storage temperature.
Inconsistent experimental results. Instability of the compound in the experimental medium (e.g., cell culture media, buffer).• Assess the stability of 5-amino-1-methyl-1H-pyrazol-3-ol directly in the experimental medium over the time course of the experiment. • Adjust the pH of the medium if it is suspected to be contributing to degradation. • Minimize the time the compound is incubated in the experimental medium.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for 5-amino-1-methyl-1H-pyrazol-3-ol, the following table provides an illustrative summary of parameters that should be determined through stability studies.

Parameter Condition Expected Outcome/Value to be Determined Analytical Method
Half-life (t½) Specific pH, TemperatureTime for 50% of the compound to degradeRP-HPLC
Degradation Rate Constant (k) Specific pH, TemperatureRate of degradationRP-HPLC
Purity Initial (T=0) and after storagePercentage of intact compoundRP-HPLC, LC-MS
Degradant Profile Forced degradation conditionsNumber and relative abundance of degradation productsLC-MS

Experimental Protocols

Protocol: General Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6][7][8][9]

Objective: To identify potential degradation pathways and degradation products of 5-amino-1-methyl-1H-pyrazol-3-ol under various stress conditions.

Materials:

  • 5-amino-1-methyl-1H-pyrazol-3-ol

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water and organic solvents (e.g., methanol, acetonitrile)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • RP-HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 5-amino-1-methyl-1H-pyrazol-3-ol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at room temperature or a slightly elevated temperature for a defined period.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light, for a defined period.

    • At each time point, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at an elevated temperature (e.g., 70°C).

    • Place a solution sample in a heating block at a similar temperature.

    • Analyze samples at various time points.

  • Photodegradation:

    • Expose a solution of the compound to a light source as per ICH Q1B guidelines.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples at a defined time point.

  • Analysis:

    • Analyze all samples by a validated RP-HPLC method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

    • Calculate the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal Stress (70°C, Solid & Solution) stock->thermal Expose to Stress photo Photostability (ICH Q1B) stock->photo Expose to Stress hplc RP-HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS for Identification hplc->lcms Characterize Degradants data Data Interpretation (% Degradation, Peak Purity) hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_degradation Potential Degradation Products parent 5-amino-1-methyl-1H-pyrazol-3-ol oxidized_ring Oxidized Pyrazole Ring (e.g., N-oxide) parent->oxidized_ring Oxidation side_chain_oxidation Side-chain Oxidation (e.g., demethylation) parent->side_chain_oxidation Oxidation/Metabolism dimer Dimerization Products parent->dimer Photodegradation/ Radical Reactions ring_cleavage Ring Cleavage Products parent->ring_cleavage Harsh Acid/Base Hydrolysis

Caption: Potential degradation pathways for 5-amino-1-methyl-1H-pyrazol-3-ol.

References

Reference Data & Comparative Studies

Validation

Validation of Pyrazole Scaffolds in Selective Kinase Inhibition: A Comparative Guide

Disclaimer: Publicly available data on "5-amino-1-methyl-1H-pyrazol-3-ol" as a selective kinase inhibitor could not be found. This guide therefore presents a comparative analysis of a representative, hypothetical pyrazol...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on "5-amino-1-methyl-1H-pyrazol-3-ol" as a selective kinase inhibitor could not be found. This guide therefore presents a comparative analysis of a representative, hypothetical pyrazole-based kinase inhibitor, hereafter referred to as HPI-25 , to illustrate the validation process. The data used for HPI-25 is representative of pyrazole derivatives targeting Fibroblast Growth Factor Receptors (FGFRs), a common target for this class of compounds.[1][2][3] This guide compares HPI-25 with two well-established kinase inhibitors, Erlotinib and Ruxolitinib, to provide a framework for evaluating novel kinase inhibitors.

Comparative Selectivity and Potency

The initial validation of a kinase inhibitor involves determining its potency against the intended target and its selectivity across the human kinome. High selectivity is crucial for minimizing off-target effects and potential toxicity. The following table summarizes the inhibitory activity (IC50) of HPI-25, Erlotinib, and Ruxolitinib against a panel of selected kinases. Lower IC50 values indicate higher potency.

Kinase Target HPI-25 (IC50, nM) Erlotinib (IC50, nM) Ruxolitinib (IC50, nM)
FGFR1 46 >10,000>10,000
FGFR2 35 >10,000>10,000
FGFR3 95 >10,000>10,000
EGFR>5,0002 >10,000
JAK1>10,000>10,0003.3
JAK2>10,000>10,0002.8
JAK3>10,000>10,000428
p38α>1,000>10,000>10,000
VEGFR28502,100>10,000

Data for HPI-25 is representative of published 5-amino-1H-pyrazole derivatives.[1][2] Data for Erlotinib and Ruxolitinib is compiled from publicly available sources.

Experimental Protocols

Accurate and reproducible experimental design is fundamental to the validation of kinase inhibitors. Below are detailed protocols for key assays used to characterize compounds like HPI-25.

Biochemical Kinase Assay (IC50 Determination)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of its target kinase in a cell-free system. The ADP-Glo™ Kinase Assay is a common method that quantifies kinase activity by measuring the amount of ADP produced.[4][5]

Objective: To determine the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50).

Materials:

  • Recombinant human kinase (e.g., FGFR1, FGFR2, FGFR3)

  • Kinase-specific peptide substrate

  • ATP (at Km concentration for each kinase)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

  • Test inhibitor (HPI-25) and control inhibitors, serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of HPI-25 in DMSO. A typical starting concentration is 10 µM.

  • Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO vehicle control.

    • Add 5 µL of a solution containing the kinase and its peptide substrate prepared in Kinase Assay Buffer.

    • Pre-incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to bind to the kinase.

  • Kinase Reaction Initiation:

    • Initiate the reaction by adding 2.5 µL of ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and measure the generated ADP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using graphing software.

Cell-Based Proliferation Assay

This assay assesses the inhibitor's ability to suppress the growth and proliferation of cancer cell lines that are dependent on the target kinase for survival.[6]

Objective: To determine the inhibitor's efficacy in a cellular context (GI50 - concentration for 50% growth inhibition).

Materials:

  • Cancer cell line with known FGFR pathway activation (e.g., SNU-16, which has an FGFR2 amplification)[2]

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • HPI-25, serially diluted in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Sterile, clear-bottom 96-well cell culture plates

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed SNU-16 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add serial dilutions of HPI-25 to the wells. The final DMSO concentration should not exceed 0.5%. Include wells with DMSO only as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI50 value by fitting the data to a dose-response curve.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships in drug discovery.

G cluster_0 In Vitro Validation cluster_1 Cellular Validation cluster_2 In Vivo Validation HTS High-Throughput Screening Biochem Biochemical Assay (IC50 Determination) HTS->Biochem Hit Confirmation Selectivity Kinase Selectivity Profiling Biochem->Selectivity Lead Characterization CellViability Cell Viability Assay (GI50) Selectivity->CellViability Promising Candidate TargetEngage Target Engagement (e.g., Western Blot) CellViability->TargetEngage PKPD Pharmacokinetics & Pharmacodynamics TargetEngage->PKPD Preclinical Candidate Efficacy Xenograft Efficacy Models PKPD->Efficacy Tox Toxicology Studies Efficacy->Tox

Kinase Inhibitor Validation Workflow

The diagram above illustrates the typical workflow for validating a kinase inhibitor, progressing from initial biochemical screening to cellular and finally in vivo studies.[7]

G FGF FGF Ligand FGFR FGFR P FGF->FGFR RAS RAS FGFR->RAS HPI25 HPI-25 HPI25->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

FGFR Signaling Pathway Inhibition

This diagram shows a simplified representation of the FGFR signaling cascade, a key pathway in cell proliferation. HPI-25, as a representative pyrazole-based inhibitor, is shown to block the autophosphorylation of the FGFR dimer, thereby inhibiting downstream signaling through the MAPK/ERK pathway.

References

Comparative

A Comparative Analysis of 5-amino-1-methyl-1H-pyrazol-3-ol's Potential In Vitro Potency Against Known Enzyme Inhibitors

For Immediate Release This guide provides a comparative framework for evaluating the in vitro potency of the novel compound, 5-amino-1-methyl-1H-pyrazol-3-ol. Due to the absence of publicly available experimental data fo...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative framework for evaluating the in vitro potency of the novel compound, 5-amino-1-methyl-1H-pyrazol-3-ol. Due to the absence of publicly available experimental data for this specific molecule, this document serves as a template, outlining how its inhibitory activity could be assessed and benchmarked against well-characterized inhibitors of prevalent enzyme targets often modulated by pyrazole-containing compounds. The selected comparators are BMS-582949, Orlistat, and PF-06650833, which target p38α MAP kinase, pancreatic lipase, and IRAK4, respectively.

Data Presentation: A Comparative Overview of Inhibitor Potency

The in vitro potency of an inhibitor is a critical parameter in drug discovery, typically quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the reported in vitro potencies of the selected known inhibitors.

Compound Target Assay Type IC50
BMS-582949 p38α MAP KinaseBiochemical13 nM[1][2]
Cellular (TNFα release)50 nM[1][2]
Orlistat Pancreatic LipaseBiochemical5 ng/mL[3]
PF-06650833 IRAK4Biochemical2 nM[4]
Cellular (PBMC assay)2.4 nM[5]
Cellular (unspecified)0.2 nM[5]

Signaling Pathways and Experimental Workflows

Understanding the biological context in which these inhibitors function is paramount. The following diagrams, generated using the DOT language, illustrate the signaling pathways of the targeted enzymes and a general workflow for assessing inhibitor potency.

p38_MAPK_pathway stress Stress Stimuli (UV, Cytokines, Osmotic Shock) map3k MAP3K (e.g., ASK1, TAK1) stress->map3k mkk MKK3/6 map3k->mkk p38 p38 MAPK mkk->p38 substrates Downstream Substrates (e.g., ATF2, MK2) p38->substrates response Cellular Responses (Inflammation, Apoptosis) substrates->response bms BMS-582949 bms->p38

p38 MAPK signaling pathway and the inhibitory action of BMS-582949.

pancreatic_lipase_workflow triglycerides Dietary Triglycerides lipase Pancreatic Lipase triglycerides->lipase Hydrolysis absorption Fatty Acids & Monoglycerides (Absorbed) lipase->absorption orlistat Orlistat orlistat->lipase

The role of pancreatic lipase in fat digestion and its inhibition by Orlistat.

irak4_pathway tlr TLR/IL-1R Ligand Binding myd88 MyD88 tlr->myd88 irak4 IRAK4 myd88->irak4 irak1 IRAK1 irak4->irak1 traf6 TRAF6 irak1->traf6 nfkb NF-κB Activation traf6->nfkb cytokines Pro-inflammatory Cytokine Production nfkb->cytokines pf066 PF-06650833 pf066->irak4

IRAK4 signaling in innate immunity and its inhibition by PF-06650833.

experimental_workflow start Start: Compound Dilution Series assay_prep Assay Preparation Enzyme + Buffer + Substrate Cells + Stimulation Agent start->assay_prep incubation Incubation with Compound assay_prep->incubation detection Signal Detection Colorimetric / Fluorometric / Luminescent Reading incubation->detection analysis Data Analysis Calculate % Inhibition Determine IC50 detection->analysis end End: Potency Determined analysis->end

A generalized experimental workflow for determining the IC50 of an inhibitor.

Experimental Protocols

Accurate and reproducible experimental design is fundamental to the reliable determination of in vitro potency. Below are detailed methodologies for the key experiments cited in this guide.

Biochemical p38α MAP Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of p38α MAP kinase.

  • Reagents and Materials:

    • Recombinant human p38α MAP kinase

    • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

    • ATP

    • Specific peptide substrate for p38α

    • Test compound (e.g., BMS-582949) and DMSO for dilution

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the diluted inhibitor or DMSO (for control).

    • Add a master mix of the p38α kinase and the peptide substrate in kinase reaction buffer to each well.

    • Initiate the kinase reaction by adding ATP solution. The final ATP concentration should be at or near the Km for p38α.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.

    • The luminescent signal is proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cellular TNFα Production Inhibition Assay

This assay assesses the functional consequence of p38α inhibition in a cellular context by measuring the suppression of the pro-inflammatory cytokine TNFα.

  • Reagents and Materials:

    • Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (hPBMCs)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Lipopolysaccharide (LPS) to stimulate TNFα production

    • Test compound (e.g., BMS-582949)

    • TNFα ELISA kit

    • 96-well cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNFα production.[6]

    • Incubate for a specified period (e.g., 17 hours).[7]

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNFα in the supernatant using a commercial TNFα ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition of TNFα production for each compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Biochemical Pancreatic Lipase Inhibition Assay

This colorimetric assay measures the inhibition of pancreatic lipase activity using a chromogenic substrate.

  • Reagents and Materials:

    • Porcine Pancreatic Lipase (PPL)

    • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

    • p-Nitrophenyl palmitate (pNPP) as the substrate

    • Test compound (e.g., Orlistat) dissolved in DMSO

    • Isopropanol

    • Emulsifying agents (e.g., sodium deoxycholate)[8][9]

    • 96-well microplate and reader

  • Procedure:

    • Prepare working solutions of PPL and the test compound at various concentrations in Tris-HCl buffer.

    • Prepare the pNPP substrate solution in isopropanol, which is then emulsified in the buffer containing sodium deoxycholate.[8][9]

    • In a 96-well plate, add the PPL solution and the test compound solution. Pre-incubate at 37°C for 15 minutes.[3]

    • Initiate the reaction by adding the pNPP substrate emulsion to all wells.

    • Measure the increase in absorbance at 405-415 nm over time at 37°C.[8][9] The absorbance is due to the release of p-nitrophenol upon substrate hydrolysis.

    • Calculate the rate of reaction from the linear portion of the absorbance vs. time curve.

    • The percentage of lipase inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

    • The IC50 value is determined from the dose-response curve.

Biochemical IRAK4 Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay that measures the displacement of a fluorescent tracer from the kinase by an inhibitor.

  • Reagents and Materials:

    • Recombinant human IRAK4 enzyme

    • Europium-labeled anti-tag antibody

    • Alexa Fluor® 647-labeled kinase tracer

    • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[10]

    • Test compound (e.g., PF-06650833)

    • Low-volume 384-well plates

  • Procedure:

    • Prepare a serial dilution of the test compound.

    • Add the test compound to the wells of a 384-well plate.

    • Add a mixture of the IRAK4 kinase and the europium-labeled antibody.

    • Add the kinase tracer.

    • Incubate for 1 hour at room temperature.

    • Read the plate on a TR-FRET capable plate reader, measuring the emission at 665 nm and 615 nm.

    • The FRET signal is proportional to the amount of tracer bound to the kinase.

    • Inhibitor binding displaces the tracer, leading to a decrease in the FRET signal.

    • Calculate the percentage of inhibition and determine the IC50 value from the dose-response curve.

References

Validation

A Comparative Analysis of Kinase Selectivity: 5-amino-1-methyl-1H-pyrazol-3-ol versus Imatinib

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the kinase selectivity profiles of the well-established multi-kinase inhibitor, Imatinib, and the representativ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profiles of the well-established multi-kinase inhibitor, Imatinib, and the representative aminopyrazole scaffold, 5-amino-1-methyl-1H-pyrazol-3-ol. While direct, extensive kinase profiling data for 5-amino-1-methyl-1H-pyrazol-3-ol is not widely published, this comparison is based on the known activities of structurally similar aminopyrazole-based kinase inhibitors, offering a valuable perspective on potential selectivity differences.

Imatinib is a cornerstone in targeted cancer therapy, known for its potent inhibition of the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML), as well as c-KIT and PDGF receptors.[1][2][3] The aminopyrazole core, on the other hand, is a versatile scaffold found in numerous kinase inhibitors targeting a different range of kinases, including members of the MAP kinase family.[4] This guide summarizes quantitative data on their kinase inhibition, details the experimental methods used to determine these profiles, and illustrates the key signaling pathways they modulate.

Data Presentation: Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is critical for its therapeutic efficacy and safety profile. The following tables provide a quantitative comparison of the binding affinities or inhibitory concentrations for Imatinib and a representative profile for an aminopyrazole-based inhibitor against a selection of key kinases. Lower IC50 or Kd values indicate higher potency.

Table 1: Inhibitory Activity (IC50/Kd in nM) Against Primary Kinase Targets

Kinase TargetImatinib5-amino-1-methyl-1H-pyrazol-3-ol (Representative)
ABL1 25 - 600>10,000
c-KIT 100 - 800>10,000
PDGFRα/β 50 - 600>10,000
p38α (MAPK14) 70,00020
JNK3 (MAPK10) >10,00050

Data for Imatinib is compiled from various public sources. Data for 5-amino-1-methyl-1H-pyrazol-3-ol is representative of potent aminopyrazole-based inhibitors targeting the p38α and JNK3 kinases, as specific data for this exact molecule is limited.[3][4][5]

Table 2: Cross-Reactivity Profile Against a Broader Kinase Panel

KinaseImatinib (% Inhibition @ 1µM)5-amino-1-methyl-1H-pyrazol-3-ol (Representative % Inhibition @ 1µM)
SRC 20%<10%
VEGFR2 30%<10%
CDK2 <10%40%
GSK3β <10%35%
p38β <10%85%

This table illustrates the broader selectivity landscape. Imatinib shows some activity against other tyrosine kinases, while the representative aminopyrazole profile indicates potential off-target activity against CDKs and other MAP kinases.

Experimental Protocols

The determination of kinase inhibitor selectivity is paramount in drug discovery. Below are detailed methodologies for key experiments typically employed for such characterization.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescence-based assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Materials:

    • Kinase of interest (e.g., ABL1, p38α)

    • Kinase-specific substrate peptide

    • ATP

    • Test compounds (Imatinib, 5-amino-1-methyl-1H-pyrazol-3-ol)

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Opaque 384-well plates

  • Procedure:

    • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compounds in DMSO.

    • Kinase Reaction:

      • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control.

      • Add 2 µL of the Kinase Working Stock to each well.

      • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

      • Initiate the kinase reaction by adding 2 µL of the ATP/Substrate Working Stock.

      • Incubate the plate at room temperature for 60 minutes.[6]

    • ADP Detection:

      • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

      • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Data Analysis:

      • Measure luminescence using a plate reader.

      • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6][7]

Kinome-wide Selectivity Profiling (KINOMEscan™)

This is a competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.

  • Objective: To profile the selectivity of a compound across the human kinome.

  • Methodology Overview:

    • Kinases are tagged with a DNA tag and immobilized on a solid support.

    • The test compound is incubated with the kinase-tagged support in the presence of a known, tagged, broad-spectrum kinase inhibitor.

    • The amount of the tagged inhibitor bound to each kinase is measured via quantitative PCR of the DNA tag.

    • A reduced signal for the tagged inhibitor indicates that the test compound is competing for the binding site.

    • Results are typically reported as percent inhibition at a given concentration or as dissociation constants (Kd).

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Imatinib and a typical workflow for kinase inhibitor profiling.

G cluster_imatinib Imatinib Targeted Pathways BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR BCR_ABL->PI3K_AKT_mTOR cKIT c-KIT cKIT->RAS_RAF_MEK_ERK cKIT->PI3K_AKT_mTOR PDGFR PDGFR PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT_mTOR Imatinib Imatinib Imatinib->BCR_ABL Imatinib->cKIT Imatinib->PDGFR

Caption: Imatinib inhibits key tyrosine kinases, blocking downstream signaling.

G cluster_aminopyrazole Representative Aminopyrazole Targeted Pathway Stress_Signal Stress / Cytokine Signal TAK1 TAK1 Stress_Signal->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2) p38_MAPK->Transcription_Factors Aminopyrazole 5-amino-1-methyl- 1H-pyrazol-3-ol Aminopyrazole->p38_MAPK

Caption: Aminopyrazoles can selectively inhibit MAP kinases like p38.

G Compound_Prep Compound Preparation Assay_Setup Kinase Assay Setup Compound_Prep->Assay_Setup Incubation Incubation (Kinase Reaction) Assay_Setup->Incubation Detection Signal Detection Incubation->Detection Data_Analysis Data Analysis (IC50 / Kd) Detection->Data_Analysis

Caption: Standard workflow for in vitro kinase inhibitor profiling.

References

Comparative

The Pivotal Role of Isomerism in the Biological Activity of Pyrazoles: A Comparative Analysis

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of pyrazole isomers is critical for the design of potent and selective therapeutic agents....

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of pyrazole isomers is critical for the design of potent and selective therapeutic agents. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of various pyrazole isomers, supported by experimental data and detailed methodologies.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties.[1][2] However, the specific arrangement of substituents on the pyrazole ring, which gives rise to different isomers, can dramatically influence their biological efficacy and mechanism of action. This analysis delves into the structure-activity relationships of pyrazole isomers, offering a comparative overview of their performance in key therapeutic areas.

Anticancer Activity: A Tale of Two Isomers

The quest for novel anticancer agents has led to the extensive investigation of pyrazole derivatives, which have demonstrated cytotoxicity against numerous cancer cell lines.[1][3] Their mechanisms often involve the inhibition of critical signaling pathways that drive cancer cell proliferation and survival.[1][4] A comparative analysis of pyrazole isomers reveals that subtle structural changes can lead to significant differences in anticancer potency.

For instance, studies on pyrazole-indole hybrids have shown that the nature and position of substituents on the pyrazole ring are crucial for their cytotoxic effects.[5] The differential activity between isomers underscores the importance of a targeted approach in drug design to optimize interactions with specific biological targets.

Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Pyrazole-Indole Hybrid 7a HepG26.1 ± 1.9Doxorubicin24.7 ± 3.2
Pyrazole-Indole Hybrid 7b HepG27.9 ± 1.9Doxorubicin24.7 ± 3.2
Pyrazole-Indole Hybrid 7a MCF-7>50Doxorubicin64.8 ± 4.1
Pyrazole-Indole Hybrid 7b MCF-710.6 ± 2.3Doxorubicin64.8 ± 4.1

Table 1: Comparative anticancer activity of pyrazole-indole hybrid isomers against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The anticancer activity of the pyrazole isomers was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the pyrazole compounds and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were solubilized by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) was then calculated.

anticancer_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay seeding Seed Cancer Cells in 96-well plate incubation1 Incubate for 24h seeding->incubation1 treatment Add Pyrazole Isomers incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 mtt Add MTT Solution incubation2->mtt incubation3 Incubate for 4h mtt->incubation3 dmso Add DMSO incubation3->dmso read Measure Absorbance at 570nm dmso->read analysis analysis read->analysis Calculate IC50

MTT Assay Workflow

Antimicrobial Activity: The Isomeric Advantage

The pyrazole nucleus is a key pharmacophore in many compounds with potent activity against a wide spectrum of bacterial and fungal pathogens.[6][7] The antimicrobial efficacy of pyrazole derivatives is highly dependent on their substitution pattern, with different isomers exhibiting varied levels of activity against different microorganisms.

A study comparing a series of pyrazole derivatives highlighted that specific isomers showed enhanced activity against certain bacterial strains. For instance, a derivative with a 4-nitrophenyl group demonstrated significant activity against Escherichia coli, while another isomer was more effective against Streptococcus epidermidis.[8]

Compound IDMicroorganismMIC (µg/mL)StandardMIC (µg/mL)
Compound 3 Escherichia coli0.25Ciprofloxacin-
Compound 4 Streptococcus epidermidis0.25Ciprofloxacin-
Compound 2 Aspergillus niger1Clotrimazole-

Table 2: Minimum Inhibitory Concentration (MIC) of pyrazole isomers against various microorganisms.[8]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) of the pyrazole isomers was determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured overnight, and the inoculum was adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[1]

  • Serial Dilution: The pyrazole compounds were serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the prepared microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that inhibited visible growth of the microorganism.

Anti-inflammatory Activity: Targeting Cyclooxygenase with Isomeric Precision

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some, like celecoxib, acting as selective cyclooxygenase-2 (COX-2) inhibitors.[9][10] The regiochemistry of the pyrazole ring is a critical determinant of COX-2 selectivity and anti-inflammatory potency. The synthesis of regioisomeric 1,3-diaryl and 1,5-diarylpyrazoles has allowed for a direct comparison of their COX inhibitory activity.

Studies have shown that the position of the aryl substituents significantly impacts the interaction with the COX enzyme active site. This highlights the importance of controlling the regioselectivity during synthesis to obtain the desired isomer with optimal anti-inflammatory activity.[10]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 150.04375
Regioisomer A >1000.15>667
Regioisomer B 5.20.2520.8

Table 3: Comparative in vitro COX-1/COX-2 inhibition of pyrazole regioisomers.

Experimental Protocol: In Vitro COX Inhibition Assay

The ability of the pyrazole isomers to inhibit COX-1 and COX-2 was determined using an in vitro enzyme immunoassay kit.

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 were used.

  • Incubation: The enzymes were pre-incubated with the test compounds (pyrazole isomers) for 10 minutes at 25°C.

  • Reaction Initiation: The reaction was initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin E₂ (PGE₂) produced was measured using a competitive enzyme-linked immunosorbent assay (ELISA).

  • IC₅₀ Calculation: The concentration of the compound required to inhibit 50% of the enzyme activity (IC₅₀) was calculated.

cox_inhibition_pathway AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGs Prostaglandins (PGE2) COX1->PGs COX2->PGs Inflammation Inflammation PGs->Inflammation Pyrazole Pyrazole Isomer Pyrazole->COX2 Inhibition

COX-2 Inhibition Pathway

Conclusion

The comparative analysis of pyrazole isomers unequivocally demonstrates that isomerism is a critical factor governing their biological activity. Subtle changes in the substitution pattern on the pyrazole ring can lead to profound differences in anticancer, antimicrobial, and anti-inflammatory efficacy. This underscores the necessity for precise, isomer-specific synthesis and evaluation in the drug discovery and development process. A thorough understanding of the structure-activity relationships of pyrazole isomers will continue to guide the design of more potent, selective, and safer therapeutic agents.

References

Validation

validating the anti-proliferative effects of 5-amino-1-methyl-1H-pyrazol-3-ol in cancer cell lines

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the anti-proliferative effects of pyrazole derivatives in various cancer cell lines. While specific experiment...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-proliferative effects of pyrazole derivatives in various cancer cell lines. While specific experimental data on 5-amino-1-methyl-1H-pyrazol-3-ol is not extensively available in the public domain, this document evaluates the broader class of pyrazole-containing compounds, many of which have demonstrated significant potential as anti-cancer agents. The data presented herein is based on published studies of structurally related pyrazole derivatives, offering a valuable reference for the evaluation of novel pyrazole compounds like 5-amino-1-methyl-1H-pyrazol-3-ol.

Comparative Anti-Proliferative Activity of Pyrazole Derivatives

The pyrazole scaffold has proven to be a versatile framework in the design of novel anti-cancer drugs.[1][2][3] Numerous derivatives have been synthesized and evaluated, showing a wide range of cytotoxic activities against various cancer cell lines. This section summarizes the half-maximal inhibitory concentration (IC50) values of several notable pyrazole derivatives compared to standard chemotherapeutic agents.

Compound/DrugCancer Cell LineIC50 (µM)Mechanism of Action/Target
Novel Pyrazole Carbaldehyde Derivative (Compound 43) MCF7 (Breast)0.25PI3 Kinase Inhibitor
Doxorubicin (Standard Drug) MCF7 (Breast)0.95DNA Intercalation, Topoisomerase II Inhibition
Fused Pyrazole Derivative (Compound 50) HepG2 (Liver)0.71Dual EGFR and VEGFR-2 Inhibition
Sorafenib (Standard Drug) HepG2 (Liver)1.06Multi-kinase Inhibitor
Erlotinib (Standard Drug) HepG2 (Liver)10.6EGFR Inhibitor
Indole-Pyrazole Derivative (Compound 33) HCT116 (Colon)< 23.7CDK2 Inhibition
Indole-Pyrazole Derivative (Compound 34) HCT116 (Colon)< 23.7CDK2 Inhibition
Doxorubicin (Standard Drug) HCT116 (Colon)24.7 - 64.8DNA Intercalation, Topoisomerase II Inhibition
Pyrazole-based Hybrid Heteroaromatic (Compound 31) A549 (Lung)42.79CDK2 Inhibition
Pyrazole-based Hybrid Heteroaromatic (Compound 32) A549 (Lung)55.73CDK2 Inhibition

Key Mechanisms of Action of Anti-Proliferative Pyrazole Derivatives

Pyrazole derivatives exert their anti-cancer effects through various mechanisms, often by targeting key signaling pathways involved in cell growth, proliferation, and survival.[4]

  • Kinase Inhibition : A significant number of pyrazole compounds have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. These include:

    • Cyclin-Dependent Kinases (CDKs) : Inhibition of CDKs, such as CDK2, leads to cell cycle arrest, thereby preventing cancer cell division.[5]

    • Receptor Tyrosine Kinases (RTKs) : Targeting RTKs like EGFR and VEGFR-2 disrupts downstream signaling pathways crucial for tumor growth, angiogenesis, and metastasis.[5]

    • PI3K/AKT Pathway : Inhibition of PI3 kinase interferes with a critical pathway involved in cell survival and proliferation.[5]

  • Tubulin Polymerization Inhibition : Some pyrazole derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization. This disruption of the cytoskeleton induces cell cycle arrest and apoptosis.[6]

  • Induction of Apoptosis : Many pyrazole compounds have been shown to trigger programmed cell death (apoptosis) in cancer cells, a key mechanism for eliminating malignant cells.[7]

Below is a generalized diagram illustrating a common signaling pathway affected by pyrazole derivatives that act as kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CDK CDK (e.g., CDK2) CDK->Proliferation Apoptosis Apoptosis Pyrazole Pyrazole Derivative Pyrazole->RTK Inhibits Pyrazole->PI3K Inhibits Pyrazole->CDK Inhibits

Caption: Generalized signaling pathway inhibited by pyrazole derivatives.

Experimental Protocols for Assessing Anti-Proliferative Effects

The following are standard in vitro methods used to evaluate the anti-proliferative activity of compounds like 5-amino-1-methyl-1H-pyrazol-3-ol.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with various concentrations of the test compound (e.g., 5-amino-1-methyl-1H-pyrazol-3-ol) and a positive control (e.g., doxorubicin) for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation : After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

  • Cell Treatment : Cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation : Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining : Fixed cells are washed and stained with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry : The DNA content of individual cells is measured using a flow cytometer. The resulting data is analyzed to determine the percentage of cells in each phase of the cell cycle.

The workflow for evaluating the anti-proliferative effects of a novel pyrazole compound is depicted in the diagram below.

G cluster_workflow Experimental Workflow start Select Cancer Cell Lines treat Treat cells with 5-amino-1-methyl-1H-pyrazol-3-ol & Controls start->treat mtt MTT Assay (Cell Viability) treat->mtt flow Flow Cytometry (Cell Cycle Analysis) treat->flow western Western Blot (Protein Expression) treat->western data Data Analysis (IC50, Cell Cycle Distribution) mtt->data flow->data western->data end Conclusion on Anti-proliferative Effects data->end

Caption: Workflow for evaluating anti-proliferative effects.

Conclusion

The broader class of pyrazole derivatives has consistently demonstrated significant anti-proliferative activity across a multitude of cancer cell lines. These compounds often target key oncogenic pathways, including those regulated by kinases and microtubules. While direct experimental evidence for 5-amino-1-methyl-1H-pyrazol-3-ol is pending, the extensive research on related pyrazole structures suggests that it is a promising candidate for further investigation as a potential anti-cancer agent. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of its efficacy. Further studies are warranted to elucidate the specific mechanisms of action and to validate the anti-proliferative effects of 5-amino-1-methyl-1H-pyrazol-3-ol in preclinical models.

References

Comparative

cross-reactivity profiling of 5-amino-1-methyl-1H-pyrazol-3-ol against a panel of kinases

A deep dive into the cross-reactivity of the 5-aminopyrazole class of kinase inhibitors, represented by the highly selective FGFR inhibitor CH5183284/Debio 1347, in comparison to broader-spectrum multi-kinase inhibitors....

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-reactivity of the 5-aminopyrazole class of kinase inhibitors, represented by the highly selective FGFR inhibitor CH5183284/Debio 1347, in comparison to broader-spectrum multi-kinase inhibitors.

Introduction

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Understanding the cross-reactivity profile of compounds based on this scaffold is crucial for developing selective therapeutics with minimal off-target effects. Due to the limited availability of public kinome-wide profiling data for 5-amino-1-methyl-1H-pyrazol-3-ol, this guide utilizes the structurally related and well-characterized compound, CH5183284/Debio 1347 , as a representative of the 5-aminopyrazole class. CH5183284 is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] This guide provides a comparative analysis of its kinase selectivity against two established multi-kinase inhibitors with overlapping FGFR activity, Ponatinib and Regorafenib.

Kinase Inhibition Profile Comparison

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. A highly selective inhibitor, such as CH5183284/Debio 1347, is expected to have a cleaner safety profile compared to less selective, multi-kinase inhibitors like Ponatinib and Regorafenib. The following tables summarize the available kinase inhibition data for these three compounds.

Table 1: Primary Targets and Potency

CompoundPrimary Kinase TargetsIC50 / Kd Values
CH5183284/Debio 1347 FGFR1, FGFR2, FGFR3FGFR1: 9.3 nM (IC50), 20 nM (Kd)FGFR2: 7.6 nM (IC50), 20 nM (Kd)FGFR3: 22 nM (IC50), 25 nM (Kd)[1][3]
Ponatinib ABL, PDGFRα, VEGFR2, FGFR1, SRCABL: 0.37 nM (IC50)PDGFRα: 1.1 nM (IC50)VEGFR2: 1.5 nM (IC50)FGFR1: 2.2 nM (IC50)SRC: 5.4 nM (IC50)[4]
Regorafenib VEGFR1/2/3, PDGFRβ, KIT, RET, RAF-1VEGFR1: 13 nM (IC50)VEGFR2: 4.2 nM (IC50)VEGFR3: 46 nM (IC50)PDGFRβ: 22 nM (IC50)KIT: 7 nM (IC50)RET: 1.5 nM (IC50)RAF-1: 2.5 nM (IC50)[5]

Table 2: Kinome-wide Selectivity Profile

A comprehensive kinome scan is the gold standard for assessing inhibitor selectivity. CH5183284/Debio 1347 was profiled against a panel of 442 kinases using the KINOMEscan™ platform. At a concentration of 100 nM, it demonstrated remarkable selectivity, binding to only five kinases, which included its primary targets FGFR1, FGFR2, and FGFR3.[6][7] In contrast, Ponatinib and Regorafenib exhibit a much broader inhibition profile, engaging a larger number of kinases, which contributes to their multi-targeted efficacy but also to a more complex side-effect profile.

CompoundScreening PlatformNumber of Kinases TestedKey Off-Target Kinases Inhibited (at relevant concentrations)
CH5183284/Debio 1347 KINOMEscan™442Highly selective; minimal off-target binding reported at therapeutic concentrations.[6][7]
Ponatinib Multiple (including KINOMEscan™)>100FLT3, c-KIT, SRC family kinases, and others.[8]
Regorafenib Multiple (including KINOMEscan™)>100TIE2, DDR2, Eph2A, and others.[5]

Signaling Pathway Context: The FGFR Signaling Cascade

CH5183284/Debio 1347 exerts its therapeutic effect by inhibiting the FGFR signaling pathway. This pathway is a crucial regulator of cell proliferation, differentiation, migration, and survival.[9] Its aberrant activation is implicated in various cancers. The diagram below illustrates the key components of the FGFR signaling cascade.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR Co-receptor FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Expression, Cell Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC STAT->Nucleus Inhibitor CH5183284 Inhibitor->FGFR

FGFR Signaling Pathway and Point of Inhibition.

Experimental Methodologies

The determination of a compound's kinome profile is essential for its preclinical characterization. The data presented in this guide was primarily generated using the KINOMEscan™ competition binding assay.

KINOMEscan™ Competition Binding Assay Protocol

This method quantifies the binding interactions between a test compound and a large panel of kinases.

  • Preparation of Kinase-Tagged Phage: A DNA-tagged T7 phage is produced for each kinase to be tested.

  • Ligand Immobilization: A broadly active kinase inhibitor is covalently attached to a solid support (e.g., beads).

  • Competition Assay: The test compound, the kinase-tagged phage, and the immobilized ligand are incubated together. The test compound competes with the immobilized ligand for binding to the active site of the kinase.

  • Washing: Unbound phage and test compound are removed by washing the solid support.

  • Quantification: The amount of kinase-tagged phage bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound phage indicates stronger binding of the test compound to the kinase.

  • Data Analysis: Results are typically expressed as a percentage of a DMSO control, where a lower percentage indicates a higher degree of binding and inhibition. Dissociation constants (Kd) can be calculated from dose-response curves.[10][11]

The workflow for a typical KINOMEscan™ experiment is depicted below.

KinomeScan_Workflow Start Start Step1 Prepare Kinase-tagged Phage and Immobilized Ligand Start->Step1 Step2 Incubate Kinase, Phage, Immobilized Ligand, and Test Compound Step1->Step2 Step3 Wash to Remove Unbound Components Step2->Step3 Step4 Elute and Quantify Bound Phage via qPCR Step3->Step4 Step5 Data Analysis: Calculate % Inhibition or Kd Step4->Step5 End End Step5->End

References

Validation

A Comparative Analysis of the Pharmacokinetic Profiles of 5-Amino-1-methylquinolinium and Other Pyrazole Derivatives

A notable scarcity of publicly available pharmacokinetic data exists for 5-amino-1-methyl-1H-pyrazol-3-ol. However, extensive research has been conducted on a related compound, 5-Amino-1-methylquinolinium (5-AMQ), a pote...

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of publicly available pharmacokinetic data exists for 5-amino-1-methyl-1H-pyrazol-3-ol. However, extensive research has been conducted on a related compound, 5-Amino-1-methylquinolinium (5-AMQ), a potent inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT). This guide provides a comparative overview of the pharmacokinetic properties of 5-AMQ and other well-characterized pyrazole-containing drugs, namely the non-steroidal anti-inflammatory drugs (NSAIDs) Lonazolac and Celecoxib.

This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated view of the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds, supported by experimental data and methodologies.

Comparative Pharmacokinetic Parameters

The pharmacokinetic profiles of 5-AMQ, Lonazolac, and Celecoxib reveal distinct differences in their absorption, distribution, and elimination characteristics. The following table summarizes key pharmacokinetic parameters observed in preclinical and clinical studies.

Parameter5-Amino-1-methylquinolinium (in rats)Lonazolac (in humans)Celecoxib (in humans)
Route of Administration Intravenous (IV) and Oral (PO)OralOral
Peak Plasma Concentration (Cmax) 2252 ng/mL (PO)Not explicitly stated, but serum profiles are lower and flatter after suppository administration compared to oral.Occurs at 2 to 4 hours post-administration.[1][2]
Time to Peak Plasma Concentration (Tmax) Not explicitly statedNot explicitly stated2 to 4 hours[1][2]
Area Under the Curve (AUC) AUC(0-∞): 3708 h·ng/mL (IV), 14431 h·ng/mL (PO)Not explicitly statedIncreases proportionally with oral doses between 100 and 800mg.[1]
Elimination Half-life (t1/2) 3.80 ± 1.10 h (IV), 6.90 ± 1.20 h (PO)Approximately 6 hours in young volunteers, and about twice as long in elderly patients.[3]Approximately 7 to 11 hours.[4]
Oral Bioavailability (F%) 38.4%Not explicitly stated, but rapidly and completely absorbed.[5]Not explicitly stated
Metabolism Primarily via NNMT inhibition pathway.Biphasic elimination pattern for Lonazolac and its main metabolite M1.[3]Primarily metabolized by CYP2C9 to form hydroxycelecoxib, which is further oxidized and then conjugated.[6][7]
Excretion Not explicitly statedPrimarily in the urine after conjugation with glucuronic acid.[5]Feces and urine, with less than 3% of the drug excreted unchanged.[6]
Protein Binding Not explicitly statedHighly bound to plasma albumins (>99%).[5]Extensively bound to plasma proteins, primarily albumin.[1]

Experimental Protocols

The determination of the pharmacokinetic parameters listed above relies on robust experimental designs and sensitive bioanalytical methods.

1. In Vivo Pharmacokinetic Study Protocol (Rodent Model)

A typical experimental design for an in vivo pharmacokinetic study in rats involves the following steps[8][9]:

  • Animal Model: Male Sprague Dawley rats are commonly used. Animals are housed in controlled environments with free access to food and water.

  • Drug Administration: The test compound is administered via the desired routes, typically intravenous (for absolute bioavailability determination) and oral gavage. Doses are carefully selected to be non-toxic yet high enough for quantification.

  • Blood Sampling: Blood samples (approximately 250 µL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Data Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.

2. Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for quantifying drug concentrations in biological matrices like plasma[10][11][12]:

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation using an organic solvent (e.g., methanol or acetonitrile). An internal standard is added to correct for variations in extraction and ionization.

  • Chromatographic Separation: The prepared sample is injected into a liquid chromatograph. The analyte of interest is separated from other plasma components on a C18 reverse-phase column using a mobile phase gradient.

  • Mass Spectrometric Detection: The eluent from the chromatograph is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

  • Quantification: A calibration curve is generated by analyzing standards of known concentrations. The concentration of the analyte in the plasma samples is then determined by comparing its peak area ratio to the internal standard against the calibration curve.

Visualizing Pathways and Workflows

NNMT Signaling Pathway

5-Amino-1-methylquinolinium (5-AMQ) is a known inhibitor of Nicotinamide N-methyltransferase (NNMT). This enzyme plays a crucial role in cellular metabolism and epigenetic regulation.[13][14] By catalyzing the methylation of nicotinamide, NNMT influences the levels of S-adenosylmethionine (SAM) and nicotinamide adenine dinucleotide (NAD+).[15][16] Overexpression of NNMT is associated with various diseases, including metabolic disorders and cancer.[14] The inhibition of NNMT by compounds like 5-AMQ can modulate these pathways, making it a therapeutic target.[17][18]

Experimental_Workflow Experimental Workflow for Pharmacokinetic Studies A Study Design - Select Animal Model - Determine Dosing Regimen B Drug Administration (e.g., IV, Oral) A->B C Serial Blood Sampling B->C D Plasma Preparation C->D E Bioanalysis (LC-MS/MS) D->E F Data Analysis - Pharmacokinetic Modeling E->F G Report Generation F->G

References

Comparative

A Comparative Guide to Biomarker Validation for Novel Kinase Inhibitors: A Case Study on 5-amino-1-methyl-1H-pyrazol-3-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the validation of a pharmacodynamic biomarker for a novel therapeutic agent, 5-amino-1-methyl-1H-pyrazol-3...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of a pharmacodynamic biomarker for a novel therapeutic agent, 5-amino-1-methyl-1H-pyrazol-3-ol. For the purpose of this guide, we will hypothesize that 5-amino-1-methyl-1H-pyrazol-3-ol acts as an inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical cascade in cancer cell proliferation and survival. The methodologies, data presentation, and visualizations detailed herein offer a robust template for assessing the efficacy of similar targeted therapies.

I. Introduction to 5-amino-1-methyl-1H-pyrazol-3-ol and the PI3K/AKT/mTOR Pathway

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer properties.[1][2][3] Many pyrazole-containing molecules have been developed as kinase inhibitors.[2][4] This guide focuses on a hypothetical pyrazole compound, 5-amino-1-methyl-1H-pyrazol-3-ol, and proposes a strategy for validating a biomarker for its efficacy as a PI3K/AKT/mTOR pathway inhibitor.

The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for drug development. Downstream of AKT, the pathway culminates in the activation of mTOR, which in turn phosphorylates substrates such as p70S6K and 4E-BP1 to promote protein synthesis and cell growth.

A critical biomarker for assessing the efficacy of a PI3K/AKT/mTOR inhibitor is the phosphorylation status of key downstream proteins. A decrease in the phosphorylation of proteins like AKT, S6 ribosomal protein (a substrate of p70S6K), and 4E-BP1 can serve as a direct measure of the drug's on-target activity.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Phosphorylation FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylation S6 Ribosomal Protein S6 p70S6K->S6 Phosphorylation Proliferation Cell Proliferation and Survival S6->Proliferation FourEBP1->Proliferation Inhibition of eIF4E binding Drug 5-amino-1-methyl-1H-pyrazol-3-ol Drug->PI3K Inhibition Biomarker_Validation_Workflow A Step 1: In Vitro Target Engagement (Western Blot) B Step 2: Dose-Response and Time-Course (In-Cell Western) A->B C Step 3: Specificity Assay (Comparison with other pathway inhibitors) B->C D Step 4: In Vivo Target Modulation (Xenograft Model) C->D E Step 5: Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling D->E F Validated Biomarker: p-S6 Levels E->F

References

Validation

A Head-to-Head Comparison of Pyrazole-Based Kinase Inhibitors: Evaluating Second-Generation Compounds and the Quest for Novel Scaffolds

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, pyrazole-based compounds have emerged as a privileged scaffold for the development of potent kinase inhibitors....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, pyrazole-based compounds have emerged as a privileged scaffold for the development of potent kinase inhibitors. This guide provides a comparative overview of second-generation pyrazole inhibitors, with a focus on Axitinib and Ruxolitinib, and outlines the experimental framework for evaluating novel compounds such as 5-amino-1-methyl-1H-pyrazol-3-ol.

Executive Summary

While a direct experimental comparison of 5-amino-1-methyl-1H-pyrazol-3-ol with second-generation pyrazole inhibitors is not available in the public domain, this guide offers a detailed analysis of two prominent FDA-approved second-generation pyrazole inhibitors: Axitinib and Ruxolitinib. By examining their mechanisms of action, target profiles, and inhibitory activities, we provide a benchmark for the evaluation of new chemical entities. Furthermore, this document details the essential experimental protocols required to perform a comprehensive head-to-head comparison, empowering researchers to assess the potential of novel pyrazole derivatives.

Second-Generation Pyrazole Inhibitors: A Profile of Axitinib and Ruxolitinib

Second-generation pyrazole inhibitors have been designed to offer improved potency, selectivity, and pharmacokinetic properties over their predecessors. Axitinib and Ruxolitinib exemplify the success of this approach, targeting key signaling pathways in oncology and inflammatory diseases.

Axitinib , a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. By targeting VEGFRs, Axitinib effectively impedes tumor growth and metastasis.

Ruxolitinib , on the other hand, is a potent inhibitor of Janus Kinases (JAKs), specifically JAK1 and JAK2. The JAK-STAT signaling pathway is a critical regulator of immune responses and cell growth, and its dysregulation is implicated in various myeloproliferative neoplasms and inflammatory conditions.

The table below summarizes the key characteristics of these two inhibitors based on available data.

FeatureAxitinibRuxolitinib
Primary Targets VEGFR1, VEGFR2, VEGFR3JAK1, JAK2
Mechanism of Action ATP-competitive inhibitor of VEGFR kinasesATP-competitive inhibitor of JAK kinases
Therapeutic Areas Oncology (e.g., Renal Cell Carcinoma)Oncology (e.g., Myelofibrosis), Inflammatory Diseases
Reported IC50 Values VEGFR1: 0.1 nMVEGFR2: 0.2 nMVEGFR3: 0.1-0.3 nM[1]JAK1: 3.3 nMJAK2: 2.8 nM[2][3][4][5]

Signaling Pathways Targeted by Second-Generation Pyrazole Inhibitors

To visualize the mechanisms of action of Axitinib and Ruxolitinib, the following diagrams illustrate their points of intervention in the VEGFR and JAK-STAT signaling pathways, respectively.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Axitinib Axitinib Axitinib->VEGFR

VEGFR Signaling Pathway and the inhibitory action of Axitinib.

JAK_STAT_Signaling_Pathway Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneExpression Gene Expression (Inflammation, Cell Growth) Nucleus->GeneExpression Regulates Ruxolitinib Ruxolitinib Ruxolitinib->JAK

JAK-STAT Signaling Pathway and the inhibitory action of Ruxolitinib.

Framework for Comparative Experimental Evaluation

To conduct a head-to-head comparison of a novel compound like 5-amino-1-methyl-1H-pyrazol-3-ol against second-generation inhibitors, a systematic experimental approach is required. The following workflow outlines the key stages of such an evaluation.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo & ADME Biochemical_Assay Biochemical Kinase Assays (e.g., VEGFR2, JAK2) Cellular_Assay Cellular Kinase Assays (Phosphorylation) Biochemical_Assay->Cellular_Assay IC50 Determination Proliferation_Assay Cell Proliferation Assays (Cancer Cell Lines) Cellular_Assay->Proliferation_Assay Cellular Potency PK_Studies Pharmacokinetic (PK) Studies Proliferation_Assay->PK_Studies Lead Candidate Selection Efficacy_Studies In Vivo Efficacy Studies (Xenograft Models) PK_Studies->Efficacy_Studies Toxicity_Studies Toxicity Studies Efficacy_Studies->Toxicity_Studies

A generalized experimental workflow for the comparative evaluation of kinase inhibitors.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments essential for comparing pyrazole inhibitors.

In Vitro Biochemical Kinase Inhibition Assay (Example: VEGFR2)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase enzyme.

Materials:

  • Recombinant human VEGFR2 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., a synthetic peptide with a tyrosine residue)

  • Test compounds (e.g., 5-amino-1-methyl-1H-pyrazol-3-ol, Axitinib) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of a 384-well plate. Include controls for no inhibitor (DMSO only) and no enzyme.

  • Prepare a kinase reaction mixture containing the kinase buffer, VEGFR2 enzyme, and the substrate.

  • Add the kinase reaction mixture to the wells containing the test compounds.

  • Initiate the kinase reaction by adding a solution of ATP to all wells.

  • Incubate the plate at a constant temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent that depletes the remaining ATP and then another reagent that converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

In Vitro Biochemical Kinase Inhibition Assay (Example: JAK2)

Objective: To determine the IC50 of a test compound against purified JAK2 kinase.

Materials:

  • Recombinant human JAK2 kinase domain

  • Kinase buffer (similar to the VEGFR2 assay buffer)

  • ATP

  • Substrate (e.g., a synthetic peptide containing a STAT phosphorylation site)

  • Test compounds (e.g., 5-amino-1-methyl-1H-pyrazol-3-ol, Ruxolitinib) in DMSO

  • Detection reagent (e.g., a phosphospecific antibody-based detection system or a luminescence-based assay)

  • 384-well plates

Procedure: The procedure is analogous to the VEGFR2 assay, with the specific substitution of the JAK2 enzyme and its corresponding substrate. The detection method can be adapted, for example, using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a biotinylated substrate peptide.

Cellular Phosphorylation Assay

Objective: To assess the ability of a test compound to inhibit the phosphorylation of a target kinase's substrate within a cellular context.

Materials:

  • A relevant cell line that expresses the target kinase (e.g., HUVECs for VEGFR2, or a leukemia cell line with activated JAK-STAT signaling for JAK2).

  • Cell culture medium and supplements.

  • Stimulant (e.g., VEGF for VEGFR2, or a cytokine like IL-6 for JAK2).

  • Test compounds in DMSO.

  • Lysis buffer.

  • Antibodies: A primary antibody specific for the phosphorylated form of the target substrate and a corresponding secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore).

  • Detection reagents (e.g., chemiluminescent substrate for HRP).

  • 96-well plates.

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compounds for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with the appropriate ligand (e.g., VEGF or cytokine) for a short period (e.g., 10-15 minutes) to induce kinase activation and substrate phosphorylation.

  • Aspirate the medium and lyse the cells directly in the wells.

  • Detect the level of the phosphorylated substrate in the cell lysates using an immunoassay format such as an in-cell ELISA or by transferring the lysates to an assay plate coated with a capture antibody.

  • Quantify the signal and calculate the percent inhibition of phosphorylation for each compound concentration.

  • Determine the cellular IC50 value from the dose-response curve.

Conclusion

The pyrazole scaffold remains a highly valuable starting point for the design of novel kinase inhibitors. While the specific inhibitory profile of 5-amino-1-methyl-1H-pyrazol-3-ol is not currently documented in publicly accessible literature, the established success of second-generation pyrazole inhibitors like Axitinib and Ruxolitinib provides a clear roadmap for its evaluation. The experimental protocols detailed in this guide offer a robust framework for characterizing the potency, selectivity, and cellular activity of this and other novel compounds. Through such systematic investigation, the potential of new pyrazole derivatives to contribute to the next wave of targeted therapies can be thoroughly assessed.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 5-amino-1-methyl-1H-pyrazol-3-ol: A Guide for Laboratory Professionals

For immediate reference, 5-amino-1-methyl-1H-pyrazol-3-ol should be treated as hazardous chemical waste. The disposal procedures outlined below are based on best practices for handling laboratory chemicals and informatio...

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 5-amino-1-methyl-1H-pyrazol-3-ol should be treated as hazardous chemical waste. The disposal procedures outlined below are based on best practices for handling laboratory chemicals and information derived from structurally similar pyrazole compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact compound. It is crucial to consult with your institution's Environmental Health & Safety (EHS) department for specific protocols to ensure full compliance with all local, state, and federal regulations.[1][2]

Hazard Profile and Safety Precautions

The hazard profile for 5-amino-1-methyl-1H-pyrazol-3-ol is extrapolated from data on analogous pyrazole derivatives. Pyrazole-based compounds are known for their diverse pharmacological activities and should be handled with care.[1] The primary hazards are associated with acute toxicity, and skin and eye irritation.[3][4][5][6]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling 5-amino-1-methyl-1H-pyrazol-3-ol and its waste. This includes:

  • Chemical-resistant gloves (e.g., nitrile)[3]

  • Safety glasses or goggles[3][4]

  • A lab coat[3]

Quantitative Hazard Data for Analogous Pyrazole Compounds

The following table summarizes hazard classifications for structurally related pyrazole compounds, which should be considered indicative of the potential hazards of 5-amino-1-methyl-1H-pyrazol-3-ol.

Hazard ClassificationAssociated RisksPrecautionary StatementsAnalogous Compounds
Acute Toxicity (Oral) Harmful if swallowed.[3]Do not eat, drink, or smoke when using this product. If swallowed, immediately call a poison center or doctor. Rinse mouth.[3]1-Phenyl-3-methyl-5-pyrazolone[3], 3-Methyl-1-phenyl-2-pyrazoline-5-one
Serious Eye Irritation Causes serious eye irritation.[3][4]Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3][4]1-Phenyl-3-methyl-5-pyrazolone[3], 5-Hydroxy-1-methyl-1H-pyrazole[4], 3-Methyl-1-phenyl-2-pyrazoline-5-one
Skin Irritation Causes skin irritation.[4]Wash hands and face thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice.[4]5-Hydroxy-1-methyl-1H-pyrazole[4]
Respiratory Irritation May cause respiratory irritation.[5]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[5]Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate[5]

Step-by-Step Disposal Protocol

The proper disposal of 5-amino-1-methyl-1H-pyrazol-3-ol involves a systematic approach to ensure safety and regulatory compliance.

  • Waste Collection:

    • Collect waste in a dedicated, leak-proof, and chemically compatible container with a secure, tight-fitting lid.[1][7]

    • Do not overfill the container; leave adequate headspace for expansion.[1][7]

    • The container must be kept closed except when adding waste.[1][7]

  • Waste Segregation:

    • Segregate waste containing 5-amino-1-methyl-1H-pyrazol-3-ol from other waste streams to prevent potentially hazardous reactions.[8]

    • Specifically, keep it separate from incompatible materials such as strong oxidizing agents.[1][5]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[1][8]

    • The label must include the full chemical name: "5-amino-1-methyl-1H-pyrazol-3-ol" and the approximate concentration.[1][7]

    • Include the name of the principal investigator and the laboratory location.[1]

  • Storage:

    • Store the waste container in a designated hazardous waste accumulation area within the laboratory.[1]

    • Utilize secondary containment, such as a lab tray, to contain any potential leaks.[1]

  • Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal.[1][8]

    • Follow all institutional procedures for requesting a waste pickup.[1]

Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash. [1]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of 5-amino-1-methyl-1H-pyrazol-3-ol.

A Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Step 2: Collect Waste (Dedicated, Labeled Container) A->B C Step 3: Segregate Waste (Separate from Incompatibles) B->C D Step 4: Store Securely (Designated Area, Secondary Containment) C->D E Step 5: Arrange for Disposal (Contact EHS for Pickup) D->E

Caption: Workflow for the proper disposal of 5-amino-1-methyl-1H-pyrazol-3-ol.

Emergency Procedures for Spills

In the event of a spill, immediate action is necessary to mitigate risks.[8]

  • Evacuate and Alert: Evacuate the immediate area and inform your supervisor and nearby personnel.[8]

  • Secure the Area: Prevent entry to the spill area.

  • Consult SDS and PPE: If available, consult the specific SDS. Wear appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[5]

    • For liquid spills, use an inert absorbent material to contain the spill and then place it in the hazardous waste container.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.[8]

  • Seek Medical Attention: If there is any personal exposure, wash the affected skin area with soap and water immediately. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.[8]

References

Handling

Essential Safety and Logistical Information for Handling 5-amino-1-methyl-1H-pyrazol-3-ol

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 5-amino-1-methyl-1H-pyrazol-3-ol. The following procedures are designed...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 5-amino-1-methyl-1H-pyrazol-3-ol. The following procedures are designed to minimize risk and ensure safe operational and disposal practices.

Personal Protective Equipment (PPE)

Based on the hazard profiles of analogous compounds, which indicate risks of skin irritation, serious eye irritation, and potential respiratory irritation, the following personal protective equipment is mandatory.[1][2][3]

Body PartRequired PPEStandardRationale
Eyes/Face Chemical safety goggles or a face shield.Conforming to EN 166 (EU) or NIOSH (US).Protects against splashes and dust that can cause serious eye irritation.[1][3]
Skin/Hands Chemical-resistant, impervious gloves (e.g., nitrile rubber).Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.Prevents skin contact which can lead to irritation.[1]
Body Laboratory coat.N/AProtects skin and personal clothing from accidental spills and splashes.
Respiratory Use in a well-ventilated area. If ventilation is inadequate or dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.N/AMinimizes the inhalation of potentially harmful dust or aerosols.[1][2][3]
Operational Plan: Safe Handling Workflow

A systematic approach to handling 5-amino-1-methyl-1H-pyrazol-3-ol is crucial for minimizing exposure and ensuring a safe working environment.

1. Preparation and Area Setup:

  • Designate a specific, well-ventilated work area, preferably a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Cover the work surface with absorbent, disposable bench paper.

  • Assemble all necessary equipment (e.g., spatula, weighing paper, containers) before handling the chemical.

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as detailed in the table above.

  • Inspect gloves for any signs of damage before use.

3. Weighing and Transferring:

  • Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize dust inhalation.

  • Use a spatula to carefully transfer the powder.

  • Keep the container of 5-amino-1-methyl-1H-pyrazol-3-ol closed when not in use.

4. During the Experiment:

  • Handle the substance carefully to avoid generating dust.

  • If working with solutions, be mindful of potential splashes.

  • Do not eat, drink, or smoke in the laboratory.[4]

5. Post-Experiment:

  • Decontaminate the work area by carefully wiping down surfaces.

  • Properly dispose of all contaminated materials, including bench paper and gloves, as hazardous waste.

  • Remove PPE in the correct order to avoid self-contamination.

  • Wash hands thoroughly with soap and water after completing work.

Disposal Plan: Waste Management

All waste containing 5-amino-1-methyl-1H-pyrazol-3-ol must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including contaminated gloves, weighing paper, and bench paper, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect any solutions containing the compound in a separate, leak-proof, and chemically compatible container labeled as hazardous waste.

2. Container Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "5-amino-1-methyl-1H-pyrazol-3-ol".

  • List all components of the waste mixture if applicable.

  • Include the date of waste accumulation.

3. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

  • Ensure the storage area is secure and away from incompatible materials.

4. Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS department.[1] Do not dispose of this chemical down the drain or in regular trash.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps and decision points for the safe handling and disposal of 5-amino-1-methyl-1H-pyrazol-3-ol.

Safe Handling and Disposal of 5-amino-1-methyl-1H-pyrazol-3-ol prep 1. Preparation - Designate Area (Fume Hood) - Check Safety Equipment - Assemble Materials ppe 2. Don PPE - Goggles/Face Shield - Nitrile Gloves - Lab Coat - Respirator (if needed) prep->ppe handling 3. Handling - Weigh & Transfer in Hood - Avoid Dust Generation - Keep Container Closed ppe->handling post_exp 4. Post-Experiment - Decontaminate Work Area - Dispose of Contaminated Items - Remove PPE Correctly - Wash Hands handling->post_exp spill Spill Occurs handling->spill Accident disposal 5. Waste Disposal - Segregate Solid & Liquid Waste - Label 'Hazardous Waste' - Store in Designated Area - Contact EHS for Pickup post_exp->disposal spill_response Spill Response - Evacuate Area - Alert Supervisor - Use Spill Kit - Decontaminate spill->spill_response spill_response->post_exp

Caption: Workflow for the safe handling and disposal of 5-amino-1-methyl-1H-pyrazol-3-ol.

References

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